molecular formula C29H38N2O4 B10766414 Ikarugamycin

Ikarugamycin

Número de catálogo: B10766414
Peso molecular: 478.6 g/mol
Clave InChI: GHXZHWYUSAWISC-FGRUFVDMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3E,5R,7R,8R,10R,11R,12S,15R,16R,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione has been reported in Streptomyces with data available.

Propiedades

Fórmula molecular

C29H38N2O4

Peso molecular

478.6 g/mol

Nombre IUPAC

(3E,5R,7R,8R,10R,11R,12S,15R,16R,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione

InChI

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17+,18-,19-,20+,21-,22+,23+,24+/m1/s1

Clave InChI

GHXZHWYUSAWISC-FGRUFVDMSA-N

SMILES isomérico

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@H]\4[C@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C

SMILES canónico

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Unique Skeleton of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a potent antibiotic belonging to the polycyclic tetramate macrolactam (PTM) family of natural products. First isolated from Streptomyces phaeochromogenes, it has garnered significant attention due to its complex chemical architecture and broad biological activities, including antiprotozoal, antibacterial, and antitumor properties. A defining feature of this compound is its unique as-hydrindacene skeleton, a fused 5-6-5 ring system that contributes to its distinct bioactivity. This technical guide provides a comprehensive overview of the chemical structure, the intricate biosynthetic pathway leading to its formation, and its mechanism of action, with a focus on the inhibition of clathrin-mediated endocytosis. Detailed experimental protocols for its isolation and characterization, alongside a compilation of its biological activity data, are presented to facilitate further research and development.

Chemical Structure and the Unique as-Hydrindacene Skeleton

This compound is a macrolactam containing a tetramic acid moiety.[1] Its complex polycyclic structure is characterized by a unique decahydro-as-indacene ring system, which is a fused tricyclic system consisting of two five-membered rings and one six-membered ring (5-6-5).[1] The structure and relative stereochemistry of this compound were established through extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), as well as chemical degradation studies. The IUPAC name for this compound is (1Z,3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.0⁵,¹⁶.0⁷,¹⁵.0⁸,¹²]octacosa-1,3,13,18-tetraene-20,27,28-trione.

The as-hydrindacene core is a significant feature that distinguishes this compound from many other macrolactams and is believed to be crucial for its biological activity. The formation of this rigid, three-dimensional structure is a key step in its biosynthesis.

Ikarugamycin_Structure Figure 1: Chemical Structure of this compound cluster_legend Key Features This compound as-Hydrindacene Skeleton as-Hydrindacene Skeleton Tetramic Acid Moiety Tetramic Acid Moiety Macrolactam Ring Macrolactam Ring

Figure 1: Chemical Structure of this compound.

Biosynthesis of the this compound Core

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The core scaffold is assembled by an iterative Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, designated IkaA.[2] The biosynthesis is further facilitated by two key enzymes, IkaB and IkaC, which are responsible for the remarkable cyclization cascade that forms the characteristic polycyclic system.[2]

The proposed biosynthetic pathway commences with the IkaA-catalyzed formation of a linear polyene precursor attached to an L-ornithine-derived tetramic acid moiety. This precursor then undergoes a series of intramolecular cyclizations catalyzed by IkaB and IkaC to furnish the final pentacyclic structure of this compound. The formation of the as-hydrindacene skeleton is a particularly noteworthy transformation within this pathway.

Ikarugamycin_Biosynthesis Figure 2: Proposed Biosynthetic Pathway of this compound cluster_PKS_NRPS IkaA (PKS/NRPS) cluster_Cyclization Cyclization Cascade Acetyl-CoA Acetyl-CoA Polyene_Precursor Linear Polyene Tetramate Precursor Acetyl-CoA->Polyene_Precursor Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyene_Precursor L-Ornithine L-Ornithine L-Ornithine->Polyene_Precursor Intermediate_1 Monocyclic Intermediate Polyene_Precursor->Intermediate_1 IkaB Intermediate_2 Tricyclic Intermediate (as-Hydrindacene formation) Intermediate_1->Intermediate_2 IkaB This compound This compound Intermediate_2->this compound IkaC

Figure 2: Proposed Biosynthetic Pathway of this compound.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

This compound exhibits its biological effects through various mechanisms, with the inhibition of clathrin-mediated endocytosis (CME) being a well-characterized mode of action.[3] CME is a vital cellular process for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. This compound has been shown to disrupt the formation and maturation of clathrin-coated pits at the plasma membrane.[3] This interference with CME can lead to a cascade of downstream effects, including the disruption of cellular signaling pathways and nutrient uptake, ultimately contributing to its cytotoxic and antimicrobial activities.

CME_Inhibition Figure 3: this compound's Inhibition of Clathrin-Mediated Endocytosis cluster_CME Clathrin-Mediated Endocytosis Receptor Receptor Adaptor_Proteins Adaptor Proteins (e.g., AP2) Receptor->Adaptor_Proteins Ligand Ligand Ligand->Receptor Clathrin Clathrin Triskelion Adaptor_Proteins->Clathrin CCP_Formation Clathrin-Coated Pit Formation Clathrin->CCP_Formation Vesicle_Budding Vesicle Budding CCP_Formation->Vesicle_Budding Endosome Endosome Vesicle_Budding->Endosome This compound This compound This compound->CCP_Formation Inhibits

Figure 3: this compound's Inhibition of Clathrin-Mediated Endocytosis.

Quantitative Biological Activity Data

This compound displays a broad spectrum of biological activities against various cell lines and microorganisms. The following tables summarize key quantitative data reported in the literature.

Table 1: Cytotoxic Activity of this compound

Cell LineAssay TypeIC₅₀ ValueReference
H1299 (Human non-small cell lung carcinoma)TfnR uptake inhibition2.7 µM[3]
MAC-T (Bovine mammary epithelial cells)Cytotoxicity9.2 µg/mL[4]
HL-60 (Human promyelocytic leukemia)Cytotoxicity0.22 µM

Table 2: Antimicrobial Activity of this compound

MicroorganismAssay TypeMIC ValueReference
Staphylococcus aureusBroth microdilution0.6 µg/mL[4]
Methicillin-resistant S. aureus (MRSA)Broth microdilution2-4 µg/mL[5]
Candida albicansBroth microdilution4 µg/mL[5]
Aspergillus fumigatusBroth microdilution4-8 µg/mL[5]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Streptomyces fermentation broth, based on methodologies described in the literature.[5]

  • Fermentation: A producing strain of Streptomyces is cultured in a suitable liquid medium (e.g., APM9-modified medium) at 28 °C for 6 days with shaking.[5]

  • Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate (B1210297). The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol) to separate fractions based on polarity.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay, are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 or C8 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to yield pure this compound.

  • Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRMS.

Total Synthesis of this compound

The total synthesis of this compound is a challenging endeavor due to its complex stereochemistry and polycyclic nature. Several synthetic routes have been reported. A convergent approach is often employed, involving the synthesis of key fragments followed by their assembly.

A generalized workflow for a convergent total synthesis is outlined below:

Total_Synthesis_Workflow Figure 4: General Workflow for Convergent Total Synthesis of this compound Start_A Simple Starting Materials A Fragment_A Synthesis of Fragment A (e.g., as-hydrindacene core) Start_A->Fragment_A Coupling Coupling of Fragments A and B Fragment_A->Coupling Start_B Simple Starting Materials B Fragment_B Synthesis of Fragment B (e.g., tetramic acid precursor) Start_B->Fragment_B Fragment_B->Coupling Macrolactamization Macrolactamization Coupling->Macrolactamization Final_Steps Final Functional Group Manipulations Macrolactamization->Final_Steps This compound This compound Final_Steps->this compound

Figure 4: General Workflow for Convergent Total Synthesis of this compound.

Conclusion

This compound remains a fascinating natural product for chemists, biologists, and pharmacologists. Its intricate chemical structure, featuring the unique as-hydrindacene skeleton, presents a formidable synthetic challenge and a platform for the design of novel therapeutic agents. The elucidation of its biosynthetic pathway provides opportunities for synthetic biology approaches to generate novel analogs. Furthermore, its well-defined mechanism of action as an inhibitor of clathrin-mediated endocytosis makes it a valuable tool for cell biology research. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering continued exploration of this compound's therapeutic potential and its utility in dissecting fundamental cellular processes.

References

The Multifaceted Mechanism of Action of Ikarugamycin in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has garnered significant interest for its potent and diverse biological activities in mammalian cells. Initially recognized for its antiprotozoal properties, recent research has unveiled its intricate mechanisms of action, positioning it as a valuable tool for cell biology research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its roles in the inhibition of clathrin-mediated endocytosis, induction of apoptosis, and modulation of cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this versatile compound.

Inhibition of Clathrin-Mediated Endocytosis

This compound is a potent and selective inhibitor of clathrin-mediated endocytosis (CME), a critical cellular process for nutrient uptake, receptor regulation, and pathogen entry.[1][2][3] This inhibitory action is rapid and reversible, making it a useful tool for studying the dynamics of endocytic trafficking.[1]

Quantitative Data on CME Inhibition

The inhibitory potency of this compound on CME has been quantified in various mammalian cell lines. The half-maximal inhibitory concentration (IC50) for the inhibition of transferrin receptor (TfnR) uptake, a marker for CME, has been determined in H1299 cells.[1][2]

Cell LineTarget ReceptorIC50 (µM)Reference
H1299Transferrin Receptor (TfnR)2.7 ± 0.3[1]

This compound's inhibitory effect extends to the uptake of other CME-specific receptors, such as the epidermal growth factor receptor (EGFR) and the low-density lipoprotein receptor (LDLR).[1] Notably, this compound shows selectivity for CME over other endocytic pathways like caveolae-mediated endocytosis (CavME) and clathrin-independent endocytosis (CIE).[1]

Experimental Protocol: Clathrin-Mediated Endocytosis Inhibition Assay

This protocol details the measurement of transferrin uptake as a marker for CME, adapted from studies on this compound.[1]

Materials:

  • H1299 cells (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Alexa Fluor-conjugated transferrin (Tfn-AF)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed H1299 cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour at 37°C. Include a DMSO-treated control.

  • Transferrin Uptake: Add Tfn-AF (e.g., 25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • Stopping Uptake and Removing Surface-Bound Transferrin: Place the plates on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To remove non-internalized, surface-bound transferrin, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice.

  • Washing and Fixation: Wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Analysis:

    • Microscopy: Mount the coverslips on slides and visualize the internalized Tfn-AF using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Calculate the percentage of transferrin uptake inhibition for each this compound concentration relative to the DMSO control. Plot the data and determine the IC50 value.

Induction of Apoptosis and Genotoxicity

Beyond its effects on endocytosis, this compound exhibits potent cytotoxic and pro-apoptotic activities in various cancer cell lines, particularly in human promyelocytic leukemia (HL-60) cells.[4]

Key Events in this compound-Induced Apoptosis
  • DNA Damage: this compound induces an early genotoxic effect, leading to DNA damage.[4]

  • Caspase Activation: It triggers the activation of the caspase cascade, including initiator caspases-9 and -8, and the executioner caspase-3.[4]

  • Increased Intracellular Calcium: A significant increase in intracellular calcium levels ([Ca2+]i) is observed, which correlates with caspase activation.[4]

  • p38 MAP Kinase Activation: this compound activates the p38 MAP kinase signaling pathway, which is partly dependent on the elevation of [Ca2+]i and contributes to caspase activation.[4]

Quantitative Data on Cytotoxicity

The cytotoxic potency of this compound has been determined in HL-60 leukemia cells.[4]

Cell LineIC50 (nM)Reference
HL-60221.3[4]
Experimental Protocol: Apoptosis Assay in HL-60 Cells

This protocol outlines the assessment of apoptosis through the analysis of subdiploid DNA content using propidium (B1200493) iodide (PI) staining and flow cytometry, as described for this compound-treated HL-60 cells.[4]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells in suspension. Seed the cells at a density of approximately 2 x 10^5 cells/mL and treat with this compound (e.g., 400 nM) for various time points (e.g., 8, 24 hours). Include a DMSO-treated control.

  • Cell Harvesting and Fixation: Harvest the cells by centrifugation. Wash the cell pellet with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The subdiploid peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak in the DNA content histogram.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.

Modulation of Cellular Signaling Pathways

This compound's mechanism of action involves the intricate modulation of key cellular signaling pathways, primarily the p38 MAP kinase pathway and processes related to cellular metabolism.

p38 MAP Kinase Pathway

As mentioned, this compound activates the p38 MAP kinase pathway in HL-60 cells, contributing to the induction of apoptosis.[4] This activation is linked to the increase in intracellular calcium levels.[4]

Inhibition of Hexokinase 2 and Immunomodulation

In dendritic cells (DCs), this compound has been shown to inhibit hexokinase 2, a key enzyme in glycolysis. This inhibition enhances the antigen-presenting potential of DCs, suggesting an immunomodulatory role for this compound. This effect can improve the anticancer activity of immunogenic chemotherapeutic agents.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex processes involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of this compound-Induced Apoptosis

Ikarugamycin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Increase Increased Intracellular Ca2+ This compound->Ca_Increase Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 p38_MAPK p38 MAP Kinase Activation Ca_Increase->p38_MAPK p38_MAPK->Caspase9 Caspase8 Caspase-8 Activation p38_MAPK->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for CME Inhibition Assay

CME_Inhibition_Workflow start Start seed_cells Seed Mammalian Cells start->seed_cells treat_ika Pre-treat with this compound seed_cells->treat_ika add_tfn Add Fluorescent Transferrin treat_ika->add_tfn incubate Incubate for Uptake add_tfn->incubate stop_wash Stop Uptake & Acid Wash incubate->stop_wash fix_cells Fix Cells stop_wash->fix_cells analyze Analyze Fluorescence (Microscopy or Flow Cytometry) fix_cells->analyze end End analyze->end

References

The Antiprotozoal Potential of Ikarugamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes var. ikaruganensis, has demonstrated significant antiprotozoal properties since its discovery in 1972.[1][2] This technical guide provides a comprehensive overview of the antiprotozoal characteristics of this compound, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental protocols. The primary mode of action of this compound is the inhibition of clathrin-mediated endocytosis (CME), a crucial pathway for nutrient uptake and host cell invasion in various protozoan parasites.[3][4] This document consolidates available data on its activity against several protozoa, details methodologies for its evaluation, and presents visual representations of the targeted signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural product with a complex molecular structure that has garnered interest for its diverse biological activities, including antiprotozoal, antibacterial, and antifungal properties.[5] Its potent activity against various protozoan parasites, coupled with a unique mechanism of action, makes it a compelling candidate for further investigation in the development of novel antiparasitic agents.

Antiprotozoal Activity of this compound

This compound has shown inhibitory effects against a range of protozoan parasites. The earliest studies focused on its activity against Trichomonas vaginalis, Tetrahymena pyriformis, and Entamoeba histolytica.[2] While comprehensive modern screening against a wide array of protozoa is limited, the available data indicates a broad spectrum of activity.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro antiprotozoal activity and cytotoxicity of this compound. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in mammalian cells to the 50% inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) against the parasite, is a key indicator of the compound's therapeutic potential.

Table 1: Antiprotozoal Activity of this compound

Protozoan SpeciesAssay TypeEndpointConcentration (µg/mL)Concentration (µM)¹Reference
Trichomonas vaginalisBroth dilutionMIC0.3 - 1.250.6 - 2.5[2]
Tetrahymena pyriformis WBroth dilutionMIC1.02.0[2]
Entamoeba histolyticaNot specifiedMIC2 - 104.0 - 20.1[2]

¹ Molar concentrations were calculated using a molecular weight of 498.6 g/mol for this compound.

Table 2: Cytotoxicity of this compound and Calculated Selectivity Indices

Mammalian Cell LineAssay TypeEndpointConcentration (µg/mL)Concentration (µM)ReferenceSelectivity Index (SI)²
H1299 (Human lung carcinoma)TfnR uptake inhibitionIC501.352.7[1][2]1.1 - 4.5 (vs. T. vaginalis)
HL-60 (Human promyelocytic leukemia)Not specifiedIC500.110.220.09 - 0.37 (vs. T. vaginalis)
MAC-T (Bovine mammary epithelial)Resazurin (B115843) assayIC509.218.5[5]7.4 - 30.8 (vs. T. vaginalis)

² Selectivity Index was calculated using the range of MIC values for Trichomonas vaginalis (0.6 - 2.5 µM). A higher SI value indicates greater selectivity for the parasite over host cells.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

The primary mechanism underlying the antiprotozoal activity of this compound is the inhibition of clathrin-mediated endocytosis (CME).[3][4] CME is a vital process for eukaryotic cells, including many protozoan parasites, for the uptake of nutrients, internalization of signaling receptors, and in some cases, for host cell invasion. By disrupting this pathway, this compound effectively starves the parasite or prevents its entry into host cells.

Clathrin-Mediated Endocytosis in Protozoa

The specifics of CME can vary between different protozoan species.

  • Trypanosoma cruzi : The internalization of T. cruzi into host cells can be mediated by a clathrin-dependent pathway. Inhibition of this process can therefore reduce the parasite's infectivity.

  • Leishmania spp. : Clathrin-mediated endocytosis is essential for the uptake of hemoglobin, a crucial source of heme for the parasite's survival.

  • Plasmodium falciparum : Clathrin is involved in the formation of the cytostome, an organelle responsible for the uptake of host cell cytoplasm, including hemoglobin.

  • Toxoplasma gondii : The role of clathrin in endocytosis at the plasma membrane is less defined, with evidence suggesting its primary function is in post-Golgi trafficking and the formation of secretory organelles. However, some studies suggest a role for clathrin-like coated vesicles at the micropore, a site of endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiprotozoal properties.

In Vitro Antiprotozoal Susceptibility Testing: Trichomonas vaginalis

This protocol is adapted from standard methods for testing the susceptibility of T. vaginalis to antimicrobial agents.

Materials:

  • Trichomonas vaginalis isolate

  • Diamond's TYI-S-33 medium supplemented with 10% heat-inactivated horse serum

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution (0.125 mg/mL in PBS)

  • Plate reader (fluorometer)

Procedure:

  • Parasite Culture: Culture T. vaginalis trophozoites in TYI-S-33 medium at 37°C.

  • Preparation of Inoculum: Harvest parasites in the logarithmic phase of growth and adjust the concentration to 2 x 10⁵ cells/mL in fresh medium.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in TYI-S-33 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Inoculation: Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite concentration of 1 x 10⁵ cells/mL.

  • Incubation: Incubate the plate at 37°C for 24-48 hours in an anaerobic or microaerophilic environment.

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-6 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a compound against mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, Vero, or a relevant cell line for the target disease)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of this compound through the inhibition of clathrin-mediated endocytosis in different protozoa.

CME_General cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Nutrients, Host Factors) Receptor Receptor Ligand->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Scission Uncoating Uncoating ClathrinVesicle->Uncoating Endosome Early Endosome Uncoating->Endosome This compound This compound This compound->ClathrinPit Inhibition

Caption: General mechanism of this compound inhibiting clathrin-mediated endocytosis.

CME_Protozoa cluster_Tcruzi Trypanosoma cruzi cluster_Leishmania Leishmania spp. cluster_Plasmodium Plasmodium falciparum Tcruzi_Host Host Cell Invasion Tcruzi_CME Clathrin-Mediated Internalization Tcruzi_Host->Tcruzi_CME Tcruzi_Ika This compound Tcruzi_Ika->Tcruzi_CME Inhibits Leish_Heme Hemoglobin Uptake Leish_CME Clathrin-Mediated Endocytosis Leish_Heme->Leish_CME Leish_Ika This compound Leish_Ika->Leish_CME Inhibits Plas_Hemo Hemoglobin Uptake (Cytostome) Plas_Clathrin Clathrin Association Plas_Hemo->Plas_Clathrin Plas_Ika This compound Plas_Ika->Plas_Clathrin Inhibits

Caption: Role of clathrin-mediated processes targeted by this compound in different protozoa.

Experimental Workflow

The following diagram outlines a typical in vitro workflow for screening and characterizing the antiprotozoal activity of a compound like this compound.

Antiprotozoal_Workflow Start Start: Compound (this compound) PrimaryScreen Primary Screening (e.g., T. vaginalis) Start->PrimaryScreen Cytotoxicity Cytotoxicity Assay (Mammalian Cells - CC50) Start->Cytotoxicity DoseResponse Dose-Response Assay (Determine IC50) PrimaryScreen->DoseResponse Selectivity Calculate Selectivity Index (SI) DoseResponse->Selectivity Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies (e.g., CME inhibition) Selectivity->Mechanism End Lead Candidate Mechanism->End

Caption: In vitro workflow for evaluating the antiprotozoal potential of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel antiprotozoal drugs due to its potent activity and its specific mechanism of action targeting clathrin-mediated endocytosis. While the initial data from the 1970s highlighted its potential, further research is warranted to fully characterize its efficacy against a broader range of clinically relevant protozoan parasites using modern standardized assays. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations, ultimately contributing to the advancement of new therapeutic strategies for parasitic diseases. The favorable selectivity index observed against bovine mammary epithelial cells suggests that with further optimization, derivatives of this compound could be developed with an acceptable therapeutic window.

References

Ikarugamycin as a Potent and Selective Inhibitor of Clathrin-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramate macrolactam antibiotic, originally isolated from Streptomyces phaeochromogenes.[1][2][3] While initially recognized for its antiprotozoal and antibacterial activities, subsequent research has established this compound as a valuable chemical tool for studying cellular trafficking, specifically as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][4][5] CME is a crucial cellular process for the uptake of nutrients, regulation of cell surface receptor expression, and entry of some pathogens.[6][7][8][9][10] This technical guide provides a comprehensive overview of this compound's inhibitory effects on CME, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Inhibitory Profile of this compound

This compound exhibits a dose-dependent inhibition of clathrin-mediated endocytosis across various mammalian cell lines. The half-maximal inhibitory concentration (IC50) has been determined, and its inhibitory effects on specific CME cargo receptors have been quantified.

Parameter Cell Line Value Notes
IC50H12992.7 ± 0.3 µMDetermined by measuring the uptake of the transferrin receptor (TfnR) after a 1-hour pretreatment with this compound.[1][6]
Cell Line Receptor This compound Concentration % Inhibition of Uptake
H1299Transferrin Receptor (TfnR)4 µM~80%
HCC366Transferrin Receptor (TfnR)4 µM~80%
ARPE-19Transferrin Receptor (TfnR)4 µM~80%
H1437Transferrin Receptor (TfnR)4 µM~50%
HBEC3KTTransferrin Receptor (TfnR)4 µM~50%
H1299Epidermal Growth Factor Receptor (EGFR)4 µMSignificant Inhibition
ARPE-19Low-Density Lipoprotein Receptor (LDLR)4 µMSignificant Inhibition

Data compiled from Elkin, S. R., et al. (2016). Traffic, 17(10), 1139–1149.[1]

Mechanism of Action and Specificity

This compound demonstrates a high degree of specificity for clathrin-mediated endocytosis. Studies have shown that at concentrations effective for inhibiting CME, this compound does not significantly affect other endocytic pathways, such as caveolae-mediated endocytosis (CavME) or clathrin-independent endocytosis (CIE).[1] The precise molecular target and mechanism of action of this compound in the CME pathway remain to be fully elucidated.[11] However, it has been observed that this compound treatment leads to alterations in clathrin-coated pit (CCP) morphology and dynamics.[1] It has also been noted to affect Golgi morphology.[1] In plant cells, this compound appears to inhibit the detachment or further processing of clathrin-coated vesicles rather than the formation of the clathrin coat itself.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a CME inhibitor.

Transferrin (Tfn) Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This assay quantifies the internalization of the transferrin receptor, a classic cargo of the CME pathway.

Materials:

  • Human cell lines (e.g., H1299, ARPE-19)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Human transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • Serum-free medium

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in suitable culture vessels (e.g., 24-well plates) and grow to a confluency of 70-80%.

  • Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

  • This compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0-10 µM) in serum-free medium for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Tfn Internalization: Add fluorescently labeled transferrin to the medium and incubate for 5-10 minutes at 37°C to allow for internalization.

  • Surface Stripping: Place the plates on ice and wash the cells twice with ice-cold PBS. To remove non-internalized, surface-bound transferrin, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice.

  • Cell Lysis: Wash the cells again with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence of the cell lysates using a fluorometer. The fluorescence intensity is proportional to the amount of internalized transferrin.

  • Data Analysis: Normalize the fluorescence readings to the total protein concentration of each sample. Express the data as a percentage of the control (untreated) cells. The IC50 value can be calculated by fitting the dose-response curve.

Specificity Assays for Other Endocytic Pathways

To confirm the selectivity of this compound, its effect on other endocytic pathways is assessed using specific markers.

  • Caveolae-Mediated Endocytosis (CavME): The uptake of fluorescently labeled albumin can be used as a marker for CavME. The experimental procedure is similar to the transferrin uptake assay.[1]

  • Clathrin-Independent Endocytosis (CIE): The internalization of specific cell surface proteins known to be taken up via CIE, such as CD44 and CD59, can be monitored.[1] This is often done using antibody-based uptake assays followed by flow cytometry or microscopy.

Visualizing the Impact of this compound

The following diagrams illustrate the biological and experimental contexts of this compound's action.

Signaling Pathway: Clathrin-Mediated Endocytosis

Clathrin_Mediated_Endocytosis cluster_membrane PlasmaMembrane Plasma Membrane Cytoplasm Cytoplasm Extracellular Extracellular Space Cargo Cargo (e.g., Transferrin) Receptor Receptor (e.g., TfnR) Cargo->Receptor 1. Binding AP2 Adaptor Protein (AP2) Receptor->AP2 2. Recruitment Clathrin Clathrin AP2->Clathrin 3. Assembly Dynamin Dynamin Clathrin->Dynamin 4. Pit Formation & Scission CCV Clathrin-Coated Vesicle Endosome Early Endosome CCV->Endosome 5. Vesicle Trafficking This compound This compound This compound->Clathrin Inhibition (Mechanism unclear)

Caption: Overview of the Clathrin-Mediated Endocytosis pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound's CME Inhibition

Experimental_Workflow cluster_pretreatment Start Start: Cultured Cells SerumStarve Serum Starvation (1 hr) Start->SerumStarve Pretreat Pretreatment SerumStarve->Pretreat Ika This compound (Test) Vehicle Vehicle (Control) Internalize Add Fluorescent Cargo (e.g., Tfn-488, 5-10 min) Ika->Internalize Vehicle->Internalize Wash Surface Strip with Acid Wash Internalize->Wash Lyse Cell Lysis Wash->Lyse Quantify Quantify Internalized Fluorescence Lyse->Quantify Analyze Data Analysis: % Inhibition vs. Control IC50 Calculation Quantify->Analyze

Caption: Standard experimental workflow for quantifying the inhibition of CME by this compound.

Conclusion

This compound is a well-characterized inhibitor of clathrin-mediated endocytosis, distinguished by its potency and selectivity.[1][13] Its utility as a research tool is underscored by the reversible nature of its short-term inhibitory effects.[1][4] While long-term incubation can lead to cytotoxicity, acute application of this compound allows for the effective dissection of CME-dependent cellular processes.[1][11] This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies of endocytic trafficking and related cellular phenomena. Further investigation into its precise molecular target will undoubtedly enhance its application in cell biology and drug development.

References

effect of Ikarugamycin on oxidized LDL uptake in macrophages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of Ikarugamycin (B608069) on Oxidized LDL Uptake in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of arterial plaques. A critical initiating event in this process is the unregulated uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to their transformation into lipid-laden "foam cells." The antibiotic this compound has been identified as a potent inhibitor of this process. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental protocols related to this compound's impact on oxLDL uptake in macrophages. It has been established that this compound's primary mode of action is the specific inhibition of the internalization of oxLDL, thereby preventing the accumulation of cholesteryl esters within macrophages.[1][2] More recent studies have further elucidated this mechanism, identifying this compound as a selective inhibitor of clathrin-mediated endocytosis (CME), a crucial pathway for the uptake of various macromolecules, including oxLDL.[3][4]

Core Mechanism of Action

This compound interferes with the process of foam cell formation by directly targeting the uptake of oxLDL by macrophages. Early studies demonstrated that the antibiotic significantly curtails the accumulation of cholesteryl ester in macrophage cell lines (J774) when exposed to oxLDL.[1][2]

The inhibitory action is specific to the internalization step of the oxLDL particle. Key findings indicate that this compound:

  • Does not affect the initial binding of oxLDL to macrophage surface scavenger receptors.[1][2]

  • Does not inhibit the lysosomal hydrolysis of oxLDL that has already been internalized.[1][2]

  • Does not alter the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT), the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage.[1][2]

This specificity points to a precise disruption of the endocytic machinery responsible for engulfing the receptor-bound lipoprotein particle.

Quantitative Data Summary

The inhibitory effects of this compound on oxLDL uptake and related processes have been quantified across several studies. The data is summarized below for easy comparison.

ParameterCell LineConcentrationEffectReference
Cholesteryl Ester Accumulation J774 Macrophages> 1-4 µMSignificant Inhibition[1][2]
Internalization of oxidized [¹²⁵I]LDL J774 Macrophages2 µM50% Reduction[1][2]
Clathrin-Mediated Endocytosis (CME) H1299 CellsIC₅₀ = 2.7 µM50% Inhibition of TfnR uptake[3][4]
Cell-surface binding of oxLDL J774 Macrophages5 µMNo detectable inhibition[1][2]
ACAT Activity J774 Macrophages5 µMNo detectable inhibition[1][2]

Detailed Mechanism: Inhibition of Clathrin-Mediated Endocytosis (CME)

Further investigation into this compound's mechanism has revealed that it is a potent inhibitor of clathrin-mediated endocytosis (CME).[3][4] CME is a major cellular pathway for internalizing cell-surface receptors and their bound ligands, including the scavenger receptors responsible for oxLDL uptake (such as CD36 and SR-A).[5][6]

The process involves the assembly of a clathrin coat on the intracellular side of the plasma membrane, which drives the formation of an invagination (a clathrin-coated pit) that eventually pinches off to form a vesicle inside the cell. This compound disrupts this process. By inhibiting CME, this compound effectively prevents the internalization of scavenger receptors bound to oxLDL particles, thus blocking their entry into the macrophage.[4] This broader mechanism explains the specific observations from earlier studies, where binding to the cell surface was unaffected, but internalization was potently blocked.[1][2]

Experimental Protocols

Oxidized LDL Uptake Assay

This protocol is based on methodologies described in the foundational studies on this compound.[1][2]

Objective: To quantify the effect of this compound on the internalization of oxidized LDL by macrophages.

Materials:

  • Macrophage cell line (e.g., J774)

  • Low-Density Lipoprotein (LDL)

  • ¹²⁵I (for radiolabeling)

  • Copper Sulfate (CuSO₄) for oxidation

  • This compound

  • Cell culture medium and plates

  • Scintillation counter

Methodology:

  • Preparation of Oxidized [¹²⁵I]LDL:

    • Label native LDL with ¹²⁵I using a standard method (e.g., Iodine Monochloride method).

    • Induce oxidation by incubating the [¹²⁵I]LDL with CuSO₄ (e.g., 5-10 µM) at 37°C for 18-24 hours.

    • Confirm oxidation via methods such as measuring thiobarbituric acid reactive substances (TBARS) or by observing increased electrophoretic mobility on an agarose (B213101) gel.

    • Dialyze the oxidized [¹²⁵I]LDL to remove CuSO₄.

  • Cell Culture and Treatment:

    • Plate J774 macrophages in multi-well plates and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.5 µM to 5 µM) in serum-free medium for 1-2 hours at 37°C. A control group with no this compound should be included.

  • Uptake Assay:

    • Add the prepared oxidized [¹²⁵I]LDL to the culture medium of the pre-treated macrophages.

    • Incubate for a defined period (e.g., 4-5 hours) at 37°C to allow for internalization.

  • Quantification:

    • Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove unbound oxLDL.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity in the cell lysates using a gamma or scintillation counter to determine the amount of internalized oxidized [¹²⁵I]LDL.

    • Calculate the percentage inhibition of uptake relative to the untreated control cells.

Cholesteryl Ester Accumulation Assay

This protocol measures the downstream effect of oxLDL uptake: the storage of cholesterol as cholesteryl esters.

Objective: To measure the impact of this compound on the accumulation of cholesteryl esters derived from oxLDL.

Materials:

  • Macrophage cell line (e.g., J774)

  • Oxidized LDL (unlabeled)

  • [¹⁴C]oleate complexed to bovine serum albumin (BSA)

  • This compound

  • Thin-layer chromatography (TLC) plates and developing solvents (e.g., hexane/diethyl ether/acetic acid)

  • Scintillation counter

Methodology:

  • Cell Culture and Treatment:

    • Plate J774 macrophages and allow them to adhere.

    • Incubate the cells with oxLDL in the presence of varying concentrations of this compound for 18-24 hours.

  • Metabolic Labeling:

    • During the last 2-4 hours of the incubation period, add [¹⁴C]oleate-BSA complex to the culture medium. This radiolabeled oleate (B1233923) will be incorporated into newly synthesized cholesteryl esters.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract total lipids from the cells using a solvent mixture like hexane:isopropanol (3:2, v/v).

  • Analysis by TLC:

    • Spot the extracted lipids onto a TLC plate.

    • Separate the different lipid classes (e.g., cholesteryl esters, triglycerides, phospholipids) by developing the plate in an appropriate solvent system.

    • Include standards for each lipid class to identify the corresponding spots.

  • Quantification:

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the silica (B1680970) corresponding to the cholesteryl ester spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity to quantify the amount of [¹⁴C]oleate incorporated into cholesteryl esters.

    • Compare the results from this compound-treated cells to untreated controls.

Visualizations: Pathways and Workflows

Signaling and Uptake Pathway

oxLDL_Uptake cluster_extracellular Extracellular Space cluster_membrane Macrophage Plasma Membrane cluster_intracellular Intracellular Space cluster_cme Clathrin-Mediated Endocytosis oxLDL Oxidized LDL SR Scavenger Receptor (e.g., CD36) oxLDL->SR 1. Binding ClathrinPit Clathrin-Coated Pit Formation SR->ClathrinPit 2. Internalization Initiation Endosome Endosome ClathrinPit->Endosome 3. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 4. Trafficking Cholesterol Free Cholesterol Lysosome->Cholesterol 5. Hydrolysis This compound This compound This compound->ClathrinPit INHIBITS CE Cholesteryl Ester (Lipid Droplet) Cholesterol->CE 6. Esterification ACAT ACAT

Caption: Mechanism of this compound inhibiting oxLDL uptake via Clathrin-Mediated Endocytosis.

Experimental Workflow Diagram

Caption: Workflow for the Cholesteryl Ester Accumulation Assay.

References

An In-depth Technical Guide to the Ikarugamycin Biosynthetic Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the Ikarugamycin biosynthetic gene cluster (BGC), catering to researchers, scientists, and drug development professionals. It covers the genetic basis of this compound biosynthesis, detailed experimental protocols for its heterologous production and analysis, and quantitative data to inform experimental design.

The this compound Biosynthetic Gene Cluster

This compound is a polycyclic tetramate macrolactam (PoTeM), a class of natural products with a range of biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory properties.[1] Its biosynthesis is directed by a compact and well-defined gene cluster.

The core this compound BGC consists of three essential genes: ikaA, ikaB, and ikaC.

  • ikaA : Encodes a hybrid iterative non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). This large, multidomain enzyme is responsible for synthesizing the polyene chains from acetyl-CoA and malonyl-CoA and attaching them to an L-ornithine core, followed by tetramic acid formation.[2]

  • ikaB : Encodes an oxidoreductase that catalyzes the initial cyclization of the polyene chains.[3]

  • ikaC : Encodes an alcohol dehydrogenase responsible for the final ring closure to form the characteristic 5/6/5 carbocyclic ring system of this compound.[3]

The streamlined nature of this BGC makes it an attractive target for heterologous expression and biosynthetic engineering.

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of enzyme-catalyzed reactions, initiated by the IkaA NRPS-PKS. The pathway can be visualized as a multi-step process involving chain elongation, cyclization, and modification.

This compound Biosynthetic Pathway cluster_precursors Precursors cluster_enzymes Core Enzymes cluster_intermediates Intermediates cluster_product Final Product Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA IkaA IkaA (NRPS-PKS) Malonyl-CoA->IkaA L-Ornithine L-Ornithine L-Ornithine->IkaA polyene Polyene-Ornithine Intermediate IkaA->polyene Chain Elongation & Tetramate Formation IkaB IkaB (Oxidoreductase) monocyclic Monocyclic Intermediate IkaB->monocyclic First Cyclization IkaC IkaC (Alcohol Dehydrogenase) bicyclic Bicyclic Intermediate IkaC->bicyclic Second & Third Cyclizations polyene->IkaB monocyclic->IkaC This compound This compound bicyclic->this compound Final Rearrangement

Caption: The biosynthetic pathway of this compound.

Quantitative Data on Heterologous Production

The heterologous expression of the this compound BGC has been successfully achieved in various Streptomyces hosts, with production titers varying based on the expression vector, host strain, and cultivation medium. The following tables summarize quantitative data from a comprehensive study on the optimization of recombinant this compound production.[4]

Table 1: this compound Production in Different Streptomyces Hosts with the pSET152_ermE*::ika Expression Vector

Host StrainMediumProduction Titer (mg/L)
S. albus DSM 40313Bennett's10.5 ± 0.9
ISP412.3 ± 1.1
SGG25.6 ± 2.3
Zhang38.9 ± 3.5
S. albus B2P1Bennett's8.7 ± 0.8
ISP49.9 ± 0.9
SGG18.4 ± 1.7
Zhang29.1 ± 2.6
S. albus KO5Bennett's15.2 ± 1.4
ISP418.7 ± 1.7
SGG40.1 ± 3.6
Zhang78.6 ± 7.1
S. albus Del14Bennett's11.8 ± 1.1
ISP414.5 ± 1.3
SGG31.2 ± 2.8
Zhang55.3 ± 5.0

Table 2: Comparison of this compound Production with Different Expression Vectors in S. albus KO5

Expression VectorPromoterMediumProduction Titer (mg/L)
pSET152_ermE::ikaermE (constitutive)Zhang78.6 ± 7.1
pUWL201PW::ikaermE* (constitutive)Zhang65.4 ± 5.9
pWHM4::ikaermE (constitutive)Zhang58.9 ± 5.3
pWHM1120::ikatipA (inducible)Zhang42.1 ± 3.8

Experimental Protocols

This section provides detailed methodologies for the heterologous expression and purification of this compound, adapted from established protocols.[4]

Heterologous Expression of the this compound BGC

This protocol describes the transfer of an expression vector containing the ika BGC into a Streptomyces host strain via conjugation.

Materials:

  • E. coli ET12567/pUZ8002 donor strain harboring the ika BGC expression vector

  • Streptomyces recipient strain (e.g., S. albus KO5)

  • LB medium

  • 2xYT medium

  • ISP4 medium

  • Nalidixic acid

  • Kanamycin (B1662678)

  • Apramycin (B1230331)

  • Trace element solution (TES)

Protocol:

  • Prepare the Donor Strain: Inoculate 10 mL of LB medium containing appropriate antibiotics (e.g., kanamycin and apramycin) with the E. coli donor strain. Incubate at 37°C with shaking until an OD600 of 0.4-0.6 is reached.

  • Prepare the Recipient Strain: Inoculate 10 mL of 2xYT medium with the Streptomyces recipient strain. Incubate at 30°C with shaking for 2-3 days until a dense culture is obtained.

  • Conjugation:

    • Harvest the E. coli cells by centrifugation and wash twice with an equal volume of LB medium.

    • Resuspend the E. coli pellet in 500 µL of LB medium.

    • Harvest the Streptomyces mycelium by centrifugation and wash twice with 2xYT medium.

    • Resuspend the Streptomyces mycelium in 500 µL of 2xYT medium.

    • Combine the resuspended E. coli and Streptomyces cells and mix gently.

    • Plate the cell mixture onto ISP4 agar (B569324) plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with 1 mL of sterile water containing nalidixic acid (final concentration 25 µg/mL) and an appropriate antibiotic for selecting the expression vector (e.g., apramycin at 50 µg/mL).

    • Incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

  • Verification: Streak out individual colonies onto fresh selective ISP4 agar plates to obtain pure cultures. Verify the presence of the ika BGC by colony PCR.

Fermentation and this compound Purification

Materials:

  • Recombinant Streptomyces strain

  • Production medium (e.g., Zhang medium)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Acetone

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Fermentation:

    • Inoculate a seed culture of the recombinant Streptomyces strain in 2xYT medium and incubate at 30°C with shaking for 2-3 days.

    • Inoculate the production medium with the seed culture (e.g., a 1:10 ratio).

    • Incubate the production culture at 30°C with shaking for 7-9 days.

  • Extraction:

    • Harvest the culture broth by centrifugation.

    • Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of hexane and acetone.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and evaporate the solvent.

  • Analysis: Confirm the identity and purity of this compound by HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow and Logical Relationships

The process of analyzing and exploiting a biosynthetic gene cluster like that of this compound follows a logical workflow from gene cluster identification to the production and characterization of the natural product.

BGC Analysis Workflow cluster_in_silico In Silico Analysis cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_analysis Product Analysis genome_mining Genome Mining & BGC Identification bioinformatics Bioinformatic Analysis (antiSMASH, etc.) genome_mining->bioinformatics gene_annotation Gene Function Annotation bioinformatics->gene_annotation pcr PCR Amplification of BGC gene_annotation->pcr cloning Cloning into Expression Vector pcr->cloning transformation Transformation into E. coli cloning->transformation conjugation Conjugation into Streptomyces Host transformation->conjugation fermentation Fermentation & Optimization conjugation->fermentation extraction Extraction of Crude Product fermentation->extraction purification Purification (Chromatography) extraction->purification analysis Structural Elucidation (HPLC, MS, NMR) purification->analysis bioassay Bioactivity Assays analysis->bioassay

Caption: A typical workflow for the analysis of a biosynthetic gene cluster.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding and utilizing the this compound BGC, several areas remain to be explored:

  • Regulation of the ika Gene Cluster: To date, the specific transcriptional regulators and signaling pathways that control the expression of the ika BGC have not been elucidated. Identifying these regulatory elements could provide novel strategies for enhancing this compound production.

  • Enzymology of the Ika Proteins: A detailed biochemical characterization of the IkaA, IkaB, and IkaC enzymes is lacking. Determining the kinetic parameters (e.g., Km, kcat) of these enzymes would provide a deeper understanding of the biosynthetic pathway and could guide future enzyme engineering efforts.

  • Combinatorial Biosynthesis: The modular nature of the IkaA NRPS-PKS makes it a candidate for combinatorial biosynthesis approaches to generate novel this compound analogs with potentially improved or novel biological activities.

Further research in these areas will not only enhance our understanding of this compound biosynthesis but also contribute to the broader field of natural product drug discovery and development.

References

The Enzymatic Machinery Behind Ikarugamycin's Polycyclic Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin (B608069), a polycyclic tetramate macrolactam, possesses a unique and complex molecular architecture that has intrigued chemists and biologists for decades. Its potent biological activities, including antibacterial, antifungal, and antitumor properties, make it a compelling target for drug discovery and development. Central to harnessing its therapeutic potential is a deep understanding of its biosynthesis, particularly the enzymatic mechanisms governing the formation of its intricate polycyclic framework. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for this compound's polycycle formation, consolidating current knowledge for researchers in natural product biosynthesis and drug development. We present a detailed overview of the key enzymes, their proposed mechanisms, quantitative data from heterologous expression studies, and detailed experimental protocols to facilitate further research in this field.

Introduction: The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from a minimal set of three genes: ikaA, ikaB, and ikaC. These genes orchestrate a remarkable molecular assembly line that transforms simple precursors into the complex final product.[1][2]

  • IkaA: This large, multifunctional enzyme is a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS). It is responsible for generating the linear polyene precursor of this compound.[3][4] This precursor is assembled from L-ornithine, acetyl-CoA, and malonyl-CoA.

  • IkaB: A flavin-dependent phytoene (B131915) dehydrogenase (PhyDH) homolog, IkaB is a key player in the initial cyclization events. It catalyzes the formation of the two outer rings of the this compound core.[4]

  • IkaC: An NAD(P)H-dependent alcohol dehydrogenase (ADH) homolog, IkaC performs the final crucial cyclization step, forming the inner five-membered ring through a reductive mechanism.[1][2]

This guide will focus on the intricate enzymatic steps that follow the initial synthesis of the linear precursor by IkaA, detailing the mechanisms of polycycle formation catalyzed by IkaB and IkaC.

Data Presentation: Quantitative Analysis of this compound Production

The heterologous expression of the ika gene cluster in various host organisms has been a key strategy for studying its biosynthesis and for producing this compound and its derivatives. The following tables summarize the quantitative data on this compound production from a recent study, providing a comparative overview of different expression systems.

Table 1: this compound Production in Different Streptomyces Host Strains

Host StrainExpression VectorMediumTiter (mg/L)
S. albus DSM40313pSET152_ermE::ikaZhang78.59 ± 3.94
S. albus KO5pSET152_ermE::ikaZhang109.61 ± 21.03
S. albus B2P1pSET152_ermE::ikaBennett's~60
S. albus Del14pSET152_ermE::ikaISP4~55
S. lividans TK24pSET152_ermE::ikaSGG~20
S. coelicolor M1154pSET152_ermE::ikaBennett's~15

Data extracted from Evers et al., 2024 (bioRxiv).

Table 2: Comparison of this compound Production with Different Expression Vectors in S. albus KO5

Expression VectorPromoterTiter (mg/L) in Zhang Medium
pSET152_ermE::ikaermE109.61 ± 21.03
pUWL201PW::ikaermE~40
pWHM4::ikaermE-like~35
pWHM1120::ikatipA (inducible)~10

Data extracted and estimated from figures in Evers et al., 2024 (bioRxiv).

Note on Enzyme Kinetics and Purification: While the functions of IkaB and IkaC have been established, detailed in vitro kinetic parameters (Km, kcat) and comprehensive enzyme purification tables were not available in the reviewed literature. The experimental protocols provided in the subsequent section are based on the methodologies described in the key publications, supplemented with general protocols for similar enzyme classes.

Enzymatic Mechanisms and Visualizations

The formation of the 5-6-5 carbocyclic ring system of this compound is a stepwise process catalyzed by IkaB and IkaC. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and key experimental workflows.

This compound Biosynthetic Pathway

The biosynthesis begins with the IkaA-catalyzed formation of a linear precursor, which then undergoes a series of cyclizations.

Ikarugamycin_Biosynthesis cluster_precursor IkaA (PKS/NRPS) cluster_cyclization Polycycle Formation Precursors L-ornithine, Acetyl-CoA, Malonyl-CoA Linear_Precursor Linear Polyene Precursor Precursors->Linear_Precursor Intermediate_1 Bicyclic Intermediate Linear_Precursor->Intermediate_1 IkaB (PhyDH homolog) This compound This compound Intermediate_1->this compound IkaC (ADH homolog) Reductive Cyclization

A simplified schematic of the this compound biosynthetic pathway.
Proposed Mechanism of IkaC-Catalyzed Reductive Cyclization

The final step in the formation of the this compound core is a reductive cyclization catalyzed by IkaC to form the inner five-membered ring. This is proposed to occur via a Michael addition-like reaction.

IkaC_Mechanism Bicyclic_Intermediate Bicyclic Intermediate (from IkaB) Activated_Intermediate Activated Intermediate Bicyclic_Intermediate->Activated_Intermediate IkaC Cyclized_Intermediate Cyclized Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Michael Addition This compound This compound Cyclized_Intermediate->this compound Reduction (NAD(P)H)

The proposed mechanism for the IkaC-catalyzed final cyclization step.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Heterologous Expression of the ika Biosynthetic Gene Cluster in Streptomyces

This protocol is adapted from the methods described for optimizing this compound production.

4.1.1. Plasmid Construction

  • Gene Cluster Amplification: The ikaABC gene cluster is amplified from the genomic DNA of a producer strain (e.g., Streptomyces sp. ZJ306 or Tü6239) using high-fidelity DNA polymerase. Primers should be designed to introduce suitable restriction sites for cloning into the desired expression vector.

  • Vector Selection: A suitable Streptomyces expression vector is chosen. For constitutive expression, vectors containing the strong ermE* promoter, such as pSET152 or pUWL201PW, are effective.

  • Ligation: The amplified ika gene cluster is ligated into the linearized expression vector using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification by restriction analysis and sequencing.

4.1.2. Conjugation into Streptomyces

  • Donor Strain Preparation: The confirmed expression plasmid is transformed into an E. coli donor strain, such as ET12567/pUZ8002.

  • Recipient Strain Preparation: Prepare a spore suspension of the desired Streptomyces host strain (S. albus, S. coelicolor, etc.).

  • Mating: Mix the E. coli donor cells with the Streptomyces spore suspension and plate on a suitable medium (e.g., MS agar). Incubate at 30°C for 16-20 hours.

  • Selection: Overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the expression vector, such as apramycin).

  • Isolation and Verification: Incubate for a further 4-7 days until colonies appear. Isolate single colonies and verify the presence of the integrated plasmid by PCR.

4.1.3. Fermentation and Production Analysis

  • Inoculation: Inoculate a suitable seed medium (e.g., TSB) with the verified Streptomyces exconjugant and grow for 2-3 days.

  • Production Culture: Inoculate the production medium (e.g., Zhang medium or Bennett's medium) with the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with shaking for 5-9 days.

  • Extraction: Extract the culture broth and mycelium with an organic solvent such as ethyl acetate.

  • Analysis: Analyze the crude extract for this compound production using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).

Heterologous_Expression_Workflow cluster_cloning Plasmid Construction cluster_conjugation Conjugation cluster_production Production and Analysis PCR Amplify ikaABC Ligate Ligate ikaABC into Vector PCR->Ligate Vector Choose Expression Vector Vector->Ligate Transform_Ecoli Transform E. coli Ligate->Transform_Ecoli Donor Prepare E. coli Donor Transform_Ecoli->Donor Mate Mate Donor and Recipient Donor->Mate Recipient Prepare Streptomyces Spores Recipient->Mate Select Select for Exconjugants Mate->Select Ferment Fermentation Select->Ferment Extract Solvent Extraction Ferment->Extract Analyze HPLC-MS Analysis Extract->Analyze

A workflow for the heterologous expression of the this compound gene cluster.
In Vitro Enzyme Assays (Generalized Protocols)

4.2.1. Expression and Purification of IkaB and IkaC

  • Cloning: The genes for ikaB and ikaC are cloned into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag) for purification.

  • Expression: The plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.

  • Lysis: Cells are harvested and lysed by sonication in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors.

  • Purification: The soluble lysate is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

4.2.2. In Vitro Assay for IkaB (Phytoene Desaturase Homolog)

  • Substrate Preparation: The bicyclic intermediate, the product of the IkaA and IkaB-catalyzed reactions, is required as a substrate. This may need to be generated biosynthetically from a strain expressing ikaA and ikaB and then purified, or chemically synthesized.

  • Reaction Mixture: In a microcentrifuge tube, combine a buffer (e.g., Tris-HCl, pH 7.5), the purified IkaB enzyme, a source of flavin cofactor (FAD), and a suitable electron acceptor.

  • Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the layers.

  • Analysis: Analyze the organic extract by HPLC-MS to detect the formation of the cyclized product.

4.2.3. In Vitro Assay for IkaC (NAD(P)H-dependent Oxidoreductase)

  • Substrate Preparation: The tricyclic intermediate, the product of the IkaA, IkaB, and a non-reductive IkaC-like reaction, would be the substrate. As with the IkaB assay, this may require biosynthetic or chemical synthesis.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.0), the purified IkaC enzyme, and the substrate.

  • Initiation and Monitoring: Initiate the reaction by adding NAD(P)H. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H, using a spectrophotometer.

  • Product Confirmation: At the end of the reaction, extract the mixture with an organic solvent and analyze by HPLC-MS to confirm the formation of this compound.

Conclusion and Future Perspectives

The enzymatic machinery responsible for this compound's polycycle formation represents a fascinating example of nature's synthetic prowess. The coordinated action of a hybrid PKS/NRPS, a phytoene dehydrogenase homolog, and an alcohol dehydrogenase homolog results in the construction of a complex, biologically active molecule. While significant progress has been made in identifying the key enzymes and their general roles, a deeper mechanistic understanding, particularly of the IkaB-catalyzed cyclizations, requires further investigation. The availability of detailed kinetic data and high-resolution structures of the enzymes in complex with their substrates would provide invaluable insights.

The successful heterologous expression and production of this compound in engineered microbial hosts pave the way for combinatorial biosynthesis approaches to generate novel analogs with potentially improved therapeutic properties. The experimental frameworks outlined in this guide provide a foundation for researchers to further explore and engineer this remarkable biosynthetic pathway, ultimately unlocking the full potential of this compound and its derivatives in medicine.

References

A Technical Guide to Ikarugamycin Production from Streptomyces phaeochromogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ikarugamycin, a potent polycyclic tetramate macrolactam (PTM) antibiotic produced by the bacterium Streptomyces phaeochromogenes. This compound has garnered significant interest for its diverse biological activities, including antiprotozoal, antimicrobial, and antitumor properties.[1] Furthermore, it is recognized as a specific inhibitor of clathrin-mediated endocytosis (CME), making it a valuable tool in cell biology research. This document details the biosynthesis of this compound, experimental protocols for its production and purification, and quantitative data on its biological activity.

Introduction to this compound

This compound was first isolated from Streptomyces phaeochromogenes subsp. ikaruganensis.[2][3] It belongs to the PTM family of natural products, which are characterized by a tetramic acid moiety embedded in a macrolactam ring, fused to a complex polycyclic system.[2][4] The core structure of this compound features a distinctive 5-6-5 carbocyclic ring system.[2][3]

Chemical Structure and Properties
  • Molecular Formula: C₂₉H₃₈N₂O₄

  • Molar Mass: 478.63 g/mol

  • Appearance: White amorphous solid[1]

  • Key Structural Features: A macrolactam ring, a tetramic acid moiety, and a 5-6-5 fused carbocyclic ring system.[2]

Biological Activities

This compound exhibits a broad range of biological activities, making it a compound of interest for drug development. Its known activities include:

  • Antiprotozoal Activity: Strong activity against various protozoa.[1][4]

  • Antimicrobial Activity: Effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some fungi like Aspergillus fumigatus and Candida albicans.[1][4]

  • Antitumor and Cytotoxic Properties: Demonstrates cytotoxic effects and has been investigated as a potential anticancer agent.[5]

  • Inhibition of Clathrin-Mediated Endocytosis (CME): Specifically inhibits CME, a crucial cellular process for nutrient uptake, receptor regulation, and pathogen entry.[5][6][7] This makes it a valuable research tool for studying endocytic pathways.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is governed by a dedicated biosynthetic gene cluster (BGC). The core of this cluster consists of three essential genes: ikaA, ikaB, and ikaC.[8]

  • ikaA : Encodes a hybrid iterative Type I polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS). This large enzyme is responsible for synthesizing the polyene chains from acetyl-CoA and malonyl-CoA and attaching them to an L-ornithine core, which then cyclizes to form the tetramic acid moiety.[5][8]

  • ikaB : Encodes a FAD-dependent oxidoreductase. This enzyme is involved in the cyclization of the polyene chains to form the polycyclic core.

  • ikaC : Encodes an alcohol dehydrogenase. This enzyme catalyzes a key reductive cyclization step in the formation of the inner five-membered ring.[5]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of this compound.

Ikarugamycin_Biosynthesis cluster_0 IkaA (PKS/NRPS) cluster_1 IkaB (Oxidoreductase) cluster_2 IkaC (Alcohol Dehydrogenase) cluster_3 Final Cyclization Acetyl-CoA Acetyl-CoA Polyene_Intermediate Polyene-Tetramate Intermediate Acetyl-CoA->Polyene_Intermediate Iterative condensation and cyclization Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyene_Intermediate Iterative condensation and cyclization L-Ornithine L-Ornithine L-Ornithine->Polyene_Intermediate Iterative condensation and cyclization Cyclized_Intermediate_1 First Ring Formation Polyene_Intermediate->Cyclized_Intermediate_1 Oxidative Cyclization Cyclized_Intermediate_2 Second Ring Formation Cyclized_Intermediate_1->Cyclized_Intermediate_2 Reductive Cyclization This compound This compound Cyclized_Intermediate_2->this compound Spontaneous or Enzymatic Cyclization

Caption: Proposed biosynthetic pathway of this compound.
Regulation of Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. While the specific regulatory cascade for the ika gene cluster is not fully elucidated, it is likely controlled by common Streptomyces regulatory elements.

  • Two-Component Systems (TCSs): These systems, typically consisting of a sensor kinase and a response regulator, perceive environmental signals such as nutrient limitation (e.g., phosphate) and trigger downstream regulatory cascades.

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): These are cluster-situated regulators that often act as direct transcriptional activators of the biosynthetic genes.

  • Gamma-Butyrolactones (GBLs): These are small, diffusible signaling molecules that can induce antibiotic production at low concentrations by binding to specific receptor proteins.

The following diagram illustrates a generalized regulatory network that likely influences this compound production.

Streptomyces_Regulation Environmental_Signal Environmental Signal (e.g., Nutrient Limitation) Sensor_Kinase Sensor Kinase (e.g., PhoR) Environmental_Signal->Sensor_Kinase Response_Regulator Response Regulator (e.g., PhoP) Sensor_Kinase->Response_Regulator Phosphorylation Pleiotropic_Regulator Pleiotropic Regulator (e.g., AfsR) Response_Regulator->Pleiotropic_Regulator Activation SARP SARP (ika Cluster Regulator) Pleiotropic_Regulator->SARP Activation GBL_Synthase GBL Synthase GBL γ-Butyrolactone (GBL) GBL_Synthase->GBL GBL_Receptor GBL Receptor GBL->GBL_Receptor Binding GBL_Receptor->SARP Activation ika_BGC ika Biosynthetic Gene Cluster SARP->ika_BGC Transcriptional Activation Ikarugamycin_Production This compound Production ika_BGC->Ikarugamycin_Production

Caption: Generalized regulatory network for antibiotic production in Streptomyces.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, extraction, and purification of this compound. These protocols are synthesized from published methods for this compound and related PTMs.

Fermentation of Streptomyces phaeochromogenes

This protocol is adapted from fermentation procedures for Streptomyces species producing PTMs.[4]

Materials:

  • Streptomyces phaeochromogenes strain

  • Seed Medium (e.g., ATCC-2-M): Soluble starch 20 g/L, glucose 10 g/L, NZ Amine Type E 5 g/L, meat extract 3 g/L, peptone 5 g/L, yeast extract 5 g/L, sea salts 30 g/L, CaCO₃ 1 g/L, pH 7.0.

  • Production Medium (e.g., APM9-modified): Glucose 50 g/L, soluble starch 12 g/L, soy flour 30 g/L, CoCl₂·6H₂O 2 mg/L, sea salts 30 g/L, CaCO₃ 7 g/L, pH 7.0.

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. phaeochromogenes from a fresh agar (B569324) plate into a 50 mL flask containing 15 mL of seed medium.

  • Incubate at 28°C with shaking at 220 rpm for 72-96 hours to generate a seed culture.

  • Production Culture: Inoculate 20 x 250 mL flasks, each containing 50 mL of production medium, with the seed culture at a 2.5% (v/v) ratio.

  • Incubate the production cultures at 28°C with shaking at 220 rpm for 6 days.

  • Monitor the production of this compound periodically by taking small aliquots, extracting with ethyl acetate (B1210297), and analyzing by LC-MS.

Extraction and Purification of this compound

This protocol is based on methods used for the extraction and purification of this compound and its derivatives.[4]

Materials:

  • Fermentation broth from step 3.1

  • Acetone

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, acetonitrile (B52724), water)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 column

Procedure:

  • Extraction:

    • Pool the 1 L of fermentation broth and add an equal volume of acetone.

    • Shake the mixture at 220 rpm for 2 hours.

    • Separate the mycelium by filtration.

    • Concentrate the supernatant under reduced pressure to remove the acetone, resulting in an aqueous residue.

    • Perform a liquid-liquid extraction of the aqueous residue with an equal volume of ethyl acetate. Repeat this step twice.

    • Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Load the dissolved extract onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing this compound.

  • Reversed-Phase HPLC Purification:

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Purify the sample using a reversed-phase HPLC column (e.g., C8 or C18) with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid if necessary).

    • Collect the peak corresponding to this compound and confirm its purity by LC-MS and NMR.

Experimental Workflow Diagram

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Seed Culture) Production Production Culture (6 days, 28°C, 220 rpm) Inoculum->Production Acetone_Extraction Acetone Extraction of whole broth Production->Acetone_Extraction Filtration Filtration Acetone_Extraction->Filtration Evaporation1 Evaporation of Acetone Filtration->Evaporation1 EtOAc_Extraction Ethyl Acetate Liquid-Liquid Extraction Evaporation1->EtOAc_Extraction Evaporation2 Evaporation to Dryness (Crude Extract) EtOAc_Extraction->Evaporation2 Silica_Column Silica Gel Column Chromatography Evaporation2->Silica_Column Fraction_Analysis Fraction Analysis (TLC / LC-MS) Silica_Column->Fraction_Analysis RP_HPLC Reversed-Phase HPLC Fraction_Analysis->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

Caption: Workflow for this compound production and purification.

Quantitative Data

This section summarizes key quantitative data related to the biological activity and production of this compound.

Biological Activity Data

The following table presents the inhibitory concentrations of this compound against various targets.

Activity Type Target Cell Line / Organism Value Reference
CME InhibitionTransferrin Receptor UptakeH1299 cellsIC₅₀ = 2.7 µM[6][7]
AntibacterialMRSAMIC = 2-4 µg/mL[1]
AntifungalC. albicansMIC = 4 µg/mL[1]
AntifungalA. fumigatusMIC = 4-8 µg/mL[1]
Intracellular AntibacterialS. aureus in Mac-T cells90% killing at 5 µg/mL[3]
CytotoxicityMac-T cellsIC₅₀ = 9.2 µg/mL[3]
Production Yield Data

The production of this compound can be significantly enhanced through heterologous expression and fermentation optimization. The table below shows production titers achieved in different systems.

Production System Host Strain Medium Titer Reference
Heterologous ExpressionS. albus KO5Zhang medium~109.6 mg/L[6]
Heterologous ExpressionS. albus DSM 40313Zhang medium~78.6 mg/L[6]

Conclusion

Streptomyces phaeochromogenes is a valuable source of the bioactive compound this compound. Understanding its biosynthesis, optimizing fermentation conditions, and employing efficient purification strategies are crucial for harnessing its full potential. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. The unique mode of action of this compound as a specific inhibitor of clathrin-mediated endocytosis further solidifies its importance as a tool for fundamental cell biology research. Further investigation into the regulatory networks controlling its production could unlock even higher yields and facilitate the discovery of novel derivatives with enhanced therapeutic properties.

References

Ikarugamycin: A Technical Whitepaper on a Polycyclic Tetramate Macrolactam with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a complex polycyclic tetramate macrolactam with the molecular formula C29H38N2O4, is a natural product isolated from Streptomyces phaeochromogenes.[1] Initially identified for its potent antiprotozoal activity, subsequent research has unveiled a broader spectrum of biological effects, including antibacterial, anticancer, and unique inhibitory actions on fundamental cellular processes. This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailing experimental protocols for its study, and visualizing its mechanisms of action.

Physicochemical Properties and Structure

This compound is characterized by an unusual pentacyclic structure containing a tetramic acid moiety.[2] Its molecular weight is 478.62 g/mol .[2][3] The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but has limited solubility in water.[1][4]

Table 1: Physicochemical Identifiers for this compound

PropertyValue
Molecular FormulaC29H38N2O4[1][2][4][5][6]
Molecular Weight478.62 g/mol [2][3][6]
CAS Number36531-78-9[2][3][4][5]
AppearanceWhite crystalline powder[3][7]
Storage Temperature-20°C[1][2][3]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities against various cell types and pathogens. These activities are summarized below with their corresponding quantitative measures.

Antiprotozoal Activity

This compound was first recognized for its potent activity against the protozoan Trichomonas vaginalis.[1][2]

Table 2: Antiprotozoal Activity of this compound

OrganismIC50 / MICReference
Trichomonas vaginalis0.3–1.25 µg/mL (MIC)[2][7]
Tetrahymena pyriformis W1.0 µg/mL (MIC)[7]
Entamoeba histolytica2–10 µg/mL (MIC)[7]
Antibacterial Activity

This compound demonstrates selective activity against Gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2][8] It is also effective against intracellular S. aureus.[9]

Table 3: Antibacterial Activity of this compound

OrganismMICMBCReference
Methicillin-resistant Staphylococcus aureus (MRSA)2–4 µg/mL-[8]
Staphylococcus aureus0.6 µg/mL5 µg/mL[10]
Anticancer and Cytotoxic Activity

This compound exhibits cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis.[4][5]

Table 4: Cytotoxic Activity of this compound

Cell LineIC50Reference
HL-60 (human promyelocytic leukemia)221.3 nM[4][5]
H1299 (human non-small cell lung carcinoma)2.7 ± 0.3 µM (inhibition of CME)[11][12]
Inhibition of Clathrin-Mediated Endocytosis (CME)

A significant mechanism of action for this compound is the inhibition of clathrin-mediated endocytosis (CME), a crucial pathway for the cellular uptake of various molecules.[11][12] This inhibition is selective over other endocytic pathways.[11]

Table 5: Inhibition of Clathrin-Mediated Endocytosis by this compound

Cell LineTarget ReceptorIC50Reference
H1299Transferrin Receptor (TfnR)2.7 ± 0.3 µM[11]

Mechanisms of Action

Inhibition of Clathrin-Mediated Endocytosis

This compound acts as a potent inhibitor of CME.[11][12] This process is fundamental for nutrient uptake, signal transduction, and pathogen entry. The inhibition of CME by this compound disrupts the morphology of clathrin-coated pits and causes a redistribution of adaptor protein 2 (AP2) and clathrin heavy chain (CHC) to the plasma membrane.[11]

CME_Inhibition cluster_cell Cellular Environment cluster_membrane Plasma Membrane Cargo Cargo Receptor Receptor Cargo->Receptor Binding AP2 AP2 Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Vesicle Endocytic Vesicle CoatedPit->Vesicle Invagination & Scission This compound This compound This compound->CoatedPit Inhibits Formation & Disrupts Morphology Apoptosis_Induction This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Increase Intracellular Ca2+ Increase This compound->Ca_Increase p38_MAPK p38 MAP Kinase Activation DNA_Damage->p38_MAPK Ca_Increase->p38_MAPK Caspase_Activation Caspase Activation p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_antibacterial Antibacterial Assays cluster_intracellular Intracellular Activity Assay cluster_cytotoxicity Cytotoxicity Assay MIC_Prep Prepare Bacterial Suspension & this compound Dilutions MIC_Incubate Inoculate & Incubate (18h, 37°C) MIC_Prep->MIC_Incubate MIC_Read Read MIC MIC_Incubate->MIC_Read Infect_Cells Infect Host Cells with Bacteria Kill_Extracellular Kill Extracellular Bacteria (Gentamicin) Infect_Cells->Kill_Extracellular Treat_IKA Treat with this compound Kill_Extracellular->Treat_IKA Lyse_Cells Lyse Host Cells Treat_IKA->Lyse_Cells Plate_Count Plate Lysate & Count CFU Lyse_Cells->Plate_Count Seed_Cells Seed Mammalian Cells Treat_Cells_IKA Treat with this compound Seed_Cells->Treat_Cells_IKA Add_Resazurin Add Resazurin Treat_Cells_IKA->Add_Resazurin Measure_Viability Measure Cell Viability Add_Resazurin->Measure_Viability

References

Unraveling the Intricate Architecture of Ikarugamycin: A Technical Guide to Structural Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of the complex polycyclic tetramate macrolactam antibiotic, Ikarugamycin. Through a comprehensive exploration of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document provides a roadmap for the determination of its unique molecular framework. Detailed experimental protocols, quantitative data analysis, and visual representations of the elucidation workflow are presented to offer a thorough understanding of the process.

Introduction to this compound

This compound is a microbial natural product first isolated from Streptomyces phaeochromogenes. It belongs to the polycyclic tetramate macrolactams (PTMs), a class of compounds characterized by a macrolactam ring fused to a polycyclic system and a tetramic acid moiety.[1] These compounds have garnered significant interest due to their diverse and potent biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3] The complex, three-dimensional architecture of this compound presents a significant challenge for structural elucidation, necessitating the application of sophisticated analytical methodologies.

Mass Spectrometry Analysis: Determining the Molecular Blueprint

High-resolution mass spectrometry is the first crucial step in the structural elucidation of an unknown natural product, providing the elemental composition and clues about the molecular structure through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a preferred method for obtaining high-resolution mass data for complex natural products like this compound.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, with the possible addition of a small percentage of formic acid to promote protonation.

  • Analysis: The sample is introduced into the ESI source, where it is ionized, most commonly forming a protonated molecule [M+H]+. The mass-to-charge ratio (m/z) of this ion is then measured with high accuracy by the TOF analyzer.

  • Tandem MS (MS/MS): To gain structural insights, collision-induced dissociation (CID) is performed on the precursor ion ([M+H]+). The resulting fragment ions are then analyzed to deduce the connectivity of the molecule.

Data Presentation: Mass Spectrometric Data of this compound

High-resolution mass spectrometry of this compound establishes its molecular formula as C₂₉H₃₈N₂O₄.

IonCalculated m/zObserved m/z
[M+H]⁺479.2904479.2899
[M+Na]⁺501.2723Not Reported
[M-H]⁻477.2759Not Reported

Table 1: High-resolution ESI-TOF mass spectrometry data for an isomer of this compound, which has the same molecular formula. The observed m/z for the protonated molecule is consistent with the calculated value for C₂₉H₃₈N₂O₄, confirming the elemental composition.[4]

Fragmentation Pathway

Ikarugamycin_Fragmentation M_H [M+H]⁺ m/z 479.29 Fragment1 Loss of H₂O m/z 461.28 M_H->Fragment1 - H₂O Fragment2 Amide bond cleavage M_H->Fragment2 Fragment3 Retro-Diels-Alder M_H->Fragment3

Mass Spectrometry Fragmentation Pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the intricate structure of this compound.

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), and placed in an NMR tube.

  • Instrumentation: High-field NMR spectrometers (500 MHz or higher) are used to acquire the spectra, providing the necessary resolution to distinguish the numerous signals in the complex molecule.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation: ¹H and ¹³C NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the supplementary information of Lacret et al., 2015.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2100.8-
366.24.25, m
428.11.85, m; 1.65, m
532.52.35, m
628.81.75, m; 1.55, m
7171.5-
8127.75.83, d (10.0)
9133.95.49, dd (14.8, 9.4)
1038.12.45, m
1135.11.88, m
1242.32.15, m
13130.55.55, d (10.0)
14125.85.88, d (10.0)
1545.12.65, m
1640.22.05, m
1733.11.95, m
1825.92.25, m
1936.42.10, m
2030.11.80, m
2148.23.30, m
22130.15.34, dd (14.8, 9.4)
23128.96.84, dd (15.7, 9.0)
24135.27.04, d (15.7)
25165.4-
26100.8-
27175.5-
2917.70.88, d (7.2)
3021.61.35, m; 1.46, m
3113.20.93, t (7.2)

Table 2: ¹H and ¹³C NMR data for this compound (500 and 125 MHz, respectively, in CDCl₃).

Structural Elucidation Workflow using 2D NMR

The assembly of the this compound structure is a stepwise process that relies on the interpretation of various 2D NMR spectra.

Ikarugamycin_Elucidation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Stereo Stereochemical Analysis H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Fragment Assembly HSQC->HMBC NOESY NOESY (Spatial Proximity) HMBC->NOESY Planar Structure Final_Structure Complete 3D Structure of this compound NOESY->Final_Structure Relative Stereochemistry

Workflow for the Structural Elucidation of this compound using NMR.

The process begins with the analysis of ¹H and ¹³C NMR spectra to identify the basic chemical environments. COSY data is then used to establish proton-proton coupling networks, defining smaller structural fragments. HSQC spectra correlate each proton to its directly attached carbon. The crucial HMBC experiment then connects these fragments by revealing long-range correlations between protons and carbons. Finally, NOESY data provides through-space correlations, which are essential for determining the relative stereochemistry of the chiral centers in the molecule, leading to the final three-dimensional structure.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the foundational molecular formula and initial structural clues, while a suite of 1D and 2D NMR experiments allows for the meticulous assembly of its complex polycyclic framework and the determination of its stereochemistry. This guide provides a comprehensive overview of the methodologies and data interpretation central to unraveling the molecular architecture of this potent natural product, offering valuable insights for researchers in natural product chemistry and drug discovery.

References

Ikarugamycin as a natural product with anti-leukemic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ikarugamycin (B608069), a polycyclic tetramate macrolactam (PTM) originally isolated from the bacterium Streptomyces phaeochromogenes, has emerged as a promising natural product with significant anti-leukemic properties. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical structure, and biosynthesis. The core of this document details its potent cytotoxic effects against leukemia cells, focusing on its intricate mechanism of action, which involves the induction of DNA damage, modulation of intracellular calcium signaling, activation of the p38 MAPK pathway, and subsequent initiation of caspase-dependent apoptosis. This guide furnishes detailed experimental protocols for key assays to evaluate the anti-leukemic activity of this compound and presents available quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a structurally complex natural product that was first identified for its potent antiprotozoal activity.[1] It belongs to the PTM family of antibiotics, characterized by a unique macrocyclic lactam ring system.[2] Subsequent research has unveiled a broader spectrum of biological activities, including significant cytotoxicity against various cancer cell lines.[3] Of particular interest to the field of oncology is its pronounced anti-leukemic activity, primarily demonstrated against the human promyelocytic leukemia cell line, HL-60.[3]

Chemical Structure and Biosynthesis

This compound possesses the molecular formula C₂₉H₃₈N₂O₄.[4] Its intricate polycyclic structure is a hallmark of the PTM class of natural products. The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery.[5][6] The core biosynthetic gene cluster, ikaABC, is responsible for the assembly of the this compound scaffold.[6][7]

Anti-Leukemic Properties and Mechanism of Action

This compound exhibits potent cytotoxic effects against leukemia cells, with a notable IC50 value in the nanomolar range in HL-60 cells.[3][4] Its mechanism of action is multifactorial, culminating in the induction of apoptosis through a series of coordinated cellular events.

Induction of DNA Damage and Apoptosis

A primary mechanism of this compound's anti-leukemic activity is its ability to induce DNA damage.[3] This genotoxic stress triggers an apoptotic cascade, a form of programmed cell death essential for eliminating damaged or cancerous cells. The induction of apoptosis is confirmed by the cleavage and activation of key executioner caspases, including caspase-3, as well as initiator caspases-8 and -9.[3]

Modulation of Intracellular Calcium and p38 MAPK Activation

This compound treatment leads to a significant increase in intracellular calcium levels.[3] This influx of calcium acts as a crucial second messenger, contributing to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3] The activation of p38 MAPK is, in part, dependent on the elevated intracellular calcium and plays a significant role in promoting caspase activation and subsequent apoptosis.[3]

Quantitative Data on Anti-Leukemic Activity

The following tables summarize the available quantitative data on the anti-leukemic effects of this compound.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Reference
HL-60Human Promyelocytic Leukemia221.3[3][4]
KG-1aAcute Myeloid Leukemia145[8]
KG-1Acute Myeloid Leukemia190[8]

Table 2: Apoptotic Effects of this compound on HL-60 Cells

TreatmentConcentration (nM)Duration (h)Apoptotic Cells (%)Reference
This compound40024Significantly increased subdiploid DNA content[3]

Table 3: Cell Cycle Effects of this compound

Cell LineCancer TypeConcentrationDuration (h)EffectReference
NCI-H460Non-small cell lung cancer1.5 µg/mL24G1 phase arrest[9]
HL-60Human Promyelocytic Leukemia400 nM8 and 24No apparent specific cell cycle arrest[9]

Note: Further investigation is needed to conclusively determine the effect of this compound on the cell cycle of various leukemia cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-leukemic properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is based on standard Annexin V-FITC apoptosis detection kits.

  • Cell Treatment: Seed and treat leukemia cells with desired concentrations of this compound for various time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Caspase Activation and p38 MAPK Phosphorylation

This protocol provides a general framework for western blot analysis.

  • Protein Extraction: Treat leukemia cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Ikarugamycin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Increase ↑ Intracellular Ca²⁺ This compound->Ca_Increase Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 p38_MAPK p38 MAPK Activation Ca_Increase->p38_MAPK p38_MAPK->Caspase9 Caspase8 Caspase-8 Activation p38_MAPK->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in leukemia cells.

Experimental Workflow for Assessing Anti-Leukemic Activity

Experimental_Workflow Start Leukemia Cell Culture Treatment This compound Treatment Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Expression Signaling->Protein_Quant

References

Methodological & Application

Using Ikarugamycin as a Tool to Study Endocytic Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin (IKA) is a naturally occurring antibiotic that has been identified as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2] This property makes it a valuable pharmacological tool for researchers studying the intricate pathways of cellular internalization, protein trafficking, and the entry mechanisms of pathogens and nanoparticles. Unlike some other endocytosis inhibitors that exhibit off-target effects, this compound displays a high degree of specificity for CME, with minimal impact on other endocytic routes such as caveolae-mediated endocytosis (CavME) and clathrin-independent endocytosis (CIE).[1] These application notes provide detailed protocols and data to guide researchers in utilizing this compound effectively to investigate and dissect endocytic pathways in various cellular contexts.

Mechanism of Action

This compound disrupts the normal dynamics of clathrin-coated pits (CCPs) at the plasma membrane. Treatment with this compound leads to a significant redistribution of key CME machinery components, including the adaptor protein 2 (AP2) and clathrin heavy chain (CHC), from the cytosol to the plasma membrane.[1] This alteration in localization disrupts the maturation of CCPs and inhibits the subsequent formation of clathrin-coated vesicles, thereby blocking the internalization of cargo dependent on this pathway.[1]

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on clathrin-mediated endocytosis have been quantified across various cell lines and for different cargo molecules. The following tables summarize this data for easy comparison.

Table 1: Potency of this compound on Transferrin Receptor (TfnR) Uptake

Cell LineIC50 (µM)Pre-incubation TimeReference
H12992.7 ± 0.31 hour[1]

Table 2: Inhibition of Transferrin Receptor (TfnR) Uptake in Various Cell Lines

Cell LineThis compound Concentration (µM)Pre-incubation Time% Inhibition of TfnR Uptake (after 5 min)Reference
H129943 hours~80%[1]
HCC36643 hours~80%[1]
ARPE-1943 hours~80%[1]
H143743 hours~50%[1]
HBEC3KT43 hours~50%[1]

Table 3: Inhibition of Various Clathrin-Mediated Endocytosis (CME) Specific Receptors

ReceptorCell LineThis compound Concentration (µM)Pre-incubation Time% Inhibition of UptakeReference
Transferrin Receptor (TfnR)H129943 hoursSignificant Inhibition[1]
Epidermal Growth Factor Receptor (EGFR)H129943 hoursSignificant Inhibition[1]
Low-Density Lipoprotein Receptor (LDLR)ARPE-1943 hoursSignificant Inhibition[1]

Table 4: Reversibility of this compound's Effect on TfnR Uptake in H1299 Cells

Pre-treatment with 4 µM IKAWashout Time% Recovery of TfnR UptakeReference
10 minutes180 minutesComplete Recovery[1]
30 minutes180 minutesComplete Recovery[1]
180 minutes180 minutes~60% Recovery[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of this compound on endocytosis.

Protocol 1: Transferrin (Tfn) Uptake Assay

This assay measures the internalization of transferrin, a classic cargo molecule for clathrin-mediated endocytosis.

Materials:

  • Cells of interest cultured on coverslips or in multi-well plates

  • Serum-free medium (e.g., DMEM)

  • Biotinylated or fluorescently-labeled human transferrin (e.g., Alexa Fluor™ 488 conjugate)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled streptavidin (if using biotinylated transferrin)

  • Mounting medium with DAPI

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells on coverslips or in a 96-well plate to achieve 60-70% confluency on the day of the experiment.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 4 µM) or vehicle (DMSO) in serum-free medium for the desired pre-incubation time (e.g., 1-3 hours) at 37°C.

  • Transferrin Pulse: Add fluorescently-labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for 5-15 minutes at 37°C to allow for internalization.

  • Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to remove surface-bound transferrin.

  • Acid Wash (Optional, for removing surface-bound ligand): To specifically measure internalized transferrin, incubate cells with a pre-chilled acid wash buffer (0.2 M glycine, 0.15 M NaCl, pH 2.5) for 5 minutes on ice. Wash twice with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Staining (if using biotinylated transferrin):

    • Wash cells with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 30 minutes.

    • Incubate with fluorescently-labeled streptavidin for 1 hour at room temperature.

  • Imaging and Quantification:

    • Wash cells with PBS and mount coverslips with DAPI-containing mounting medium.

    • Visualize the internalized transferrin using a fluorescence microscope.

    • For quantitative analysis in a plate reader, lyse the cells and measure the fluorescence intensity.

Protocol 2: Low-Density Lipoprotein (LDL) Uptake Assay

This assay measures the internalization of LDL, another important cargo of CME.

Materials:

  • Cells of interest (e.g., HepG2) cultured in multi-well plates

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently-labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • This compound (stock solution in DMSO)

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Cholesterol Starvation: Seed cells in a 96-well plate and grow overnight. To upregulate LDL receptor expression, replace the culture medium with a medium containing 5% LPDS and incubate for 24 hours.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle in a medium containing 5% LPDS for the desired pre-incubation time (e.g., 1-3 hours) at 37°C.

  • LDL Pulse: Add fluorescently-labeled LDL (e.g., 10 µg/mL) to the cells and incubate for 2-4 hours at 37°C.

  • Wash: Aspirate the LDL-containing medium and wash the cells three times with PBS to remove unbound LDL.

  • Quantification:

    • Add fresh medium or PBS to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Alternatively, visualize the LDL uptake using a fluorescence microscope.

Protocol 3: Epidermal Growth Factor (EGF) Receptor Uptake Assay

This protocol is for studying the internalization of a receptor tyrosine kinase that utilizes CME.

Materials:

  • Cells expressing EGFR (e.g., H1299, A431)

  • Serum-free medium

  • Fluorescently-labeled or radiolabeled EGF

  • This compound (stock solution in DMSO)

  • PBS

  • Acid wash buffer (as in Protocol 1)

  • Lysis buffer

  • Gamma counter (for radiolabeled EGF) or fluorescence microscope/plate reader

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells and starve them in a serum-free medium for at least 4 hours to reduce basal EGFR activity.

  • This compound Treatment: Pre-incubate cells with this compound or vehicle for the desired time and concentration at 37°C.

  • EGF Stimulation: Add labeled EGF (e.g., 100 ng/mL) and incubate for 5-10 minutes at 37°C to induce receptor internalization.

  • Stop Internalization and Remove Surface Ligand: Place cells on ice, wash with ice-cold PBS, and perform an acid wash to remove non-internalized EGF.

  • Quantification:

    • Radiolabeled EGF: Lyse the cells and measure the internalized radioactivity using a gamma counter.

    • Fluorescently-labeled EGF: Fix the cells and quantify the intracellular fluorescence using microscopy or a plate reader.

Visualizations

Signaling Pathway Diagram

Ikarugamycin_Mechanism cluster_membrane This compound This compound CCP_formation Clathrin-Coated Pit Formation & Maturation This compound->CCP_formation Inhibits note This compound treatment leads to the accumulation of AP2 and Clathrin at the plasma membrane, disrupting clathrin-coated pit maturation. PlasmaMembrane Plasma Membrane Cytosol Cytosol AP2_cytosol AP2 (Cytosolic) AP2_membrane AP2 (Membrane-bound) CHC_cytosol Clathrin (Cytosolic) CHC_membrane Clathrin (Membrane-bound) AP2_membrane->CCP_formation CHC_membrane->CCP_formation CCV_budding Clathrin-Coated Vesicle Budding CCP_formation->CCV_budding Endocytosis Clathrin-Mediated Endocytosis CCV_budding->Endocytosis

Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.

Experimental Workflow Diagram

Ikarugamycin_Workflow start Start: Culture Cells serum_starve Serum Starve Cells start->serum_starve treatment Treat with this compound (or Vehicle Control) serum_starve->treatment add_cargo Add Labeled Cargo (e.g., Transferrin, LDL, EGF) treatment->add_cargo internalization Allow Internalization (37°C) add_cargo->internalization stop_wash Stop and Wash (Ice-cold PBS) internalization->stop_wash fix_perm Fix and Permeabilize stop_wash->fix_perm stain Stain (if necessary) fix_perm->stain analyze Analyze: Microscopy or Plate Reader stain->analyze end End: Quantify Endocytosis analyze->end

Caption: General experimental workflow for studying endocytosis using this compound.

Conclusion

This compound serves as a specific and effective tool for the acute inhibition of clathrin-mediated endocytosis. Its utility in dissecting the roles of CME in various cellular processes is well-documented. By following the provided protocols and considering the quantitative data, researchers can confidently employ this compound to investigate their specific questions related to endocytic trafficking. As with any pharmacological inhibitor, it is crucial to perform appropriate controls, including vehicle controls and dose-response experiments, to ensure the validity of the experimental findings. The reversibility of this compound's effects after short incubation periods further enhances its utility as a tool for temporal studies of endocytic pathway function.[1]

References

Application Notes and Protocols: Ikarugamycin In Vitro Assay for Intracellular Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the efficacy of Ikarugamycin (B608069) against intracellular Staphylococcus aureus using an in vitro cell culture model. The described methods are intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents for the treatment of persistent bacterial infections.

Introduction

Staphylococcus aureus is a versatile pathogen capable of invading and surviving within host cells, a characteristic that contributes to chronic and recurrent infections by shielding the bacteria from the host immune system and many conventional antibiotics.[1][2][3] this compound, a polycyclic tetramic acid macrolactam, has demonstrated potent antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA).[4][5] Notably, it exhibits bactericidal activity against intracellular S. aureus at concentrations that are not cytotoxic to the host cells, making it a promising candidate for further investigation.[6][7][8][9]

This document outlines the necessary protocols to determine the minimum inhibitory concentration (MIC), time-kill kinetics, intracellular bactericidal activity, and cytotoxicity of this compound.

Data Presentation

This compound Activity against S. aureus and Host Cell Lines
ParameterValueCell Line / Bacterial StrainReference
Minimum Inhibitory Concentration (MIC)0.6 µg/mLS. aureus[6][7][8]
Minimum Bactericidal Concentration (MBC)5 µg/mLS. aureus[6][9]
Intracellular Killing90% reduction at 5 µg/mLIntracellular S. aureus in MAC-T cells[6][7][8][9]
Half-maximal Inhibitory Concentration (IC50)9.2 µg/mLBovine Mammary Epithelial Cells (MAC-T)[6][7][8][9]
Clathrin-Mediated Endocytosis Inhibition (IC50)2.7 ± 0.3 µMH1299 cells[10]
Time-Kill Kinetics of this compound against S. aureus
This compound ConcentrationTime (hours)Log10 CFU/mL ReductionReference
4 x MIC (2.4 µg/mL)63[6][7][8]
8 x MIC (4.8 µg/mL)65[6][7][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Materials:

  • This compound

  • S. aureus strain

  • Tryptic Soy Broth (TSB)

  • Nutrient Agar plates

  • 96-well microtiter plates

  • Sterile PBS

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Inoculate a fresh colony of S. aureus in TSB and incubate at 37°C until it reaches the mid-logarithmic phase.

  • Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in TSB.

  • Prepare serial twofold dilutions of this compound in TSB in a 96-well plate.

  • Add the bacterial suspension to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound where no visible growth is observed.

  • To determine the MBC, plate 100 µL from the wells showing no growth onto Nutrient Agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills S. aureus over time.

Materials:

  • This compound

  • S. aureus strain

  • Tryptic Soy Broth (TSB)

  • Nutrient Agar plates

  • Sterile PBS

Procedure:

  • Prepare a bacterial suspension of S. aureus at a concentration of 1 x 10^5 CFU/mL in TSB.[6]

  • Add this compound at concentrations of 1x MIC, 4x MIC, and 8x MIC to separate tubes containing the bacterial suspension. Include an untreated control.[6]

  • Incubate the tubes at 37°C in a shaking incubator.[6]

  • At various time points (e.g., 0, 3, 6, 12, 24 hours), collect an aliquot from each tube.[6]

  • Perform serial dilutions of the aliquots in sterile PBS and plate onto Nutrient Agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curves.

Intracellular Antibacterial Activity Assay (Gentamicin Protection Assay)

This protocol assesses the ability of this compound to kill S. aureus that has been internalized by host cells. Bovine mammary epithelial cells (MAC-T) are used in this example, but other cell lines such as RAW264.7 macrophages or human endothelial cells can also be utilized.[1][2][11]

Materials:

  • MAC-T cells (or other suitable host cell line)

  • S. aureus strain

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • Gentamicin (B1671437)

  • Sterile PBS

  • Trypsin-EDTA

  • 0.1% Triton X-100 in PBS

  • Nutrient Agar plates

Procedure:

  • Cell Seeding: Seed MAC-T cells into 24-well plates and culture until they form a confluent monolayer.

  • Bacterial Infection:

    • Prepare an overnight culture of S. aureus, then dilute it in cell culture medium without antibiotics.

    • Wash the MAC-T cell monolayer with PBS.

    • Infect the cells with the bacterial suspension at a specific multiplicity of infection (MOI), for example, an MOI of 50.[12]

    • Incubate for 1-2 hours at 37°C to allow for bacterial invasion.[2][13]

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with PBS.

    • Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100-300 µg/mL) to kill extracellular bacteria.[2][11] Gentamicin is used as it does not readily penetrate eukaryotic cells.[11]

    • Incubate for 1-2 hours at 37°C.

  • This compound Treatment:

    • Wash the cells three times with PBS to remove the gentamicin.

    • Add fresh cell culture medium containing various concentrations of this compound (e.g., 0.6, 2.5, and 5 µg/mL).[6] Include an untreated control.

    • Incubate for a defined period (e.g., 3 hours) at 37°C.[6]

  • Quantification of Intracellular Bacteria:

    • Wash the cells three times with PBS.

    • Lyse the cells with 0.1% Triton X-100 in PBS to release the intracellular bacteria.

    • Perform serial dilutions of the cell lysate in PBS and plate onto Nutrient Agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the number of surviving intracellular bacteria (CFU/mL).

    • Calculate the percentage of bacterial reduction compared to the untreated control.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells, typically by measuring the half-maximal inhibitory concentration (IC50). The resazurin (B115843) reduction assay is a common method.[6]

Materials:

  • MAC-T cells (or other suitable host cell line)

  • Cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well plates

Procedure:

  • Seed MAC-T cells into a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 48 hours.[6]

  • Add increasing concentrations of this compound to the wells. Include untreated cells as a control.

  • Incubate for the same duration as the intracellular activity assay (e.g., 3 hours).[6]

  • Add resazurin solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow for Intracellular Activity Assay

G Workflow of Intracellular S. aureus Assay cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification Host_Cells Seed Host Cells (e.g., MAC-T) Infect Infect Host Cells with S. aureus Host_Cells->Infect Bacteria Prepare S. aureus Inoculum Bacteria->Infect Incubate_Infection Incubate (1-2h) for Invasion Infect->Incubate_Infection Wash1 Wash to Remove Extracellular Bacteria Incubate_Infection->Wash1 Gentamicin Add Gentamicin to Kill External Bacteria Wash1->Gentamicin Incubate_Gentamicin Incubate (1-2h) Gentamicin->Incubate_Gentamicin Wash2 Wash to Remove Gentamicin Incubate_Gentamicin->Wash2 Add_IKA Add this compound (or Control) Wash2->Add_IKA Incubate_IKA Incubate (e.g., 3h) Add_IKA->Incubate_IKA Wash3 Wash Cells Incubate_IKA->Wash3 Lyse Lyse Host Cells (e.g., Triton X-100) Wash3->Lyse Plate Serial Dilution and Plate Lysate Lyse->Plate Count Incubate and Count CFU Plate->Count G This compound's Potential Role in Blocking S. aureus Entry cluster_extracellular Extracellular Space cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Space Sa_ext S. aureus Receptor Host Cell Receptor Sa_ext->Receptor Binds Ika This compound Clathrin_pit Clathrin-Coated Pit Ika->Clathrin_pit Inhibits Formation Receptor->Clathrin_pit Initiates Internalization Endosome Endosome with S. aureus Clathrin_pit->Endosome Forms Sa_int Intracellular S. aureus Endosome->Sa_int Releases

References

Determining the Minimum Inhibitory Concentration (MIC) of Ikarugamycin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramic acid macrolactam antibiotic produced by the bacterium Streptomyces phaeochromogenes. It has demonstrated a range of biological activities, including antiprotozoal, antibacterial, and antifungal properties. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of an antimicrobial agent like this compound. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period. This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The antimicrobial activity of this compound against various microorganisms is summarized in the table below. These values represent the concentration range at which this compound inhibits the visible growth of the tested organisms.

MicroorganismMethodMIC (µg/mL)Reference
Staphylococcus aureusBroth Microdilution0.6[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Not Specified2-4[2][3]
Escherichia coliNot Specified>64[2][3]
Candida albicansNot Specified4[2][3]
Aspergillus fumigatusNot Specified4-8[2][3]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate MIC determination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in sterile DMSO to create a stock solution of 1 mg/mL.[1][4] Heating and sonication may be required to fully dissolve the compound.[5]

  • Aliquot the stock solution into sterile, single-use vials.

  • Store the stock solution at -20°C for up to 3 months.[5] One source suggests storage at -80°C.[1][4]

Broth Microdilution Method (Following CLSI M07 Guidelines)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution (1 mg/mL in DMSO)

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

Protocol:

  • Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. From the 1 mg/mL stock solution, prepare a working solution of this compound in broth. The concentration of this working solution should be twice the highest concentration to be tested. c. Add 100 µL of the working this compound solution to the first well of each row to be tested. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antimicrobial.

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Within 15 minutes of standardization, inoculate each well (except for the sterility control) with 100 µL of the diluted inoculum. This will result in a final volume of 200 µL per well and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no this compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: a. Seal the plates or place them in a humidified container to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require longer incubation times (24-48 hours).

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

Agar Dilution Method (Following CLSI M02 Guidelines)

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Molten Mueller-Hinton Agar (MHA) for bacteria or a suitable agar for fungi

  • Sterile petri dishes

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution (1 mg/mL in DMSO)

  • Sterile diluent

  • Inoculator (e.g., a multipoint replicator)

Protocol:

  • Prepare this compound-Containing Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent. b. For each concentration, add a specific volume of the diluted this compound to a corresponding volume of molten agar (cooled to 45-50°C) to achieve the desired final concentration. c. Mix gently and pour the agar into sterile petri dishes. d. Allow the plates to solidify at room temperature. e. Prepare a control plate containing no this compound.

  • Inoculum Preparation: a. Prepare the inoculum as described in the broth microdilution method (standardized to 0.5 McFarland). b. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: a. Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared inoculum. b. Allow the spots to dry completely before inverting the plates for incubation.

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours for bacteria.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.

Visualizations

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in Plate prep_stock->serial_dilution prep_broth Dispense Broth to 96-well Plate prep_broth->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum inoculate Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

MIC_Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) add_ika Add this compound Dilutions to Molten Agar prep_stock->add_ika prep_agar Prepare Molten Agar prep_agar->add_ika prep_inoculum Prepare & Standardize Microbial Inoculum inoculate Spot Inoculate Plates with Standardized Inoculum prep_inoculum->inoculate pour_plates Pour Agar Plates add_ika->pour_plates pour_plates->inoculate incubate Incubate Plates (e.g., 37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth at Spot incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

References

Application Notes and Protocols: Gentamicin Protection Assay with Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the gentamicin (B1671437) protection assay to evaluate the efficacy of Ikarugamycin against intracellular bacteria. This compound, a polycyclic tetramate macrolactam antibiotic, has demonstrated activity against intracellular pathogens, and this protocol offers a robust method to quantify its bactericidal effects.[1][2][3][4]

Introduction

The gentamicin protection assay is a widely used in vitro method to study the invasion of eukaryotic cells by pathogenic bacteria and to assess the efficacy of antimicrobial agents against these intracellular bacteria.[5][6] The assay relies on the principle that gentamicin, an aminoglycoside antibiotic, cannot efficiently penetrate eukaryotic cell membranes.[5] Therefore, it selectively kills extracellular bacteria while leaving intracellular bacteria unharmed.[5] By lysing the host cells at specific time points, the surviving intracellular bacteria can be enumerated, providing a quantitative measure of bacterial invasion, survival, and replication.

This compound has been identified as a potent natural product with antibacterial properties.[2][3] Notably, it has been shown to possess intracellular killing activity against Staphylococcus aureus within bovine mammary epithelial cells.[1][2][3][4] The mechanism of action of this compound is multifaceted, with known effects including the inhibition of clathrin-mediated endocytosis.[7][8][9][10] This protocol is designed to specifically assess the intracellular bactericidal activity of this compound.

Experimental Protocols

This protocol is adapted from established gentamicin protection assays and incorporates the use of this compound to determine its effect on intracellular bacterial viability.[1][2][11][12][13]

Materials

  • Cell Line: Appropriate eukaryotic cell line (e.g., HeLa, RAW 264.7 macrophages, MAC-T).[1][5][13]

  • Bacterial Strain: Gentamicin-susceptible pathogenic bacteria capable of intracellular survival (e.g., Staphylococcus aureus, Salmonella Typhimurium, Listeria monocytogenes).[1][5][11]

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin, to be removed before the assay).

  • Bacterial Growth Medium: Appropriate broth (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth) and agar (B569324) plates.[11][13]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Gentamicin Sulfate Solution: Sterile, stock solution (e.g., 10 mg/mL).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Lysis Buffer: 0.1-1% Triton X-100 or 1% Saponin in sterile PBS.[11][13]

  • Sterile Water: For dilutions.

  • 24-well Tissue Culture Plates.

  • Microcentrifuge Tubes.

  • Incubator: 37°C, 5% CO2.

  • Spectrophotometer.

  • Plate Reader (optional): For cytotoxicity assays.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_infection Day 2: Infection and Treatment cluster_analysis Day 2/3: Analysis seed_cells Seed host cells in 24-well plates grow_bacteria Inoculate bacterial culture infect_cells Infect host cells with bacteria (MOI) wash_extracellular Wash to remove extracellular bacteria infect_cells->wash_extracellular gentamicin_treatment Add gentamicin to kill extracellular bacteria wash_extracellular->gentamicin_treatment ikuragamycin_treatment Add this compound at various concentrations gentamicin_treatment->ikuragamycin_treatment lyse_cells Lyse host cells plate_lysate Plate serial dilutions of lysate lyse_cells->plate_lysate incubate_plates Incubate plates overnight plate_lysate->incubate_plates count_cfu Count Colony Forming Units (CFU) incubate_plates->count_cfu

Caption: Experimental workflow for the Gentamicin Protection Assay with this compound.

Step-by-Step Protocol

Day 1: Preparation of Host Cells and Bacteria

  • Seed Host Cells: Seed the selected eukaryotic cell line into 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Bacterial Culture: Inoculate a single colony of the chosen bacterial strain into an appropriate broth and incubate overnight at 37°C with shaking.

Day 2: Infection, Treatment, and Analysis

  • Prepare Bacterial Inoculum: The following day, dilute the overnight bacterial culture in fresh pre-warmed cell culture medium without antibiotics to achieve the desired multiplicity of infection (MOI). The optimal MOI should be determined empirically for each bacterium-host cell combination but is often in the range of 10:1 to 100:1 (bacteria to host cells).[11][12]

  • Infection: Remove the culture medium from the host cells, wash once with sterile PBS, and add the bacterial inoculum to each well. Centrifuge the plates at a low speed (e.g., 500 x g) for 5-10 minutes to synchronize the infection.[11][12] Incubate for the desired infection period (e.g., 1-2 hours) at 37°C and 5% CO2.

  • Removal of Extracellular Bacteria: After the infection period, aspirate the inoculum, and wash the cells three times with sterile PBS to remove non-adherent bacteria.

  • Gentamicin Treatment: Add fresh, pre-warmed cell culture medium containing a high concentration of gentamicin (e.g., 100-200 µg/mL) to each well to kill any remaining extracellular bacteria.[2][11] Incubate for 1-2 hours. The optimal gentamicin concentration and incubation time should be determined to ensure the killing of all extracellular bacteria without affecting intracellular bacteria or host cell viability.[14]

  • This compound Treatment: After the high-gentamicin incubation, aspirate the medium and replace it with fresh medium containing a lower, maintenance concentration of gentamicin (e.g., 10-50 µg/mL) and the desired concentrations of this compound.[1][12] It is recommended to test a range of this compound concentrations (e.g., 0.6, 2.5, and 5 µg/mL, as used in a study with S. aureus).[2] Include appropriate controls:

    • Untreated Control: Cells with intracellular bacteria but without this compound.

    • Vehicle Control: Cells with intracellular bacteria and the solvent used to dissolve this compound (e.g., DMSO).

    • Cell Viability Control: Uninfected cells treated with the highest concentration of this compound to assess cytotoxicity.

  • Incubation with this compound: Incubate the plates for the desired treatment period (e.g., 3, 6, or 24 hours).[2]

  • Cell Lysis: At the end of the treatment period, aspirate the medium and wash the cells three times with sterile PBS. Add a sufficient volume of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 5-10 minutes at room temperature to lyse the host cells and release the intracellular bacteria.

  • Enumeration of Intracellular Bacteria: Pipette the lysate up and down to ensure complete lysis and homogenization. Collect the lysate and perform serial dilutions in sterile PBS or water. Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

  • Data Collection: The following day, count the number of colony-forming units (CFUs) on the plates. Calculate the CFU/mL for each sample.

Data Presentation

The quantitative data from this experiment should be summarized in a table for clear comparison of the effects of different this compound concentrations.

Table 1: Effect of this compound on Intracellular Bacterial Survival

Treatment GroupThis compound Concentration (µg/mL)Mean CFU/mL (± SD)Percent Survival (%) vs. Untreated Control
Untreated Control05.0 x 10^5 (± 0.5 x 10^5)100
Vehicle Control0 (DMSO)4.8 x 10^5 (± 0.4 x 10^5)96
This compound0.63.5 x 10^5 (± 0.3 x 10^5)70
This compound2.51.2 x 10^5 (± 0.2 x 10^5)24
This compound5.00.5 x 10^5 (± 0.1 x 10^5)10

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualization

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of the gentamicin protection assay and the intervention point of this compound.

G cluster_cellular Cellular Events cluster_assay Assay Steps cluster_outcome Outcome extracellular_bacteria Extracellular Bacteria bacterial_invasion Bacterial Invasion extracellular_bacteria->bacterial_invasion intracellular_bacteria Intracellular Bacteria lysis Cell Lysis & Plating intracellular_bacteria->lysis bacterial_invasion->intracellular_bacteria gentamicin Gentamicin gentamicin->extracellular_bacteria Kills This compound This compound This compound->intracellular_bacteria Targets cfu_count CFU Count lysis->cfu_count

References

Heterologous Expression of Ikarugamycin in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramate macrolactam with a range of potent biological activities, including antibacterial, antiprotozoal, and antitumor properties.[1][2] Its complex structure makes chemical synthesis challenging, positioning biotechnological production as a promising alternative. The heterologous expression of the this compound biosynthetic gene cluster (BGC) in a genetically tractable host like Escherichia coli offers a streamlined approach for its production, downstream modification, and yield optimization. This document provides detailed application notes and protocols based on the foundational work of heterologously expressing the this compound BGC in E. coli.

The biosynthesis of this compound is governed by a core set of three genes: ikaA, ikaB, and ikaC.[3] IkaA is a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS) that creates the initial polyene precursor. IkaB, an oxidoreductase, and IkaC, an alcohol dehydrogenase, then catalyze the subsequent cyclization reactions to form the characteristic 5/6/5 ring system of this compound.[3][4]

Data Presentation

While the initial successful heterologous expression of this compound in E. coli was a proof-of-concept, subsequent optimization efforts have significantly improved titers, primarily in Streptomyces hosts.[1] Quantitative data from the pioneering E. coli expression is not extensively detailed in the primary literature; however, related studies provide context for production levels.

Host OrganismExpression SystemReported TiterReference
Streptomyces albuspSET152_ermE::ika>100 mg/LKirsch et al. (2024)[1]
Streptomyces sp.(Native Producer)5.15 mg/LZhang et al. (as cited in[1])

Note: The high-yield production has been achieved in Streptomyces, following initial cloning and verification in E. coli.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The enzymatic cascade for this compound synthesis is a concise and efficient process, starting from basic metabolic precursors.

Ikarugamycin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Acetyl-CoA Acetyl-CoA IkaA IkaA (iPKS/NRPS) Acetyl-CoA->IkaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->IkaA L-Ornithine L-Ornithine L-Ornithine->IkaA Polyene Polyene Tetramate Precursor IkaA->Polyene Chain assembly IkaB IkaB (Oxidoreductase) Bicyclic Bicyclic Intermediate IkaB->Bicyclic IkaC IkaC (Alcohol Dehydrogenase) This compound This compound IkaC->this compound Polyene->IkaB First cyclization Bicyclic->IkaC Second cyclization

Caption: Enzymatic cascade for this compound biosynthesis.

Experimental Workflow for Heterologous Expression

The general workflow involves the cloning of the this compound BGC into suitable expression vectors, transformation into an E. coli expression host, cultivation, and subsequent extraction and analysis of the product.

Heterologous_Expression_Workflow cluster_cloning 1. Gene Cluster Cloning cluster_expression 2. Expression in E. coli cluster_analysis 3. Product Analysis A Isolate this compound BGC (ikaA, ikaB, ikaC) C Clone BGC into Vectors A->C B Select Expression Vectors (e.g., pHis8, pGS-21a) B->C D Transform E. coli Host (e.g., BL21(DE3)) C->D E Culture in Appropriate Media D->E F Induce Gene Expression (e.g., with IPTG) E->F G Extract Culture Broth (e.g., with Ethyl Acetate) F->G H Purify this compound (e.g., Chromatography) G->H I Confirm Product Identity (LC-MS, NMR) H->I

Caption: Workflow for this compound heterologous expression.

Experimental Protocols

These protocols are based on established methodologies for heterologous expression of large gene clusters in E. coli and insights from the literature on this compound biosynthesis.

Protocol 1: Cloning of the this compound BGC
  • Gene Cluster Source: The this compound BGC (ikaA, ikaB, ikaC) can be amplified from the genomic DNA of a producing strain, such as Streptomyces phaeochromogenes var. ikaruganensis, or obtained via gene synthesis.

  • Vector Selection: Expression vectors suitable for large inserts and controllable expression in E. coli are required. Based on related studies, vectors such as pHis8 or pGS-21a are appropriate choices. These vectors often contain T7 promoters for tightly controlled, high-level expression.

  • Cloning Strategy:

    • Amplify the individual genes (ikaA, ikaB, ikaC) or the entire operon using high-fidelity DNA polymerase. Incorporate appropriate restriction sites at the ends of the amplicons that are compatible with the multiple cloning site of the chosen expression vector(s).

    • Digest the vector(s) and the PCR product(s) with the selected restriction enzymes.

    • Ligate the digested BGC fragments into the linearized vector(s). It may be necessary to clone the genes into one or more compatible plasmids if expressing them as separate units.

    • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

Protocol 2: Heterologous Expression in E. coli
  • Host Strain: E. coli BL21(DE3) or its derivatives are suitable expression hosts as they contain a chromosomal copy of the T7 RNA polymerase gene under the control of an IPTG-inducible promoter.

  • Transformation: Transform the sequence-verified expression construct(s) into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or LB) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • To enhance soluble protein expression and product formation, cool the culture to a lower temperature (e.g., 18-25°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture for an additional 16-24 hours at the lower temperature.

Protocol 3: Extraction and Analysis of this compound
  • Extraction:

    • After the incubation period, harvest the cells by centrifugation.

    • The culture supernatant can be extracted separately from the cell pellet. Adjust the pH of the supernatant to ~5 with HCl and extract multiple times with an equal volume of ethyl acetate.[3]

    • The cell pellet can be resuspended in a mixture of methanol (B129727) and acetone (B3395972) (1:1), sonicated to lyse the cells, and then centrifuged to remove cell debris.[3]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Purification and Analysis:

    • The crude extract can be purified using chromatographic techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

    • Fractions should be analyzed for the presence of this compound using analytical techniques like thin-layer chromatography (TLC) or LC-MS.

    • The identity and purity of the final compound should be confirmed by high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The heterologous expression of the this compound biosynthetic gene cluster in E. coli provides a powerful platform for the production and study of this valuable natural product. While initial reports established the feasibility of this approach, further optimization, potentially involving metabolic engineering of the E. coli host to enhance precursor supply or the use of alternative expression systems, could lead to significant improvements in yield. The protocols outlined here provide a foundational framework for researchers to embark on the recombinant production of this compound.

References

Application Notes and Protocols for Ikarugamycin in Bovine Mammary Epithelial Cell Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis, an inflammatory condition of the mammary gland, remains a significant economic burden on the dairy industry. A key challenge in treating mastitis is the intracellular survival of pathogens, such as Staphylococcus aureus, within bovine mammary epithelial cells (BMECs), which renders many conventional antibiotics ineffective. Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has emerged as a promising therapeutic candidate due to its potent intracellular bactericidal activity. These application notes provide a comprehensive overview of the use of this compound in BMEC infection models, detailing its antibacterial properties and exploring its potential anti-inflammatory effects. The provided protocols offer standardized methods for evaluating the efficacy of this compound in a research setting.

Application 1: Antibacterial Activity Against Intracellular Staphylococcus aureus

This compound has demonstrated significant efficacy in eliminating intracellular S. aureus within bovine mammary epithelial cells. Its ability to penetrate the host cell membrane and exert its bactericidal action makes it a valuable tool for studying and combating persistent intramammary infections.

Quantitative Data Summary
ParameterValueCell LinePathogenReference
Minimum Inhibitory Concentration (MIC) 0.6 µg/mL-S. aureus[1]
Minimum Bactericidal Concentration (MBC) 5 µg/mL-S. aureus[2]
Intracellular Killing Activity 90% reduction of intracellular S. aureus at 5 µg/mLMAC-TS. aureus[1][3]
Half-maximal Inhibitory Concentration (IC50) - Cytotoxicity 9.2 µg/mLMAC-T-[1][3]

Experimental Workflow: Intracellular Antibacterial Activity

G cluster_prep Cell and Bacteria Preparation cluster_infection Infection cluster_treatment This compound Treatment cluster_analysis Analysis prep_cells Seed MAC-T cells in 96-well plates infect_cells Infect MAC-T cells with S. aureus (MOI) prep_cells->infect_cells prep_bacteria Culture S. aureus overnight prep_bacteria->infect_cells incubation1 Incubate for 2 hours infect_cells->incubation1 gentamicin_treatment Treat with gentamicin (B1671437) to kill extracellular bacteria incubation1->gentamicin_treatment add_ika Treat infected cells with this compound (various concentrations) gentamicin_treatment->add_ika incubation2 Incubate for 3 hours add_ika->incubation2 cell_lysis Lyse MAC-T cells incubation2->cell_lysis plate_cfu Plate cell lysates on agar cell_lysis->plate_cfu count_cfu Count bacterial colonies (CFU) plate_cfu->count_cfu

Caption: Workflow for assessing the intracellular antibacterial activity of this compound.

Application 2: Potential Anti-Inflammatory Effects in LPS-Stimulated BMECs (Hypothetical)

While direct evidence in bovine mammary epithelial cells is pending, research in other cell lines suggests that this compound may modulate inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used to induce an inflammatory response in BMECs, characterized by the activation of signaling pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] Interestingly, one study in a murine macrophage cell line (RAW264) indicated that this compound can up-regulate the production of membrane-bound TNF-α.[5] This suggests a complex immunomodulatory role that warrants further investigation in the context of bovine mastitis. The following outlines a hypothetical application for studying these potential effects.

Proposed Signaling Pathway for Investigation

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK) TLR4->MAPK Activates NFkB NF-κB Pathway (p65) TLR4->NFkB Activates This compound This compound This compound->MAPK ? This compound->NFkB ? Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces Production NFkB->Cytokines Induces Production

Caption: Hypothesized modulation of LPS-induced inflammatory pathways by this compound.

Experimental Protocols

Cell Culture and Maintenance of Bovine Mammary Epithelial Cells (MAC-T)
  • Cell Line: MAC-T (immortalized bovine mammary epithelial cell line)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Assessment of this compound Cytotoxicity (MTT Assay)

This protocol determines the cytotoxic effect of this compound on MAC-T cells.

  • Cell Seeding: Seed MAC-T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µg/mL).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Intracellular Antibacterial Activity Assay (Gentamicin Protection Assay)

This protocol assesses the ability of this compound to kill intracellular S. aureus.

  • Cell Seeding: Seed MAC-T cells in 24-well plates and grow to 90-95% confluency.

  • Bacterial Preparation: Prepare a mid-logarithmic phase culture of S. aureus.

  • Infection: Infect MAC-T cells with S. aureus at a Multiplicity of Infection (MOI) of 10:1 for 2 hours.

  • Extracellular Bacteria Removal: Wash cells three times with PBS and then incubate with a medium containing gentamicin (100 µg/mL) for 1 hour to kill extracellular bacteria.

  • This compound Treatment: Replace the medium with a fresh medium containing different concentrations of this compound (e.g., 0.6, 2.5, 5 µg/mL).

  • Incubation: Incubate for 3 hours.

  • Cell Lysis: Wash cells with PBS and lyse them with 0.1% Triton X-100.

  • CFU Determination: Perform serial dilutions of the cell lysates and plate on Tryptic Soy Agar (TSA) plates. Incubate overnight at 37°C and count the Colony Forming Units (CFU).

Evaluation of Anti-Inflammatory Activity

This protocol is designed to investigate the potential anti-inflammatory effects of this compound on LPS-stimulated MAC-T cells.

  • Cell Seeding: Seed MAC-T cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis (ELISA).

    • Harvest the cells for RNA extraction (qPCR) or protein extraction (Western blotting).

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available bovine-specific ELISA kits, following the manufacturer's instructions.

  • RNA Extraction: Extract total RNA from the harvested cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using specific primers for bovine TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.

  • Protein Extraction: Lyse the harvested cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, and ERK (MAPK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling case as a therapeutic agent for bovine mastitis, primarily due to its proven efficacy against intracellular S. aureus. The protocols outlined here provide a framework for the systematic evaluation of its antibacterial properties in a laboratory setting. Furthermore, the exploration of its immunomodulatory effects, although currently hypothetical in the context of BMECs, opens up new avenues for research into dual-action therapies that can both eliminate pathogens and resolve inflammation. Further investigation is crucial to elucidate the precise mechanisms of this compound's action on inflammatory signaling pathways in bovine mammary epithelial cells.

References

Application Notes and Protocols: Ikarugamycin for Clathrin-Mediated Endocytosis Inhibition in H1299 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ikarugamycin (IKA) is a natural product that has been identified as a potent inhibitor of clathrin-mediated endocytosis (CME).[1][2] CME is a critical cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, hormones, and growth factors. Its dysregulation is implicated in various diseases, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for the use of this compound to inhibit CME in the human non-small cell lung cancer cell line, H1299.

Mechanism of Action

This compound acutely inhibits CME without significantly affecting other endocytic pathways.[1] While the precise molecular mechanism is not fully elucidated, studies have shown that this compound treatment disrupts the distribution of clathrin-coated pits at the plasma membrane.[1] This leads to a reduction in the uptake of cargo that is specifically internalized via CME, such as the transferrin receptor (TfnR).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound treatment in H1299 cells based on published data.

ParameterValueCell LineNotesReference
IC₅₀ 2.7 µM (± 0.3 µM)H1299Based on transferrin receptor (TfnR) uptake after 1 hour of pretreatment.[1]
Effective Concentration 4 µMH1299 and other cell linesUsed for achieving significant inhibition of CME in various experiments.[1]
Pretreatment Time for Full Inhibition 180 minutesH1299Pretreatment with 4 µM IKA for 3 hours resulted in maximal inhibition of TfnR uptake.[1]
Reversibility Partially reversibleH1299CME activity can recover after washout, with full recovery from shorter treatments (10-30 min) and partial recovery from longer treatments (180 min).[1]

Experimental Protocols

H1299 Cell Culture

The NCI-H1299 cell line is a human non-small cell lung cancer cell line that is adherent and grows in epithelial-like morphology.[3][4]

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 4500 mg/L glucose, 1 mM sodium pyruvate, and 10 mM HEPES.[4][5]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

  • Sub-culturing:

    • When cells reach 70-80% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 1x PBS.

    • Add Accutase or Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[4][5]

    • Neutralize the dissociation reagent with fresh growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed new flasks at a recommended split ratio of 1:3 to 1:6.[5]

This compound Treatment Protocol

This protocol describes the treatment of H1299 cells with this compound to inhibit CME.

  • Materials:

    • This compound (stock solution in DMSO)

    • H1299 cells cultured as described above

    • Complete growth medium

    • Serum-free medium

  • Procedure:

    • Seed H1299 cells in the desired culture plates (e.g., 96-well plates for uptake assays) and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Prepare the this compound working solution by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 4 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the this compound working solution or the vehicle control to the respective wells.

    • Incubate the cells for the desired pretreatment time (e.g., 1 to 3 hours) at 37°C in a CO₂ incubator.

Transferrin Uptake Assay for Measuring CME Inhibition

This assay measures the uptake of fluorescently labeled transferrin, a standard cargo for CME, to quantify the extent of CME inhibition.

  • Materials:

    • This compound-treated and control H1299 cells

    • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

    • Serum-free medium (pre-warmed to 37°C)

    • Acid wash buffer (0.2 M glycine, 0.15 M NaCl, pH 3.0)

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • Hoechst or DAPI for nuclear staining

    • Mounting medium

  • Procedure:

    • Following this compound pretreatment, place the cells on ice for 5 minutes.

    • Add fluorescently labeled transferrin (e.g., 5 µ g/100 µL) to the cells and incubate on ice for 30 minutes to allow for binding to the transferrin receptors.[6][7]

    • To initiate internalization, transfer the plate to a 37°C incubator for a defined period (e.g., 5-10 minutes).[1][6]

    • To stop internalization, quickly place the plate back on ice and wash the cells with ice-cold PBS.

    • To remove surface-bound transferrin, wash the cells with acid wash buffer for 30 seconds.[6]

    • Wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with Hoechst or DAPI for 10 minutes.

    • Wash the cells three times with PBS and mount the coverslips on slides with mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the internalized transferrin fluorescence intensity per cell using image analysis software (e.g., ImageJ). The inhibition of CME is determined by comparing the fluorescence intensity in this compound-treated cells to that in control cells.

Visualizations

This compound Inhibition of Clathrin-Mediated Endocytosis cluster_0 Plasma Membrane cluster_1 Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor Binds Clathrin-Coated Pit Clathrin-Coated Pit Receptor->Clathrin-Coated Pit Recruitment AP2 AP2 AP2->Clathrin-Coated Pit Clathrin Clathrin Clathrin->Clathrin-Coated Pit This compound This compound This compound->Clathrin-Coated Pit Inhibits Formation/Maturation Clathrin-Coated Vesicle Clathrin-Coated Vesicle Clathrin-Coated Pit->Clathrin-Coated Vesicle Scission (Dynamin) Dynamin Dynamin Early Endosome Early Endosome Clathrin-Coated Vesicle->Early Endosome Uncoating & Fusion

Caption: this compound inhibits clathrin-mediated endocytosis.

Experimental Workflow: this compound Treatment and CME Assay Start Start Seed_H1299 Seed H1299 Cells Start->Seed_H1299 Grow_Cells Grow to 70-80% Confluency Seed_H1299->Grow_Cells Prepare_IKA Prepare this compound & Vehicle Control Grow_Cells->Prepare_IKA Treat_Cells Treat Cells with this compound (1-3 hours) Prepare_IKA->Treat_Cells Bind_Tfn Bind Fluorescent Transferrin (on ice) Treat_Cells->Bind_Tfn Internalize_Tfn Internalize Transferrin (37°C, 5-10 min) Bind_Tfn->Internalize_Tfn Stop_Internalization Stop Internalization (on ice) Internalize_Tfn->Stop_Internalization Acid_Wash Acid Wash to Remove Surface-Bound Transferrin Stop_Internalization->Acid_Wash Fix_and_Stain Fix and Stain Nuclei Acid_Wash->Fix_and_Stain Image_and_Quantify Image and Quantify Internalized Transferrin Fix_and_Stain->Image_and_Quantify End End Image_and_Quantify->End

Caption: Workflow for CME inhibition assay.

References

Application Notes and Protocols for Evaluating Ikarugamycin Cytotoxicity Using the Resazurin Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the resazurin-based cell viability assay to assess the cytotoxic effects of Ikarugamycin (B608069), a potent antibiotic with demonstrated antitumor properties.

Introduction

This compound is a polycyclic tetramate macrolactam antibiotic that has garnered significant interest for its cytotoxic and potential antineoplastic activities.[1] Its mechanisms of action are multifaceted, including the induction of apoptosis through DNA damage and caspase activation, inhibition of the key glycolysis enzyme hexokinase 2, and disruption of clathrin-mediated endocytosis.[2][3][4] The resazurin (B115843) assay offers a simple, sensitive, and high-throughput method to quantify the cytotoxic effects of this compound on various cell lines.[5]

The principle of the resazurin assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[6] The degree of this conversion, measurable by fluorometry or colorimetry, is directly proportional to the number of viable cells.[7] This allows for the determination of key cytotoxicity metrics, such as the half-maximal inhibitory concentration (IC50).

Data Presentation: this compound Cytotoxicity

The following table summarizes the reported IC50 values of this compound in various cell lines, providing a comparative view of its cytotoxic potency.

Cell LineCell TypeIC50 ValueReference
HL-60Human Promyelocytic Leukemia221.3 nM[3][8]
H1299Human Non-small Cell Lung Carcinoma2.7 µM[4][9]
MDA-MB-231Human Breast Adenocarcinoma24.1 µM[7]
MCF-7Human Breast Adenocarcinoma19.25 µM[7]
MAC-TBovine Mammary Epithelial9.2 µg/mL[10]

Experimental Protocols

This section provides a detailed methodology for assessing this compound cytotoxicity using the resazurin assay in a 96-well plate format.

Materials
  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, protected from light)

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader (fluorescence or absorbance)

Protocol
  • Cell Seeding:

    • For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use a log-phase culture.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium. It is advisable to perform a broad range of concentrations initially to determine the approximate IC50, followed by a narrower range for more precise determination.

    • Gently remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions. For suspension cells, add 10 µL of a 10x concentrated this compound solution to the existing 100 µL of cell suspension.

    • Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well, including the background control wells.

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell types and should be determined empirically.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average fluorescence/absorbance value of the background control wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Resazurin Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Prepare Dilutions Prepare Dilutions Treat Cells Treat Cells Prepare Dilutions->Treat Cells Incubate 24-72h Incubate 24-72h Treat Cells->Incubate 24-72h Add Resazurin Add Resazurin Incubate 1-4h Incubate 1-4h Add Resazurin->Incubate 1-4h Measure Signal Measure Signal Incubate 1-4h->Measure Signal Calculate Viability Calculate Viability Plot Dose-Response Plot Dose-Response Calculate Viability->Plot Dose-Response Determine IC50 Determine IC50 Plot Dose-Response->Determine IC50

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound's Cytotoxic Signaling Pathways

G cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects This compound This compound DNA DNA This compound->DNA Hexokinase 2 Hexokinase 2 This compound->Hexokinase 2 Clathrin-Mediated\nEndocytosis Clathrin-Mediated Endocytosis This compound->Clathrin-Mediated\nEndocytosis DNA Damage DNA Damage DNA->DNA Damage Glycolysis Inhibition Glycolysis Inhibition Hexokinase 2->Glycolysis Inhibition Disrupted Cellular\nTrafficking Disrupted Cellular Trafficking Clathrin-Mediated\nEndocytosis->Disrupted Cellular\nTrafficking Caspase Activation Caspase Activation DNA Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Glycolysis Inhibition->Apoptosis Disrupted Cellular\nTrafficking->Apoptosis

Caption: Simplified signaling pathways of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Ikarugamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Ikarugamycin and its derivatives from microbial sources using bioassay-guided fractionation. This methodology is critical for the discovery of novel antimicrobial compounds.

Introduction

This compound, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, exhibits a range of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1][2] Bioassay-guided fractionation is a powerful strategy to isolate and identify bioactive natural products, such as this compound derivatives, from complex mixtures.[3][4] This process involves a stepwise separation of a crude extract, with each fraction being tested for biological activity. The active fractions are then subjected to further purification until pure, bioactive compounds are isolated.

Core Principle

The fundamental principle of bioassay-guided fractionation is to systematically separate a crude biological extract into simpler fractions and use a specific biological assay to track the activity of interest throughout the separation process. This iterative approach ensures that purification efforts are focused on the fractions containing the bioactive compounds, ultimately leading to the isolation of the active principle.

Experimental Workflow

The overall workflow for the bioassay-guided fractionation of this compound derivatives can be visualized as follows:

BioassayGuidedFractionation cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Fractionation & Bioassay cluster_2 Phase 3: Purification & Identification Fermentation Microbial Fermentation (e.g., Streptomyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract InitialBioassay Initial Bioassay (e.g., Antimicrobial Assay) CrudeExtract->InitialBioassay Chromatography1 Primary Chromatographic Fractionation (e.g., Silica Gel Column) InitialBioassay->Chromatography1 Active Fractions1 Fractions Chromatography1->Fractions1 Bioassay1 Bioassay of Fractions Fractions1->Bioassay1 ActiveFractions1 Active Fractions Bioassay1->ActiveFractions1 Active Chromatography2 Secondary Chromatographic Purification (e.g., HPLC) ActiveFractions1->Chromatography2 PureCompounds Pure this compound Derivatives Chromatography2->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation StructureElucidation PureCompound Isolated Pure Compound MassSpec Mass Spectrometry (MS) - Molecular Weight - Elemental Composition PureCompound->MassSpec NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) - Connectivity - Stereochemistry PureCompound->NMR Structure Elucidated Structure of This compound Derivative MassSpec->Structure NMR->Structure

References

Application Notes and Protocols: Utilizing Ikarugamycin to Investigate Nef-Induced CD4 Downregulation in HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus 1 (HIV-1) Nef protein is a critical factor in viral pathogenesis, contributing to immune evasion by downregulating the cell surface expression of several key immunoreceptors, most notably the primary viral receptor, CD4. Nef accomplishes this by hijacking the host cell's endocytic machinery, accelerating the internalization and subsequent lysosomal degradation of CD4. This process involves the recruitment of clathrin and the clathrin-associated adaptor protein complex 2 (AP2). Understanding the molecular mechanisms of Nef-mediated CD4 downregulation is crucial for the development of novel anti-retroviral therapies.

Ikarugamycin (IKA), a naturally occurring antibiotic, has been identified as a potent inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It serves as a valuable chemical tool to dissect the endocytic pathways exploited by viral proteins like Nef. By blocking CME, this compound effectively reverses the Nef-induced downregulation of CD4, restoring its expression on the cell surface.[1][2] This application note provides detailed protocols for using this compound to study Nef-induced CD4 downregulation in human monocytic cell lines, which are relevant models for HIV-1 infection.

Mechanism of Action

HIV-1 Nef, a myristoylated protein, localizes to cellular membranes and interacts with the cytoplasmic tail of CD4.[4] This interaction marks CD4 for accelerated endocytosis through clathrin-coated pits.[5] Nef acts as a connector, linking CD4 to components of the endocytic machinery, including the AP2 complex.[5][6] This leads to the rapid internalization of CD4 and its trafficking to lysosomes for degradation, resulting in reduced surface CD4 levels.[1][7]

This compound inhibits this process by disrupting the formation and function of clathrin-coated pits.[1][3] While its precise molecular target within the CME machinery is still under investigation, its effect is a rapid and reversible blockade of the uptake of cargo internalized via clathrin-coated vesicles.[3] This inhibition is not specific to Nef-mediated processes but affects general CME, making it a useful tool to confirm the involvement of this pathway.[1][3]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to investigate Nef-induced CD4 downregulation.

Table 1: Effect of this compound on CD4 Surface Expression in Nef-Expressing U937 Cells

Treatment TimeThis compound (2 µM) ConcentrationFold Increase in CD4 Surface Expression (Mean ± SD)Reference
30 minutes2 µM5-fold[1]
3 hours2 µM13-fold[1]

Table 2: this compound Specificity and Potency

ParameterValueCell LineReference
IC50 for CME Inhibition2.7 ± 0.3 µMH1299[3]
Effect on Nef Protein LevelsNo significant changeU937/LNefSN[1]
Effect on CD4 SynthesisNo significant changeU937/LNefSN[1]

Experimental Protocols

Cell Culture and Maintenance of Nef-Expressing Monocytic Cell Lines

This protocol describes the culture of human monocytic cell lines (U937 and THP-1) and the generation of stable lines expressing HIV-1 Nef.

Materials:

  • U937 or THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Lentiviral vector encoding HIV-1 Nef (e.g., pLVX-Nef-IRES-Puro)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871)

  • Complete medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

Protocol:

  • Cell Culture:

    • Culture U937 and THP-1 cells in T-75 flasks with complete medium at 37°C in a humidified 5% CO2 incubator.[1][8]

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL for U937 cells and between 2 x 10^5 and 8 x 10^5 cells/mL for THP-1 cells.[2][8]

    • Subculture cells every 2-3 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh complete medium.[9]

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by co-transfecting HEK293T cells with the Nef-expressing lentiviral vector and packaging plasmids.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

    • Transduce U937 or THP-1 cells with the lentiviral supernatant in the presence of 8 µg/mL polybrene.[10]

    • After 24 hours, replace the medium with fresh complete medium.

    • 48 hours post-transduction, begin selection with an appropriate concentration of puromycin (typically 1-2 µg/mL for THP-1 and U937 cells, determine by kill curve).[10]

    • Expand the puromycin-resistant cells to establish a stable Nef-expressing cell line.

This compound Treatment

This protocol outlines the treatment of Nef-expressing cells with this compound.

Materials:

  • Nef-expressing U937 or THP-1 cells

  • This compound (from Streptomyces phaeochromogenes)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete medium

Protocol:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • Seed Nef-expressing cells at a density of 5 x 10^5 cells/mL in a multi-well plate.

    • Dilute the this compound stock solution in complete medium to the desired final concentration (e.g., 2 µM).[1]

    • Add the this compound-containing medium to the cells. For the vehicle control, add an equivalent volume of DMSO-containing medium.

    • Incubate the cells for the desired time points (e.g., 30 minutes, 3 hours) at 37°C in a 5% CO2 incubator.[1]

Flow Cytometry for CD4 Surface Expression

This protocol details the procedure for quantifying CD4 surface expression using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • PE-conjugated anti-human CD4 antibody (e.g., clone RPA-T4)

  • PE-conjugated isotype control antibody

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of cold FACS buffer.

    • Add the PE-conjugated anti-human CD4 antibody or the isotype control antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Data Acquisition:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Gate on the live cell population based on forward and side scatter profiles.

    • Measure the mean fluorescence intensity (MFI) of the PE channel for both CD4 and isotype control samples.

Western Blotting for Nef and CD4 Protein Levels

This protocol describes the detection of total Nef and CD4 protein levels by Western blotting to confirm that this compound does not affect their expression.

Materials:

  • This compound-treated and control cells

  • RIPA Lysis Buffer (with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-HIV-1 Nef antibody

    • Mouse anti-human CD4 antibody

    • Mouse anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Harvest approximately 2 x 10^6 cells per sample and wash with cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to compare protein levels between treated and untreated samples.

Mandatory Visualizations

Nef_CD4_Downregulation_Pathway cluster_cell Host Cell cluster_pm Plasma Membrane cluster_cyto cluster_endo Endocytic Pathway CD4 CD4 Receptor CCP Clathrin-Coated Pit CD4->CCP Internalization Nef HIV-1 Nef Nef->CD4 Binds to cytoplasmic tail AP2 AP2 Complex Nef->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits Clathrin->CCP Forms Endosome Early Endosome CCP->Endosome Vesicle budding Lysosome Lysosome Endosome->Lysosome Trafficking This compound This compound This compound->CCP Inhibits formation

Caption: Signaling pathway of Nef-induced CD4 downregulation and its inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_analysis Analysis cluster_flow Flow Cytometry cluster_wb Western Blotting Culture Culture Nef-expressing U937/THP-1 cells Treat Treat cells with this compound (2 µM) or DMSO (vehicle control) Culture->Treat Stain Stain cells with PE-anti-CD4 antibody Treat->Stain Lyse Lyse cells and quantify protein Treat->Lyse Acquire Acquire data on flow cytometer Stain->Acquire Analyze_Flow Analyze CD4 surface expression (MFI) Acquire->Analyze_Flow SDS_PAGE Run SDS-PAGE and transfer to membrane Lyse->SDS_PAGE Blot Probe with antibodies for Nef, CD4, and β-actin SDS_PAGE->Blot Analyze_WB Analyze protein levels Blot->Analyze_WB

Caption: Experimental workflow for studying the effect of this compound on Nef-induced CD4 downregulation.

References

Application Notes and Protocols: Experimental Use of Ikarugamycin in Arteriosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. A key initiating event in atherosclerosis is the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells.[1] Ikarugamycin (B608069), an antiprotozoal antibiotic, has emerged as a valuable experimental tool in arteriosclerosis research due to its specific mechanism of action.[2][3] It has been shown to inhibit the accumulation of cholesteryl ester in macrophages by specifically inhibiting the uptake of oxLDL.[2][3] This is achieved through the inhibition of clathrin-mediated endocytosis (CME), a major pathway for the internalization of surface molecules, including the receptors for oxLDL.[4][5][6]

These application notes provide a comprehensive overview of the experimental use of this compound in atherosclerosis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound's primary mechanism of action in the context of atherosclerosis research is the inhibition of clathrin-mediated endocytosis (CME).[4][5] By disrupting CME, this compound prevents the internalization of oxLDL by macrophages, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[2][7] The internalization of oxidized [125I]LDL in macrophages was reduced to 50% by 2 µM this compound.[2][3] However, it does not affect the cell-surface binding of oxLDL, lysosomal hydrolysis of internalized oxLDL, or the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT), the enzyme responsible for esterifying cholesterol within the cell.[2][3]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound from various in vitro studies.

Table 1: Inhibitory Concentrations of this compound

ParameterCell LineValueReference(s)
IC50 for TfnR uptake (CME)H12992.7 ± 0.3 µM[2]
Significant inhibition of oxLDL-induced cholesteryl ester accumulationMacrophage J774> 1-4 µM[2][3]
50% reduction of oxidized [125I]LDL internalizationMacrophages2 µM[2][3]

Table 2: Cytotoxicity of this compound

ParameterCell LineValueReference(s)
IC50 for cytotoxicityHL-60 leukemia cells~220 nM[4]
No significant cell death (0-8h treatment)ARPE-19, HeLa, H12994 µM[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action and a general workflow for in vitro experiments.

Ikarugamycin_Signaling_Pathway cluster_cytoplasm Cytoplasm oxLDL Oxidized LDL SR Scavenger Receptor oxLDL->SR CCP Clathrin-Coated Pit SR->CCP Recruitment Clathrin Clathrin Clathrin->CCP Assembly CCV Clathrin-Coated Vesicle CCP->CCV Internalization (Endocytosis) Endosome Endosome CCV->Endosome Fusion FoamCell Foam Cell Formation Endosome->FoamCell Leads to This compound This compound This compound->CCP Inhibits Maturation & Pinching Off Experimental_Workflow prep_cells 1. Prepare Macrophage Culture (e.g., J774) treatment 3. Treat Cells with this compound (and controls) prep_cells->treatment prep_oxldl 2. Prepare Oxidized LDL incubation 4. Incubate with Oxidized LDL prep_oxldl->incubation treatment->incubation assays 5. Perform Assays incubation->assays uptake_assay OxLDL Uptake Assay assays->uptake_assay cholesterol_assay Cholesteryl Esterification Assay assays->cholesterol_assay viability_assay Cell Viability Assay assays->viability_assay data_analysis 6. Data Analysis uptake_assay->data_analysis cholesterol_assay->data_analysis viability_assay->data_analysis

References

Application of Ikarugamycin in Studying TNF Production and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor (TNF), a key cytokine in the inflammatory response, exists in two forms: a transmembrane form (mTNF) and a soluble form (sTNF). While the signaling of sTNF is well-documented, the distinct roles and regulation of mTNF are less understood. Ikarugamycin (B608069), an antibiotic known to inhibit clathrin-mediated endocytosis (CME), has emerged as a valuable chemical tool for studying the dynamics of mTNF.[1][2][3] Unlike typical anti-inflammatory agents that aim to reduce TNF levels, this compound paradoxically leads to an accumulation of mTNF on the cell surface.[1][2][3] This unique characteristic allows researchers to investigate the prolonged signaling and specific functions of mTNF, which are otherwise transient.

This compound works by preventing the internalization of mTNF, a process that terminates its signaling.[3] This inhibition of endocytosis is not related to the shedding of mTNF by the enzyme ADAM17 (a disintegrin and metalloproteinase domain-containing protein 17), which cleaves mTNF to release sTNF.[2][3] By prolonging the presence of mTNF on the plasma membrane, this compound provides a unique experimental window to dissect mTNF-specific signaling pathways and their physiological consequences. These application notes provide detailed protocols for utilizing this compound to study TNF production and regulation in a cellular context.

Data Presentation

The following tables summarize the quantitative effects of this compound on TNF and clathrin-mediated endocytosis.

Table 1: Effect of this compound on Membrane and Soluble TNF in LPS-Stimulated RAW264 Macrophages

Treatment ConditionDurationMethodMeasured ParameterResultReference
LPS (100 ng/ml) + this compound (5 µM)4 hoursWestern BlotMembrane TNF (mTNF)Increased mTNF levels compared to LPS alone[3]
LPS (100 ng/ml) + this compound (5 µM)4 hoursELISASoluble TNF (sTNF)No significant change in sTNF levels compared to LPS alone[3]
LPS (100 ng/ml) + this compound (5 µM)4 hoursFlow CytometrySurface TNF ExpressionIncreased surface expression of TNF compared to LPS alone[3]
LPS (100 ng/ml) + this compound (5 µM)4 hoursqPCRTNF mRNANo significant change in TNF mRNA levels compared to LPS alone[3]

Table 2: Inhibitory Activity of this compound on Clathrin-Mediated Endocytosis (CME)

Cell LineCME CargoIC50NotesReference
H1299Transferrin Receptor (TfnR)2.7 µMInhibition is acute and reversible.[4]
J774 MacrophagesOxidized LDL~2 µM for 50% reductionSpecifically inhibits the uptake of oxidized LDL.[4]

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on TNF in a macrophage cell line model.

Protocol 1: In Vitro Treatment of Macrophages with this compound to Study Membrane TNF Accumulation

This protocol describes how to treat a macrophage cell line (e.g., RAW264) with Lipopolysaccharide (LPS) to induce TNF production and co-treat with this compound to observe the effects on mTNF.

Materials:

  • RAW264 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • This compound (from a commercial source, e.g., Cayman Chemical, Abcam)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed RAW264 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

    • Prepare a working solution of this compound by diluting the stock in cell culture medium to the desired final concentration (e.g., 5 µM).

    • Prepare a working solution of LPS in cell culture medium (e.g., 100 ng/ml).

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add fresh medium containing the treatment conditions. Include the following controls:

      • Vehicle control (medium with DMSO)

      • LPS alone (100 ng/ml)

      • LPS (100 ng/ml) + this compound (5 µM)

      • This compound alone (5 µM)

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 6 hours) at 37°C and 5% CO2.

  • Sample Collection:

    • For Soluble TNF (sTNF) analysis: Collect the cell culture supernatant and centrifuge to remove any detached cells. Store the supernatant at -80°C for ELISA.

    • For Membrane TNF (mTNF) analysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer for Western blotting or detach cells for flow cytometry analysis.

Protocol 2: Analysis of Membrane TNF by Western Blotting

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TNF (ensure it recognizes the membrane-bound form)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-TNF antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The band corresponding to mTNF should be at approximately 26 kDa.

Protocol 3: Analysis of Surface TNF by Flow Cytometry

Materials:

  • Treated cells from Protocol 1

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-TNF antibody

  • Isotype control antibody

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Gently detach the cells using a cell scraper in ice-cold PBS.

  • Cell Staining:

    • Transfer up to 1 x 10^6 cells per FACS tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in 100 µl of FACS buffer containing the fluorochrome-conjugated anti-TNF antibody or the isotype control.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 ml of FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.

  • Data Acquisition: Resuspend the cells in 300-500 µl of FACS buffer and analyze on a flow cytometer.

Protocol 4: Measurement of Soluble TNF by ELISA

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercially available TNF-α ELISA kit (e.g., from R&D Systems, eBioscience)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, the protocol will involve adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of sTNF in the samples based on the standard curve.

Visualizations

The following diagrams illustrate the key pathways and experimental logic described in these notes.

G cluster_0 LPS-Induced TNF Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB p38 p38 MAPK Pathway MyD88->p38 TNF_mRNA TNF mRNA Transcription NFkB->TNF_mRNA p38->TNF_mRNA TNF_Protein TNF Protein (Pro-TNF) TNF_mRNA->TNF_Protein G cluster_1 Mechanism of this compound on Membrane TNF TNF_Protein Pro-TNF (in Golgi/Vesicles) mTNF Membrane TNF (mTNF) (on cell surface) TNF_Protein->mTNF Trafficking sTNF Soluble TNF (sTNF) mTNF->sTNF Shedding Endocytosis Clathrin-Mediated Endocytosis mTNF->Endocytosis ADAM17 ADAM17 (TACE) ADAM17->sTNF Internalized Internalized mTNF (Degradation) Endocytosis->Internalized This compound This compound This compound->Endocytosis Inhibits G cluster_2 Experimental Workflow cluster_3 Analysis Start Seed RAW264 Cells Treatment Treat with LPS +/- This compound Start->Treatment Incubate Incubate (e.g., 4h) Treatment->Incubate Harvest Harvest Supernatant & Cell Lysate/Cells Incubate->Harvest ELISA ELISA (for sTNF) Harvest->ELISA WB Western Blot (for mTNF) Harvest->WB FACS Flow Cytometry (for surface TNF) Harvest->FACS

References

Troubleshooting & Optimization

Navigating the High Cost of Ikarugamycin: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The potent and selective biological activities of Ikarugamycin, particularly its role as an inhibitor of clathrin-mediated endocytosis (CME), make it a valuable tool in cell biology and drug development research. However, its complex chemical structure and challenging synthesis contribute to a high commercial price, often posing a significant hurdle for researchers. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help researchers effectively utilize this compound while navigating its cost-related challenges.

Troubleshooting Guide

Researchers may encounter several issues during their experiments with this compound. This guide provides solutions to common problems.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibition of clathrin-mediated endocytosis. 1. Incorrect concentration: The concentration of this compound may be too low to elicit an inhibitory effect in the specific cell line being used. 2. Degradation of this compound: Improper storage or handling of the stock solution can lead to degradation. 3. Cell line variability: Different cell lines can exhibit varying sensitivity to this compound.1. Optimize concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. The IC50 for this compound in H1299 cells is reported to be 2.7 µM, but this can vary. 2. Proper storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Cell line-specific validation: Confirm the inhibitory effect in your specific cell line using a positive control for CME, such as transferrin uptake.
High levels of cytotoxicity observed. 1. Prolonged incubation: Long-term exposure to this compound can be cytotoxic. 2. High concentration: The concentration used may be too high for the specific cell line, leading to off-target effects and cell death.1. Shorten incubation time: The inhibitory effects of this compound on CME are rapid. For many applications, a pre-incubation of 1 hour is sufficient. 2. Determine the cytotoxic threshold: Perform a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to determine the maximum non-toxic concentration for your cell line and experimental duration.
Precipitation of this compound in culture medium. 1. Poor solubility in aqueous solutions: this compound has limited water solubility. 2. High final concentration of DMSO: The final concentration of the DMSO solvent in the culture medium may be too high.1. Use a stock solution in DMSO: Prepare a high-concentration stock solution in 100% DMSO. 2. Ensure proper dilution: When adding to the culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and that the this compound is well-dispersed by gentle mixing.
Reversibility of inhibition is not observed after washout. 1. Incomplete washout: Residual this compound may remain in the culture. 2. Cellular stress or damage: At higher concentrations or with longer incubation times, the effects may not be fully reversible due to cellular stress.1. Thorough washing: Wash the cells multiple times with fresh, pre-warmed medium to ensure complete removal of the compound. 2. Use optimal conditions: Use the lowest effective concentration and the shortest necessary incubation time to minimize cellular stress. The reversibility of this compound's effects on CME has been shown to be partial at higher concentrations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a selective inhibitor of clathrin-mediated endocytosis (CME).[1][2] While its precise molecular target within the CME machinery is not fully elucidated, it has been shown to disrupt the morphology of clathrin-coated pits and cause a redistribution of the adaptor protein AP2 and clathrin heavy chain.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents like DMSO, methanol, and ethanol, but has limited solubility in water. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light.

Q3: What is a typical working concentration for this compound?

A3: The effective working concentration of this compound can vary depending on the cell line and the specific application. A good starting point is the reported IC50 value of 2.7 µM for the inhibition of transferrin receptor uptake in H1299 cells.[1][2] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q4: Is this compound cytotoxic?

A4: Yes, this compound can exhibit cytotoxicity, especially with long-term incubation or at high concentrations.[1] It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay to ensure that the observed effects on endocytosis are not due to general cellular toxicity.

Q5: Are there any cost-effective alternatives to this compound for inhibiting clathrin-mediated endocytosis?

A5: Yes, several other chemical inhibitors of CME are available, which may be more cost-effective. These include Pitstop 2, which targets the clathrin terminal domain, and Dynasore, which inhibits the GTPase activity of dynamin. However, it is important to note that these inhibitors may have different specificities and off-target effects compared to this compound.[3][4] Non-chemical methods, such as siRNA-mediated knockdown of key CME proteins (e.g., clathrin heavy chain or AP2), can also be a cost-effective, albeit more time-consuming, alternative.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell LineAssayIC50 (µM)Reference
H1299 (Human non-small cell lung carcinoma)Transferrin Receptor Uptake2.7[1][2]
MAC-T (Bovine mammary epithelial)Cytotoxicity (Resazurin assay)9.2 µg/mL (~19.2 µM)[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.6[5]
Methicillin-resistant Staphylococcus aureus (MRSA)2-4[6]
Candida albicans4[6]
Aspergillus fumigatus4-8[6]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Inhibition of Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
  • Materials: Cells cultured on coverslips or in appropriate culture plates, serum-free culture medium, this compound stock solution, fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488), wash buffer (e.g., ice-cold PBS), fixation solution (e.g., 4% paraformaldehyde in PBS), mounting medium with DAPI.

  • Procedure:

    • Seed cells and allow them to adhere and grow to the desired confluency.

    • Prepare different concentrations of this compound in serum-free medium by diluting the stock solution. Include a vehicle control (DMSO at the same final concentration).

    • Aspirate the culture medium and pre-incubate the cells with the this compound-containing medium or vehicle control for 1 hour at 37°C in a CO2 incubator.

    • Add fluorescently labeled transferrin to each well at a final concentration of approximately 25 µg/mL.

    • Incubate for 15-30 minutes at 37°C to allow for endocytosis.

    • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold wash buffer.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity to determine the extent of transferrin uptake inhibition.

Protocol 3: Cytotoxicity Assay (Resazurin Assay)
  • Materials: Cells, complete culture medium, this compound stock solution, Resazurin sodium salt solution.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the old medium and add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 for cytotoxicity.

Visualizations

Clathrin-Mediated Endocytosis Pathway and this compound's Point of Inhibition

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor AP2 AP2 Adaptor Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV CCP->CCV Scission Uncoating Uncoating CCV->Uncoating Uncoating->AP2 recycles Uncoating->Clathrin recycles Endosome Early Endosome Uncoating->Endosome This compound This compound This compound->CCP Disrupts formation & AP2/Clathrin distribution

Caption: this compound inhibits clathrin-mediated endocytosis by disrupting coated pit formation.

Experimental Workflow for Assessing this compound's Effect on CME

Ikarugamycin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation A1 Prepare this compound Stock Solution (in DMSO) B1 Pre-incubate Cells with This compound (or vehicle) A1->B1 A2 Culture Cells to Desired Confluency A2->B1 D1 Perform Cytotoxicity Assay (e.g., Resazurin) A2->D1 B2 Add Fluorescently-labeled Ligand (e.g., Transferrin) B1->B2 B1->D1 C1 Stop Endocytosis (on ice) & Fix Cells B2->C1 C2 Fluorescence Microscopy C1->C2 C3 Quantify Intracellular Fluorescence C2->C3

Caption: Workflow for evaluating this compound's inhibition of clathrin-mediated endocytosis.

Logical Relationship of Troubleshooting this compound Experiments

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Experimental Problem Cause1 Incorrect Concentration Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 Cell Line Variability Problem->Cause3 Cause4 High Cytotoxicity Problem->Cause4 Solution1 Dose-Response Experiment Cause1->Solution1 Solution2 Proper Storage & Handling Cause2->Solution2 Solution3 Cell-Specific Validation Cause3->Solution3 Solution4 Cytotoxicity Assay Cause4->Solution4

Caption: A logical approach to troubleshooting common issues with this compound experiments.

References

optimizing fermentation conditions for recombinant Ikarugamycin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recombinant production of Ikarugamycin.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in producing recombinant this compound?

A1: A primary challenge is achieving high-yield production. While recent advancements have led to overproduction levels exceeding 100 mg/L, this required extensive screening of expression vectors, recombinant host strains, and cultivation conditions.[1][2][3][4][5] Additionally, the low solubility of this compound in common solvents can make its isolation and purification a difficult task.[2]

Q2: Which host strains are recommended for recombinant this compound production?

A2: Several Streptomyces species have been evaluated as hosts for heterologous expression. Among the tested strains, Streptomyces albus KO5 and S. albus Del14 have demonstrated the most promising results for producing this compound.[2] Other strains like S. coelicolor M1154 and S. lividans TK24 showed generally low production titers.[2]

Q3: What are the key considerations for selecting an expression vector?

A3: The choice of expression vector and promoter system is crucial for successful production. A study comparing multiple vectors found that the pSET152 vector, which lacks a native promoter but was engineered to include the strong constitutive ermE promoter, yielded the best results.[2] Other vectors with constitutive (pUWL201PW, pWHM4*) or inducible promoters (pWHM1120) resulted in less significant yields.[2][6]

Q4: What are the optimal fermentation media for high-yield this compound production?

A4: The optimal medium can vary depending on the host strain. However, for the high-yielding S. albus KO5 pSET152_ermE::ika strain, Zhang production medium was found to be highly effective.[2][3][5] Other media that have shown good performance with different strains include Bennett's, ISP4, and SGG.[2][3]

Q5: What is a typical timeline for the fermentation process?

A5: A common protocol involves a pre-culture stage of 72 hours, followed by inoculation of the main culture which is then fermented for 7 days.[2][5] However, the optimal fermentation time can range from 5 to 9 days depending on the specific host strain and medium combination.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound production - Inefficient expression system (vector/promoter).- Suboptimal host strain.- Inappropriate fermentation medium.- Incorrect fermentation time.- Utilize the pSET152 vector with a strong constitutive promoter like ermE.[2]- Employ a proven host strain such as S. albus KO5 or S. albus Del14.[2]- Screen various production media, starting with Zhang, Bennett's, ISP4, and SGG.[2][3]- Perform a time-course experiment (e.g., 5, 7, and 9 days) to determine the optimal fermentation duration for your specific strain/medium combination.[2][3]
Difficulty in isolating and purifying this compound - Low solubility of this compound in common solvents.[2]- Impure extracts from fermentation.- Employ a two-step purification method: first, a fast preparative HPLC for pre-purification, followed by an extraction/precipitation procedure to obtain high-purity this compound.[2]
Inconsistent production yields between batches - Variability in inoculum quality or quantity.- Inconsistent media preparation.- Fluctuations in fermentation parameters (e.g., temperature, agitation).- Standardize the pre-culture conditions (incubation time, temperature) and use a consistent inoculation ratio (e.g., 10 vol%).[5]- Ensure precise and consistent preparation of all media components.- Maintain strict control over fermentation parameters. For example, a constant temperature of 28°C has been shown to be effective.[2][5]
Formation of insoluble protein aggregates (inclusion bodies) - High-level expression overwhelming the cell's folding capacity.- While not specifically reported for this compound, general strategies include lowering the induction temperature (if using an inducible promoter), reducing the inducer concentration, or using a weaker promoter to slow down the rate of protein expression.[7]

Quantitative Data Summary

Table 1: Comparison of this compound Production in Different Host Strains and Media

Host StrainExpression VectorMediumFermentation Time (days)Average Yield (mg/L)
S. albus KO5pSET152_ermE::ikaZhang7109.6[2][5]
S. albus DSM 40313pSET152_ermE::ikaZhang778.59[5]
S. albus KO5pSET152_ermE::ikaBennett's9~80
S. albus Del14pSET152_ermE::ikaISP47~90
S. albus Del14pSET152_ermE::ikaSGG9~75

Note: Yields for Bennett's, ISP4, and SGG media are approximate values based on graphical data from Evers et al. (2024) and may vary.

Experimental Protocols

1. Recombinant Strain Development

The biosynthetic gene cluster for this compound (ika BGC) is cloned into a suitable expression vector, such as pSET152, under the control of a strong constitutive promoter like ermE. This construct is then introduced into the desired Streptomyces host strain (e.g., S. albus KO5) via conjugation or protoplast transformation.[2][6]

2. Fermentation Protocol

  • Pre-culture: Inoculate a single colony of the recombinant Streptomyces strain into a suitable pre-culture medium (e.g., CASO). Incubate at 28°C for 72 hours with shaking.[2][5]

  • Main Culture: Inoculate the main production medium (e.g., Zhang medium) with 10% (v/v) of the pre-culture.[5]

  • Fermentation: Incubate the main culture at 28°C for 7 days with shaking.[2][5]

3. This compound Extraction and Purification

  • Extraction: After fermentation, separate the cell pellet and the supernatant. Extract this compound from both using an organic solvent like ethyl acetate.[2]

  • Pre-purification: Subject the crude extract to fast preparative High-Performance Liquid Chromatography (HPLC) for initial purification.[2]

  • Final Purification: Employ an extraction/precipitation procedure on the HPLC-purified fractions to obtain this compound of high purity.[2]

Visualizations

experimental_workflow cluster_cloning Gene Cluster Cloning cluster_host Host Strain Engineering cluster_fermentation Fermentation cluster_purification Purification ika_bgc ika BGC Amplification ligation Ligation ika_bgc->ligation vector_prep Vector Preparation (pSET152 + ermE promoter) vector_prep->ligation transformation Conjugation into S. albus KO5 ligation->transformation selection Colony Selection transformation->selection pre_culture Pre-culture (72h, 28°C) selection->pre_culture main_culture Main Culture (7 days, 28°C) in Zhang Medium pre_culture->main_culture extraction Ethyl Acetate Extraction main_culture->extraction hplc Preparative HPLC extraction->hplc precipitation Precipitation hplc->precipitation pure_ika High-Purity this compound precipitation->pure_ika

Caption: Experimental workflow for recombinant this compound production.

troubleshooting_logic start Low/No this compound Production check_strain Is the host strain S. albus KO5/Del14? start->check_strain check_vector Is the vector pSET152_ermE::ika? check_strain->check_vector Yes solution_strain Switch to a high-yield host strain. check_strain->solution_strain No check_medium Is the medium optimized? (e.g., Zhang) check_vector->check_medium Yes solution_vector Use the recommended expression vector. check_vector->solution_vector No check_time Is fermentation time optimized (5-9 days)? check_medium->check_time Yes solution_medium Screen different production media. check_medium->solution_medium No solution_time Perform a time-course experiment. check_time->solution_time No success Optimized Production check_time->success Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Managing Ikarugamycin-Induced Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ikarugamycin (B608069) in long-term experimental setups. The following information addresses common challenges related to cytotoxicity and offers troubleshooting strategies to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural product known to be a potent inhibitor of clathrin-mediated endocytosis (CME).[1][2] It has also been shown to exhibit anticancer properties by stimulating anticancer immune responses through the inhibition of hexokinase 2, inducing DNA damage, and promoting apoptosis.[3][4][5]

Q2: Why is managing cytotoxicity important in long-term experiments with this compound?

A2: While this compound can be a valuable tool for short-term studies, long-term incubation is associated with significant cytotoxic effects, including the induction of apoptosis.[1] Managing this cytotoxicity is crucial to distinguish between the specific effects of CME inhibition (or other targeted pathways) and general cellular toxicity, ensuring the validity of your experimental results over extended periods.

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound is highly cell-type dependent. For example, the IC50 for inhibition of endocytosis in H1299 cells is approximately 2.7 µM, while the cytotoxic IC50 in HL-60 leukemia cells is much lower, around 0.22 µM (221.3 nM).[1][6] It is essential to determine the IC50 for your specific cell line and experimental conditions.

Q4: What cellular signaling pathways are activated by this compound to induce cytotoxicity?

A4: this compound-induced cytotoxicity is mediated through several pathways. In HL-60 cells, it causes DNA damage and activates an apoptotic cascade involving caspase-9, caspase-8, and caspase-3.[6] It can also lead to an increase in intracellular calcium, which activates the CaMKKβ-AMPK pathway, a known inducer of autophagy.[7] Furthermore, activation of p38 MAP kinase has been observed.[6]

Q5: Can this compound's effects be reversed?

A5: The short-term inhibitory effects of this compound on clathrin-mediated endocytosis are reversible.[1] However, the cytotoxicity resulting from long-term exposure, which involves the activation of apoptotic pathways, is generally irreversible.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Long-Term Culture
  • Problem: A significant decrease in cell viability is observed over several days or weeks of continuous this compound exposure, even at concentrations below the short-term IC50.

  • Possible Causes & Solutions:

    • Cumulative Toxicity: Continuous exposure can lead to a build-up of cytotoxic effects.

      • Solution: Intermittent Dosing. Instead of continuous exposure, try a pulsed dosing strategy. For example, treat cells for a set period (e.g., 24-48 hours) followed by a "drug holiday" in fresh, drug-free medium for a defined period. The optimal schedule will need to be determined empirically for your cell line and experimental goals. This approach can allow cells to recover from initial stress while still achieving the desired long-term biological effect.

    • Induction of Apoptosis: Long-term treatment may push cells past a threshold for activating programmed cell death.

      • Solution: Use of Pan-Caspase Inhibitors. If your experimental design allows, co-treatment with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can help to block the apoptotic pathway and reduce cell death.[8] This can help to determine if the observed phenotype is a direct result of the intended target inhibition or a secondary consequence of apoptosis. Caution: This will interfere with studies where apoptosis is the endpoint.

    • Autophagy-Related Cell Death: While often a pro-survival mechanism, excessive or prolonged autophagy can lead to cell death.

      • Solution: Modulate Autophagy. If you suspect autophagy is contributing to cell death, you can investigate the use of autophagy inhibitors (e.g., 3-Methyladenine) or promoters, depending on whether you want to suppress or study this pathway. The role of autophagy as pro-survival or pro-death can be context-dependent.[9][10]

Issue 2: High Variability in Experimental Replicates
  • Problem: Inconsistent results are observed between different wells or plates in a long-term experiment.

  • Possible Causes & Solutions:

    • Inconsistent Drug Concentration: Repeated opening and closing of drug stock solutions can lead to solvent evaporation and concentration changes.

      • Solution: Aliquot Stock Solutions. Prepare single-use aliquots of your this compound stock solution to ensure consistent concentration for each experiment and minimize freeze-thaw cycles.

    • Cell Plating Density: Variations in initial cell numbers can be amplified over long-term culture.

      • Solution: Optimize and Standardize Seeding Density. Ensure a homogenous single-cell suspension before plating and use a precise method for cell counting. Allow cells to adhere and stabilize for 24 hours before adding this compound.

    • Edge Effects in Multi-Well Plates: Wells on the perimeter of a plate are more prone to evaporation, altering media and drug concentration.

      • Solution: Avoid Outer Wells. Do not use the outermost wells of your culture plates for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 ValueExposure TimeReference
H1299Endocytosis Inhibition2.7 µM1 hour[1]
HL-60Cytotoxicity0.22 µM (221.3 nM)24 hours[6]
Mac-T (Bovine Mammary)Cytotoxicity9.2 µg/mLNot Specified[7]
ARPE-19Cytotoxicity>4 µMUp to 48 hours[1]
HeLaCytotoxicity>4 µMUp to 48 hours[1]

Experimental Protocols

Protocol 1: Determining Long-Term Cytotoxicity using a Real-Time Viability Assay

This protocol describes a method to monitor cell viability over an extended period using a reagent like RealTime-Glo™ MT Cell Viability Assay, which allows for repeated measurements from the same wells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • RealTime-Glo™ MT Cell Viability Assay kit

  • White, opaque 96-well culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at a density optimized for long-term growth (to avoid confluence before the experiment concludes). Allow cells to adhere for 24 hours.

  • Reagent Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions by mixing the substrate and luciferase nano-particles with your culture medium.

  • Initial Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the RealTime-Glo™ reagent and the desired concentrations of this compound (and vehicle control).

  • Baseline Measurement (Time 0): Immediately after adding the treatment medium, take the first luminescence reading.

  • Long-Term Monitoring: Return the plate to the incubator. Take subsequent readings at regular intervals (e.g., every 24 hours for 7-14 days). The same plate can be read multiple times.

  • Data Analysis: For each time point, normalize the luminescence values of the treated wells to the vehicle control wells. Plot the relative viability against time for each this compound concentration.

Protocol 2: Western Blot Analysis of Apoptosis Markers After Chronic Exposure

This protocol details the detection of cleaved caspase-3, a key marker of apoptosis, in cells treated with this compound for an extended period.

Materials:

  • Cells cultured with this compound (and controls) for the desired long-term duration.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody (e.g., anti-cleaved caspase-3).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: For adherent cells, wash with ice-cold PBS, then add supplemented RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. For suspension cells, pellet the cells, wash with PBS, and resuspend in RIPA buffer.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (at the manufacturer's recommended dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.

Visualizations

Ikarugamycin_Cytotoxicity_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Influx Increased Intracellular Ca2+ This compound->Ca_Influx p38 p38 MAPK This compound->p38 Caspase9 Caspase-9 (Initiator) DNA_Damage->Caspase9 CaMKKb CaMKKβ Ca_Influx->CaMKKb Caspase8 Caspase-8 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AMPK AMPK CaMKKb->AMPK Autophagy Autophagy AMPK->Autophagy p38->Apoptosis

Caption: Signaling pathways of this compound-induced cytotoxicity.

Cytotoxicity_Management_Workflow Start Start: Plan Long-Term This compound Experiment Determine_IC50 1. Determine Short-Term Cytotoxic IC50 (24-72h) Start->Determine_IC50 Set_Concentration 2. Select Working Concentration (Start at or below IC50) Determine_IC50->Set_Concentration Monitor_Viability 3. Monitor Viability Over Time (e.g., Real-time assay) Set_Concentration->Monitor_Viability Check_Viability Viability Acceptable? Monitor_Viability->Check_Viability Proceed Proceed with Experiment Check_Viability->Proceed Yes Troubleshoot Troubleshoot Check_Viability->Troubleshoot No Intermittent_Dosing Option A: Implement Intermittent Dosing Troubleshoot->Intermittent_Dosing Lower_Concentration Option B: Lower Working Concentration Troubleshoot->Lower_Concentration Re_evaluate 4. Re-evaluate Viability Intermittent_Dosing->Re_evaluate Lower_Concentration->Re_evaluate Re_evaluate->Check_Viability

Caption: Workflow for managing this compound cytotoxicity.

Troubleshooting_Tree Problem Problem: High Cell Death in Long-Term Culture Cause1 Possible Cause 1: Cumulative Toxicity Problem->Cause1 Cause2 Possible Cause 2: Concentration Too High for Chronic Exposure Problem->Cause2 Cause3 Possible Cause 3: Cell Line Sensitivity Problem->Cause3 Solution1 Solution: Implement Intermittent Dosing (e.g., 48h on, 24h off) Cause1->Solution1 Solution2 Solution: Reduce this compound Concentration Cause2->Solution2 Solution3 Solution: Consider a More Resistant Cell Line Cause3->Solution3

Caption: Troubleshooting flowchart for excessive cytotoxicity.

References

Ikarugamycin reversibility and washout protocols in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the reversibility of Ikarugamycin and protocols for its washout in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a naturally occurring antibiotic.[1] Its primary mechanism of action in mammalian cells is the inhibition of clathrin-mediated endocytosis (CME).[2][3] It has also been shown to inhibit the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum, thereby blocking the secretion of certain proteins.[4][5] This blockage occurs because this compound, like other Sec61 inhibitors, binds to a lipid-exposed pocket of the translocon, stabilizing the plug domain in a closed state and preventing the protein-translocation pore from opening.[5][6][7]

Q2: Is the inhibitory effect of this compound reversible?

A2: Yes, the short-term inhibitory effects of this compound are considered reversible.[2] The degree of reversibility can depend on the concentration and the duration of treatment. For instance, complete recovery of clathrin-mediated endocytosis was observed after a 180-minute washout following a 10 or 30-minute pretreatment with 4 µM this compound. However, after a longer 180-minute pretreatment, the recovery was only partial.[1]

Q3: How do I perform an this compound washout experiment?

A3: A general washout protocol involves treating the cells with this compound for a defined period, followed by removal of the compound and subsequent incubation in a fresh, compound-free medium. The specific timings for treatment and washout will depend on your cell type and experimental endpoint. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the typical concentrations of this compound used in cell-based assays?

A4: The effective concentration of this compound can vary between cell lines. A common concentration used to inhibit clathrin-mediated endocytosis is in the range of 2-10 µM.[1] The reported IC50 for inhibition of transferrin receptor uptake in H1299 cells is 2.7 ± 0.3 µM after a 1-hour preincubation.[1] For antibacterial studies, concentrations are often related to the Minimum Inhibitory Concentration (MIC), which for S. aureus has been reported as 0.6 µg/mL.[8]

Q5: Are there any known issues with this compound toxicity?

A5: While short-term treatments (up to 8 hours) with this compound at effective concentrations for endocytosis inhibition (e.g., 4 µM) show no significant decrease in cell viability, long-term incubation can have cytotoxic effects.[1][2] It has been reported to cause DNA damage and apoptosis in some cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) for cytotoxicity in bovine mammary epithelial cells was reported as 9.2 µg/mL.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reversal of phenotype observed after washout. 1. Incomplete Washout: Residual this compound remains in the well or adhered to plastic. 2. Irreversible Effects: The treatment duration or concentration was too high, leading to cytotoxicity or other irreversible cellular changes. 3. Slow Off-Rate: The dissociation of this compound from its target is slow, requiring a longer recovery period.1. Increase the number of washes (e.g., 3-5 times) with a pre-warmed, serum-containing medium. Aspirate thoroughly between washes. 2. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and treatment time for your specific cell line and assay. Confirm cell viability with a cytotoxicity assay. 3. Extend the post-washout incubation time (e.g., to 3, 6, or even 24 hours) to allow for complete functional recovery.
Cells are detaching or dying during the washout procedure. 1. Harsh Wash Steps: Vigorous pipetting or use of cold washing buffer can stress adherent cells. 2. Toxicity: The this compound concentration or incubation time is causing significant cytotoxicity.1. Use pre-warmed (37°C) wash buffers. Add and remove liquids gently, especially at the sides of the well, to avoid dislodging the cell monolayer. 2. Reduce the concentration of this compound and/or shorten the treatment duration. Assess cell viability pre- and post-washout.
High variability in results between replicate wells. 1. Inconsistent Washout: Variation in the volume of residual medium or the efficiency of the wash between wells. 2. Edge Effects: Wells at the edge of the plate are more prone to evaporation and temperature fluctuations.1. Be meticulous and consistent with the washing technique for all wells. Use a multichannel pipette for consistency if possible. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize edge effects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

ParameterValueCell Line / SystemCommentsReference
IC50 (CME Inhibition) 2.7 ± 0.3 µMH1299Inhibition of transferrin receptor (TfnR) uptake after 1h preincubation.[1]
IC50 (Cytotoxicity) 9.2 µg/mLMAC-T (Bovine Mammary)Concentration required to inhibit 50% of cells.[10][11]
MIC (Antibacterial) 0.6 µg/mLStaphylococcus aureusMinimum Inhibitory Concentration.[8]
MBC (Antibacterial) 5 µg/mLStaphylococcus aureusMinimum Bactericidal Concentration.[11]

Experimental Protocols

Protocol: this compound Washout for Reversibility Assessment in Adherent Cells

This protocol provides a general workflow for assessing the reversibility of this compound's effects on a cellular phenotype (e.g., inhibition of endocytosis).

Materials:

  • Adherent cells cultured in appropriate multi-well plates

  • Complete cell culture medium (pre-warmed to 37°C)

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile (pre-warmed to 37°C)

  • Assay-specific reagents for measuring the desired endpoint

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in a pre-warmed complete medium. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Aspirate the old medium from the cells.

    • Add the this compound-containing medium or vehicle control medium to the respective wells.

    • Incubate for the desired treatment time (e.g., 30 minutes to 3 hours).[1]

  • Washout Procedure:

    • Aspirate the this compound-containing medium from the wells.

    • Gently wash the cell monolayer by adding pre-warmed PBS. Aspirate the PBS. Repeat this wash step at least two more times to ensure complete removal of the compound.

    • After the final wash, add fresh, pre-warmed, compound-free complete medium to the wells.

  • Recovery Incubation:

    • Return the plate to the incubator for the desired recovery period (e.g., 30 minutes, 180 minutes, or longer).[1] A "no washout" control plate should be maintained in the this compound-containing medium for comparison.

  • Endpoint Analysis:

    • After the recovery incubation, perform your specific cell-based assay to measure the phenotype of interest (e.g., transferrin uptake assay for endocytosis).

Visualizations

cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cyto Cytosol Plug Plug Domain Protein Translocated Protein Plug->Protein Allows Translocation Sec61 Sec61 Translocon Sec61->Plug Opens Nascent Nascent Polypeptide Nascent->Sec61 Targets Ribosome Ribosome Ribosome->Nascent Translation This compound This compound This compound->Sec61 Binds & Inhibits

Caption: this compound's mechanism of action on the Sec61 translocon.

start Seed Cells in Plate treat Treat cells with this compound (e.g., 4 µM for 30 min) start->treat wash Wash 3x with Pre-Warmed PBS treat->wash recover Add Fresh Medium & Incubate for Recovery (e.g., 180 min) wash->recover analyze Perform Endpoint Assay (e.g., TfnR Uptake) recover->analyze end Analyze Results analyze->end

Caption: Experimental workflow for an this compound washout protocol.

cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition E1 Enzyme EI1 Enzyme-Inhibitor Complex E1->EI1 k_on / k_off I1 Inhibitor (this compound) I1->EI1 Washout1 Washout EI1->Washout1 Dissociates Washout1->E1 Recovers Activity E2 Enzyme EI2 Covalent E-I Complex E2->EI2 I2 Inhibitor I2->EI2 Washout2 Washout EI2->Washout2 No Dissociation Washout2->EI2 Activity Not Recovered

Caption: Logical diagram comparing reversible and irreversible inhibition.

References

Technical Support Center: High-Yielding Ikarugamycin Recombinant Production Platform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recombinant production of Ikarugamycin (B608069).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic gene cluster?

This compound is a polycyclic tetramate macrolactam (PoTeM), a class of natural products with a range of biological activities, including antimicrobial, antiprotozoal, and anti-leukemic properties.[1][2][3] The minimal biosynthetic gene cluster (BGC) required for this compound production consists of three genes: ikaA, ikaB, and ikaC.[4][5]

  • ikaA : A hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) that forms the core structure.[4][5]

  • ikaB : An oxidoreductase involved in the cyclization of the polyene chains.[4][6]

  • ikaC : An alcohol dehydrogenase that catalyzes the final ring formation.[4][5]

Q2: Which heterologous hosts are suitable for this compound production?

Both Escherichia coli and various Streptomyces species have been successfully used for the heterologous production of this compound.[5][7] Streptomyces species, being the native producers of many polyketides, are often preferred hosts.[8] Commonly used Streptomyces host strains include S. albus, S. coelicolor, and S. lividans.[3][9][10] The choice of host can significantly impact yield, and screening different strains is recommended.[1][2]

Q3: What are the general steps for establishing a recombinant this compound production strain?

The general workflow involves:

  • Cloning the ika BGC : The ikaABC gene cluster is cloned into a suitable expression vector.

  • Host Transformation : The expression vector is introduced into the chosen heterologous host.

  • Cultivation and Fermentation : The recombinant strain is grown under conditions that promote this compound production.

  • Extraction and Analysis : this compound is extracted from the culture and quantified, typically using High-Performance Liquid Chromatography (HPLC).[4]

Troubleshooting Guide

Problem 1: No or Very Low this compound Yield

Q1.1: I have successfully transformed my host with the ika expression construct, but I am not detecting any this compound production. What should I check first?

Several factors could be responsible for the lack of production. Here’s a checklist of initial troubleshooting steps:

  • Vector and Insert Integrity : Verify the sequence of your cloned ika BGC to ensure there are no mutations, frameshifts, or premature stop codons that could disrupt the function of the biosynthetic enzymes.[11]

  • Promoter System : Ensure you are using a strong, well-characterized promoter suitable for your host. For Streptomyces, constitutive promoters like ermE* are commonly used.[3][12] If using an inducible promoter, confirm that you are using the correct inducer at the optimal concentration and that the inducer stock is active.[11]

  • Cultivation Medium : The composition of the fermentation medium is critical. This compound production can be highly dependent on the carbon and nitrogen sources. Experiment with different production media.[3]

  • Fermentation Time : this compound is a secondary metabolite, and its production often begins in the stationary phase of growth. Ensure you are cultivating your strain for a sufficient duration (e.g., 5-9 days).[3]

Q1.2: I've confirmed my construct is correct and tried different media, but the yield is still negligible. What are the next steps?

If initial checks do not resolve the issue, consider these more advanced troubleshooting strategies:

  • Host Strain Compatibility : Not all host strains are equally effective for heterologous expression of a particular BGC.[13] Consider transforming your construct into a panel of different host strains to identify the most suitable one.[1][2]

  • Codon Usage : While Streptomyces hosts are generally good for expressing GC-rich actinomycete genes, if you are using E. coli, codon usage differences could hinder efficient translation.[8] Consider codon optimization of the ika genes for your expression host.

  • Precursor Supply : The biosynthesis of this compound requires precursors from primary metabolism, such as acetyl-CoA, malonyl-CoA, and L-ornithine.[5] Metabolic engineering of the host to enhance the supply of these precursors can boost production.[9][14]

  • Silent Gene Cluster Activation : In some cases, heterologously expressed BGCs can remain "silent" or poorly expressed.[15] Strategies to activate silent clusters include the overexpression of pathway-specific or global positive regulators.[12][16]

Problem 2: Inconsistent this compound Yields Between Batches

Q2.1: I am observing significant variability in this compound production from one fermentation experiment to another. What could be the cause?

Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility, focus on the following:

  • Inoculum Preparation : Standardize your inoculum preparation procedure. The age and physiological state of the seed culture can impact the subsequent fermentation.

  • Culture Conditions : Precisely control and monitor key fermentation parameters such as temperature, pH, and aeration.[17]

  • Media Preparation : Ensure consistent preparation of all media and stock solutions. The quality and concentration of media components can influence secondary metabolite production.

  • Genetic Instability : Plasmids can sometimes be unstable, leading to a loss of the expression construct in a portion of the cell population. Verify the presence and integrity of the plasmid in your culture over time.

Data Summary

Table 1: Comparison of Different Expression Vectors and Host Strains for this compound Production.

Expression VectorPromoterHost StrainThis compound Yield (mg/L)Reference
pSET152_ermEermE (constitutive)S. albus KO5>100[3]
pUWL201PWermE (constitutive)S. albus Del14~50-100[3]
pWHM4*ermE-like (constitutive)S. albus DSM40313~50-100[3]
pWHM1120tipA (inducible)S. coelicolor M1154<50[3]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production in Streptomyces
  • Inoculum Preparation : Inoculate a single colony of the recombinant Streptomyces strain into a baffled flask containing Tryptic Soy Broth (TSB). Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture : Inoculate the production medium (e.g., Zhang medium) in a baffled flask with the seed culture to a starting OD600 of approximately 0.1.

  • Fermentation : Incubate the production culture at 30°C with shaking at 200 rpm for 7-9 days.

  • Sampling : At desired time points, withdraw a sample of the culture for analysis.

Protocol 2: Extraction and Quantification of this compound
  • Extraction : Centrifuge the culture sample to separate the supernatant and mycelium. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent to obtain the crude extract.

  • Quantification : Dissolve the crude extract in a suitable solvent (e.g., methanol). Analyze the sample by HPLC, comparing the peak corresponding to this compound with a standard curve of purified this compound.

Visualizations

Ikarugamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_enzymes Ika BGC Enzymes Acetyl-CoA Acetyl-CoA IkaA IkaA (PKS/NRPS) Acetyl-CoA->IkaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->IkaA L-ornithine L-ornithine L-ornithine->IkaA Polyene Intermediate Polyene Intermediate IkaA->Polyene Intermediate Forms polyene chains and tetramic acid moiety IkaB IkaB (Oxidoreductase) Bicyclic Intermediate Bicyclic Intermediate IkaB->Bicyclic Intermediate Catalyzes formation of the bicyclic system IkaC IkaC (Alcohol Dehydrogenase) This compound This compound IkaC->this compound Forms the inner ring Polyene Intermediate->IkaB First cyclization Bicyclic Intermediate->IkaC Final cyclization

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow cluster_cloning 1. Plasmid Construction cluster_transformation 2. Host Engineering cluster_production 3. Production & Analysis ika BGC Amplification ika BGC Amplification Ligation/Assembly Ligation/Assembly ika BGC Amplification->Ligation/Assembly Expression Vector Expression Vector Expression Vector->Ligation/Assembly Recombinant Plasmid Recombinant Plasmid Ligation/Assembly->Recombinant Plasmid Host Strain Host Strain Transformation Transformation Recombinant Plasmid->Transformation Host Strain->Transformation Recombinant Strain Recombinant Strain Transformation->Recombinant Strain Fermentation Fermentation Recombinant Strain->Fermentation Extraction Extraction Fermentation->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis

Caption: General experimental workflow for recombinant this compound production.

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimizing Ikarugamycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when screening Streptomyces host strains for optimal Ikarugamycin yield.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any this compound production in my selected Streptomyces host. What are the initial troubleshooting steps?

A1: Lack of this compound production despite visible cell growth can be attributed to several factors. First, verify that the this compound biosynthetic gene cluster (ikaA, ikaB, ikaC) has been correctly integrated and is stable within your host strain. Next, ensure that the fermentation medium and culture conditions are appropriate for inducing secondary metabolism. Many Streptomyces species require a shift from primary to secondary metabolism, often triggered by nutrient limitation. Also, confirm the analytical method (e.g., HPLC) is sensitive enough to detect low concentrations of this compound.

Q2: My Streptomyces culture is growing well, but the this compound yield is very low. How can I improve the titer?

A2: Low this compound yield is a common challenge. A systematic optimization of fermentation parameters is recommended. This includes screening different carbon and nitrogen sources, as glucose can sometimes repress secondary metabolite production. The carbon-to-nitrogen ratio is also a critical factor. Additionally, optimizing physical parameters such as pH, temperature, dissolved oxygen levels, and agitation speed can significantly impact yield. Consider a fed-batch fermentation strategy to maintain optimal nutrient levels and prolong the production phase.

Q3: Which Streptomyces species is the best host for this compound production?

A3: While the original producer of this compound is Streptomyces sp. No. 8603, heterologous expression in engineered host strains often leads to higher yields.[1][2] Several strains, including Streptomyces albus, Streptomyces coelicolor, and Streptomyces lividans, have been successfully used for producing polyketides.[1][3] Engineered strains with deletions of endogenous secondary metabolite gene clusters ("clean hosts") are often preferred to reduce the metabolic burden and simplify downstream processing. Recent studies have shown that optimizing the expression vector and fermentation conditions in an engineered S. albus strain can lead to this compound titers exceeding 100 mg/L.

Q4: How can I confirm the identity of the compound I believe to be this compound?

A4: The identity of this compound can be confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and molecular formula (C₂₉H₃₈N₂O₄).[4] Further structural elucidation can be achieved through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and comparison of the data with published values for this compound.[4][5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low biomass growth - Inappropriate growth medium- Suboptimal physical parameters (pH, temperature)- Poor quality of the seed culture- Screen different growth media (e.g., YEME, TSB)- Optimize pH (typically neutral) and temperature (around 28-30°C)- Ensure a fresh and healthy seed culture is used for inoculation
Good biomass, but no this compound production - Repression of secondary metabolism- Incorrect timing of harvest- Genetic instability of the expression construct- Test different carbon sources (e.g., glycerol (B35011) instead of glucose)- Perform a time-course experiment to determine the optimal harvest time (often in the stationary phase)- Verify the presence and integrity of the ika gene cluster using PCR
Inconsistent this compound yield between batches - Variability in inoculum preparation- Inconsistent fermentation conditions- Contamination- Standardize the protocol for spore stock and seed culture preparation- Ensure precise control of all fermentation parameters (pH, temperature, agitation, aeration)- Regularly check for microbial contamination
Difficulty in extracting this compound - Inefficient extraction solvent- Compound degradation during extraction- Use a suitable organic solvent like ethyl acetate (B1210297) or n-butanol for extraction- Perform extraction at a controlled temperature and avoid prolonged exposure to harsh conditions

Quantitative Data Summary

The following table summarizes reported this compound yields in different Streptomyces strains.

Streptomyces StrainExpression SystemFermentation ScaleThis compound YieldReference(s)
Engineered Streptomyces albusHeterologous expressionShake flask> 100 mg/L[1]
Streptomyces zhaozhouensisWild type1 LDetected, not quantified[4][5]
Streptomyces harbinensisWild typeNot specifiedThis compound-producing[6]

Experimental Protocols

Protocol 1: Screening of Streptomyces Host Strains for this compound Production
  • Preparation of Seed Cultures:

    • Inoculate a loopful of spores of each Streptomyces host strain into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until dense growth is observed.

  • Production Fermentation:

    • Inoculate 50 mL of production medium in a 250 mL flask with 2.5 mL (5% v/v) of the seed culture.

    • Use a range of production media to screen for optimal conditions.

    • Incubate at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Extraction of this compound:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Analysis:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Analyze the extract for the presence of this compound using HPLC-UV.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Take a 50 mL sample of the whole fermentation broth.

    • Add an equal volume of ethyl acetate and shake vigorously for 30 minutes.

    • Separate the organic layer and repeat the extraction of the aqueous layer twice more with ethyl acetate.

    • Pool the organic fractions and evaporate to dryness using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has a significant absorbance (e.g., 228 nm and 325 nm).

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the yield in the samples.

Visualizations

Ikarugamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_ika_enzymes This compound Biosynthesis cluster_intermediates Biosynthetic Intermediates Acetyl_CoA Acetyl-CoA IkaA IkaA (PKS/NRPS) Acetyl_CoA->IkaA Malonyl_CoA Malonyl-CoA Malonyl_CoA->IkaA L_Ornithine L-Ornithine L_Ornithine->IkaA Polyene_Chains Polyene Chains IkaA->Polyene_Chains IkaB IkaB (Oxidoreductase) IkaC IkaC (Dehydrogenase) IkaB->IkaC This compound This compound IkaC->this compound Polyene_Tetramate Polyene Tetramate Precursor Polyene_Chains->Polyene_Tetramate Polyene_Tetramate->IkaB Cyclization

Caption: Simplified this compound biosynthesis pathway.

Host_Screening_Workflow start Start: Select Candidate Streptomyces Host Strains transform Transform with This compound BGC start->transform seed_culture Prepare Seed Cultures transform->seed_culture fermentation Inoculate Production Media (Screen different media) seed_culture->fermentation extraction Extract Secondary Metabolites (e.g., with Ethyl Acetate) fermentation->extraction analysis Analyze by HPLC-UV extraction->analysis decision This compound Detected? analysis->decision optimize Optimize Fermentation Conditions decision->optimize Yes no_prod Troubleshoot: - Check construct - Try new hosts/media decision->no_prod No end End: Select Optimal Host and Conditions optimize->end no_prod->transform

Caption: Workflow for screening Streptomyces hosts.

References

Technical Support Center: Navigating the Pleiotropic Effects of Endocytosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing chemical inhibitors of endocytosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the potential pleiotropic effects of these inhibitors in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm using a chemical inhibitor to block a specific endocytic pathway, but I'm observing unexpected cellular effects. What could be the cause?

A1: Chemical inhibitors of endocytosis are known to have off-target or pleiotropic effects, meaning they can affect cellular processes other than their intended target.[1][2][3][4] For example, an inhibitor designed to block clathrin-mediated endocytosis (CME) might also interfere with clathrin-independent endocytosis (CIE), actin dynamics, or even signaling pathways unrelated to endocytosis.[5][6][7] It is crucial to consider these potential off-target effects when interpreting your data.

Q2: Which are the most common endocytosis inhibitors and what are their known off-target effects?

A2: Several small molecule inhibitors are widely used, but many lack specificity.[3][4] For instance, Dynasore, a dynamin inhibitor, can also affect actin polymerization, cholesterol homeostasis, and macropinocytosis.[2][8] Pitstop 2, designed to inhibit the clathrin terminal domain, has been shown to inhibit clathrin-independent endocytosis and can decrease the mobility of plasma membrane proteins.[3][5][6][7] Chlorpromazine, another CME inhibitor, can affect receptor recycling and may also inhibit some forms of CIE.[7][9]

Q3: How can I validate that the observed phenotype in my experiment is a direct result of inhibiting the intended endocytic pathway?

A3: To ensure the specificity of your results, it is essential to perform control experiments. One common approach is to use a structurally unrelated inhibitor that targets the same pathway.[10] Additionally, "rescue" experiments, where you introduce a version of the target protein that is resistant to the inhibitor, can help confirm on-target effects.[10] Another robust method is to use non-pharmacological approaches, such as siRNA-mediated knockdown of key endocytic proteins (e.g., clathrin heavy chain or dynamin), and compare the phenotype to that observed with the chemical inhibitor.[7][11]

Q4: Are there alternative methods to inhibit endocytosis with potentially fewer off-target effects?

A4: Genetic approaches, such as the expression of dominant-negative mutants of endocytic proteins (e.g., dynamin K44A) or siRNA/shRNA-mediated protein depletion, can offer more specific inhibition.[7][11] While these methods have their own set of considerations, such as potential compensatory mechanisms, they can serve as valuable tools to validate findings from chemical inhibitor studies.[12] Recently, newer and more specific chemical inhibitors are also being developed, such as the non-protonophoric analog ES9-17 which shows a higher level of specificity for clathrin-mediated endocytosis.[3][13]

Troubleshooting Guides

Issue 1: Inconsistent or variable results with the same inhibitor concentration.

  • Possible Cause: Cell health, density, and passage number can significantly impact experimental outcomes.[14] The efficacy of some inhibitors can also be cell-line dependent.[15]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell seeding density and use cells within a specific passage number range.

    • Monitor Cell Viability: Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the inhibitor concentration is not causing significant cytotoxicity.[9]

    • Optimize Inhibitor Incubation Time: The effects of some inhibitors can be transient.[9] Perform a time-course experiment to determine the optimal incubation period.

    • Verify Inhibitor Activity: The activity of inhibitors can degrade over time. Prepare fresh stock solutions and store them properly.[14]

Issue 2: The inhibitor blocks the uptake of my cargo of interest, but also affects a known marker for a different endocytic pathway.

  • Possible Cause: This is a classic indication of an off-target effect. Many inhibitors are not as specific as initially thought. For example, Dynasore can inhibit both clathrin-mediated and fluid-phase endocytosis.[1]

  • Troubleshooting Steps:

    • Use Multiple Pathway Markers: Test the effect of your inhibitor on well-characterized cargo proteins that enter cells through different endocytic routes (e.g., transferrin for CME, cholera toxin B for caveolae-mediated endocytosis).

    • Consult the Literature: Extensively review the literature for known off-target effects of your specific inhibitor.[1][2][5]

    • Employ Genetic Knockdowns: Use siRNA or shRNA to specifically deplete proteins of the intended pathway and see if it phenocopies the inhibitor's effect on your cargo of interest.[7]

Issue 3: My phenotypic observations (e.g., changes in cell signaling) do not seem to be directly related to endocytosis.

  • Possible Cause: Some endocytosis inhibitors have been shown to directly interfere with signaling molecules. For example, some dynamin inhibitors can suppress mTORC1 activation independently of their effect on dynamin.[16]

  • Troubleshooting Steps:

    • Investigate Downstream Signaling: Use techniques like Western blotting to assess the activation state of key signaling proteins that might be affected.[17]

    • Use a Systems Biology Approach: Consider computational models that can help predict potential off-target effects on cellular signaling pathways.[18][19][20]

    • Perform Control Experiments in a Cell-Free System: If possible, test the effect of the inhibitor on the activity of purified signaling proteins in vitro to see if there is a direct interaction.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used endocytosis inhibitors. Note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 1: Common Inhibitors of Clathrin-Mediated Endocytosis (CME)

InhibitorTargetTypical Working ConcentrationKnown Off-Target EffectsReference(s)
Chlorpromazine Clathrin/AP-210-30 µMInhibits receptor recycling, can affect CIE, potential cytotoxicity.[7][9][21]
Pitstop 2 Clathrin Terminal Domain10-30 µMInhibits CIE, decreases plasma membrane protein mobility, potential cytotoxicity.[3][5][6][7]
Hydroxychloroquine --Reduces expression of a clathrin assembly protein.[22]

Table 2: Common Inhibitors of Dynamin-Dependent Endocytosis

InhibitorTargetTypical Working ConcentrationKnown Off-Target EffectsReference(s)
Dynasore Dynamin GTPase40-80 µMAffects actin polymerization, cholesterol homeostasis, macropinocytosis, can inhibit Drp1.[1][2][8]
Dyngo-4a Dynamin10-30 µMInhibits fluid-phase endocytosis, affects membrane ruffling.[1][23]
MiTMAB Dynamin I/II~3 µMInhibits dynamin-phospholipid interaction.[24]

Experimental Protocols

Protocol 1: Validating Inhibition of Clathrin-Mediated Endocytosis using Transferrin Uptake Assay

This protocol provides a standard method to assess the efficacy of an inhibitor on CME.[24]

  • Cell Preparation: Seed cells (e.g., HeLa, COS-7) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to increase the expression of transferrin receptors on the cell surface.

  • Inhibitor Treatment: Prepare working solutions of your inhibitor at various concentrations in serum-free medium. Include a vehicle-only control (e.g., DMSO). Replace the starvation medium with the inhibitor-containing medium and incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C.

  • Transferrin Internalization: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to each well at a final concentration of ~25 µg/mL. Incubate for 10-15 minutes at 37°C to allow for internalization.

  • Stop Endocytosis: Place the plate on ice to halt endocytosis.

  • Remove Surface-Bound Transferrin: Wash the cells with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to strip non-internalized transferrin.

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of internalized transferrin per cell. Normalize the data to the vehicle control.

Visualizations

Below are diagrams illustrating key concepts related to the pleiotropic effects of endocytosis inhibitors.

cluster_inhibitor Chemical Inhibitor (e.g., Dynasore) cluster_intended Intended Target cluster_offtarget Off-Target Effects Inhibitor Inhibitor Dynamin Dynamin Inhibitor->Dynamin inhibits Actin Actin Cytoskeleton Inhibitor->Actin affects Cholesterol Cholesterol Homeostasis Inhibitor->Cholesterol affects mTORC1 mTORC1 Signaling Inhibitor->mTORC1 affects CME Clathrin-Mediated Endocytosis Dynamin->CME required for Start Start: Observe unexpected phenotype CheckLiterature Consult literature for known off-target effects Start->CheckLiterature ControlExpt Perform Control Experiments CheckLiterature->ControlExpt MultipleMarkers Use markers for different pathways ControlExpt->MultipleMarkers validate pathway GeneticKnockdown Use siRNA/shRNA knockdown ControlExpt->GeneticKnockdown confirm target RescueExpt Perform rescue experiment ControlExpt->RescueExpt confirm on-target Interpret Interpret results cautiously MultipleMarkers->Interpret GeneticKnockdown->Interpret RescueExpt->Interpret cluster_CME Clathrin-Mediated Endocytosis (CME) cluster_inhibitors Inhibitor Targets Receptor Receptor AP2 AP-2 Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP forms Dynamin Dynamin CCP->Dynamin recruits CCV Clathrin-Coated Vesicle Dynamin->CCV scission Pitstop2 Pitstop 2 Pitstop2->Clathrin inhibits interaction Dynasore Dynasore Dynasore->Dynamin inhibits GTPase

References

challenges in scaling up Ikarugamycin production for biomedical use

Author: BenchChem Technical Support Team. Date: December 2025

Ikarugamycin (B608069) Production Technical Support Center

Welcome to the technical support center for this compound production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this potent biomedical compound. Here you will find troubleshooting guides, frequently asked questions, detailed protocols, and key data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant for biomedical research?

A1: this compound is a natural product belonging to the polycyclic tetramate macrolactam (PoTeM) family of compounds.[1][2] It is produced by bacteria of the genus Streptomyces.[3][4] this compound exhibits a wide range of biological activities, including antimicrobial, antiprotozoal, anti-leukemic, and anti-inflammatory properties.[1][2][5] It is also a known inhibitor of clathrin-mediated endocytosis, making it a valuable tool for studying cellular trafficking mechanisms.[3][6] Its diverse bioactivities make it a promising candidate for drug development.

Q2: What are the primary challenges in scaling up this compound production?

A2: The main challenge is the high commercial cost, with prices reaching up to €1300 per milligram, which severely limits its widespread use in research.[1][2][5] This high cost is primarily due to low production yields from its native producers. Other general challenges in scaling up bioprocesses include maintaining process consistency and reproducibility from lab to industrial scale, ensuring efficient oxygen and heat transfer in large bioreactors, and managing potential issues with raw material variability and downstream processing.[7][8][9]

Q3: What are the common strategies to increase the production yield of this compound?

A3: Several strategies are employed to enhance this compound yield:

  • Heterologous Expression: The biosynthetic gene cluster for this compound can be expressed in more robust and faster-growing host organisms like Escherichia coli or optimized Streptomyces strains (S. coelicolor, S. albus).[1][5][10] This approach has successfully increased yields to over 100 mg/L.[1][2][5]

  • Fermentation Optimization: Systematically optimizing culture conditions such as medium composition, pH, temperature, and aeration is crucial for maximizing yield in both native and heterologous hosts.[11]

  • Genetic and Promoter Engineering: Using strong promoters and optimizing expression vectors can significantly boost the transcription of the this compound biosynthetic genes, leading to higher production levels.[12]

Q4: What is the biosynthetic pathway of this compound?

A4: this compound biosynthesis is initiated by a large, iterative polyketide synthase/non-ribosomal peptide synthetase (iPKS/NRPS) hybrid enzyme, IkaA .[12][13] IkaA produces a linear polyene precursor. This intermediate is then subjected to a series of cyclization reactions catalyzed by tailoring enzymes. IkaB , an oxidoreductase, catalyzes the first cyclization, and IkaC , an alcohol dehydrogenase, completes the characteristic 5-6-5 carbocyclic ring system of this compound.[5][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during this compound production and purification.

Problem Possible Cause(s) Recommended Solution(s)
Low or No this compound Titer 1. Suboptimal fermentation conditions (pH, temperature, aeration).[11][14] 2. Inadequate nutrient composition in the culture medium.[15] 3. Instability of the expression vector or gene cluster in the host strain. 4. Incorrect incubation period for the production phase.1. Optimize pH (typically neutral, around 7.0-7.5) and temperature (around 30°C) for your Streptomyces or other host strain. Ensure adequate aeration by adjusting shaker speed (e.g., 200-250 rpm) or using baffled flasks.[14] 2. Test different carbon and nitrogen sources. Soy-based media are often effective for Streptomyces. 3. Verify the integrity of your plasmid/construct via restriction digest or sequencing. Use selective pressure (antibiotics) to maintain the plasmid. 4. Perform a time-course experiment (e.g., sampling every 24 hours for 7-10 days) to determine the optimal harvest time.
High Biomass, Low Product Yield 1. Nutrient diversion towards primary metabolism (growth) instead of secondary metabolism (this compound production). 2. Feedback inhibition by this compound or other metabolites.1. Implement a two-stage cultivation strategy: a growth phase followed by a production phase with a modified medium that may limit a nutrient like phosphate (B84403) to trigger secondary metabolism. 2. Consider in-situ product removal using adsorbent resins in the culture medium to alleviate feedback inhibition.
Difficulty Extracting this compound 1. Inefficient cell lysis. 2. Incorrect solvent polarity for extraction. 3. Emulsion formation during liquid-liquid extraction.1. For intracellular product, ensure thorough cell disruption using sonication or homogenization. 2. This compound is typically extracted from the culture broth or cell mass using ethyl acetate.[16] 3. To break emulsions, try centrifugation at a higher speed, adding a small amount of brine, or chilling the mixture.
Poor Purity After Chromatography 1. Co-elution of this compound with related derivatives or other metabolites.[16] 2. Improper column packing or choice of stationary/mobile phase. 3. Sample overload on the chromatography column.1. Use a multi-step purification approach. For example, follow an initial silica (B1680970) gel chromatography step with reversed-phase HPLC (e.g., C8 or C18 column) using a shallow gradient of acetonitrile (B52724)/water.[16][17] 2. Ensure the column is packed uniformly. Test different solvent systems for optimal separation. 3. Reduce the amount of crude extract loaded onto the column.

Data Presentation

Table 1: this compound Production Yields in Different Systems

Production SystemHost StrainTiter (mg/L)Reference(s)
Recombinant (Optimized)Streptomyces albus / S. coelicolor> 100[1][5]
Native ProducerStreptomyces zhaozhouensisNot specified, but sufficient for isolation of derivatives.[16]
Heterologous ExpressionEscherichia coliFeasible, but yield not quantified in initial reports.[10]

Table 2: Biological Activity of this compound

ActivityTarget/AssayIC₅₀ ValueReference(s)
AntiprotozoalTrichomonas vaginalis0.3–1.25 µg/mL[4]
Endocytosis InhibitionH1299 cells (human lung cancer cell line)2.7 µM[3][6]
CytotoxicityMAC-T cells (bovine mammary epithelial)9.2 µg/mL[18]
Intracellular AntibacterialS. aureus in MAC-T cells~5 µg/mL (killed 85-90%)[19]

Visualizations: Pathways and Workflows

This compound Biosynthetic Pathway

Ikarugamycin_Biosynthesis cluster_precursors Primary Metabolites cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Malonyl_CoA Malonyl-CoA IkaA IkaA (iPKS/NRPS) Malonyl_CoA->IkaA L_Ornithine L-Ornithine L_Ornithine->IkaA Linear_Intermediate Linear Precursor IkaA->Linear_Intermediate Chain Assembly IkaB IkaB (Oxidoreductase) Bicyclic_Intermediate Bicyclic Intermediate IkaB->Bicyclic_Intermediate First Cyclization IkaC IkaC (Dehydrogenase) This compound This compound IkaC->this compound Final Cyclization Linear_Intermediate->IkaB Bicyclic_Intermediate->IkaC

Caption: Biosynthesis of this compound from primary metabolites by the IkaA, IkaB, and IkaC enzymes.

General Experimental Workflow for Production and Purification

Ikarugamycin_Workflow cluster_production A) Production Phase cluster_extraction B) Extraction Phase cluster_purification C) Purification Phase cluster_analysis D) Analysis Inoculation 1. Inoculation of Host Strain Fermentation 2. Fermentation (e.g., 7 days, 30°C) Inoculation->Fermentation Harvest 3. Harvest Culture Broth Fermentation->Harvest Extraction 4. Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration 5. Evaporation to yield Crude Extract Extraction->Concentration Silica_Chrom 6. Silica Gel Chromatography Concentration->Silica_Chrom HPLC 7. Reversed-Phase HPLC Silica_Chrom->HPLC Analysis 8. Purity/Identity Check (LC-MS, NMR) HPLC->Analysis

Caption: A typical workflow for this compound production, from fermentation to final analysis.

Experimental Protocols

Protocol 1: Fermentation of this compound in Streptomyces

Objective: To produce this compound using a Streptomyces host strain (native or recombinant).

Materials:

  • Streptomyces strain (e.g., S. zhaozhouensis CA-185989 or a recombinant strain like S. albus pSET152_ermE*::ika).[5][16]

  • Seed culture medium (e.g., Tryptone Soya Broth).

  • Production medium (e.g., APM9-modified medium or Zhang medium).[5][16]

  • Baffled flasks (e.g., 250 mL or 1 L).

  • Shaking incubator.

Methodology:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia into 50 mL of seed culture medium in a 250 mL baffled flask.

  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture Inoculation: Inoculate 200 mL of production medium in a 1 L baffled flask with 1-2% (v/v) of the seed culture.[14]

  • Fermentation: Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 6-8 days.[11][16]

  • Monitoring: Monitor the production of this compound by taking small aliquots (1-2 mL) of the culture every 24 hours. Extract with an equal volume of ethyl acetate, evaporate the solvent, and analyze via LC-MS or TLC.

  • Harvest: Once peak production is reached, harvest the entire culture broth for extraction.

Protocol 2: Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1.

  • Ethyl acetate.

  • Acetone (optional, for initial extraction from mycelia).[16]

  • Sodium sulfate (B86663) (anhydrous).

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol).

  • Reversed-phase HPLC column (e.g., C8 or C18) and system.

  • Acetonitrile (HPLC grade) and water (HPLC grade).

Methodology:

  • Extraction:

    • Adjust the pH of the whole culture broth to be slightly acidic (pH 5-6) to ensure this compound is in a neutral form.

    • Extract the broth three times with an equal volume of ethyl acetate. For intracellular product, the mycelial mass can first be extracted with acetone, which is then evaporated and the remaining aqueous residue is extracted with ethyl acetate.[16]

    • Combine the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Initial Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol (B129727) mixtures.[16]

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing this compound.

  • Final Purification (Reversed-Phase HPLC):

    • Pool the this compound-containing fractions from the silica column and evaporate the solvent.

    • Dissolve the semi-pure product in a suitable solvent (e.g., methanol or DMSO).

    • Inject the sample onto a semi-preparative C8 or C18 HPLC column.[16][17]

    • Elute with a linear gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 50% to 80% acetonitrile over 30 minutes.[17]

    • Collect the peak corresponding to this compound, confirm its purity via analytical HPLC, and verify its identity using mass spectrometry and NMR.

References

stability of Ikarugamycin in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ikarugamycin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1][2] For experimental use, the DMSO stock solution is typically further diluted in an aqueous buffer, such as phosphate-buffered saline (PBS), to a final DMSO concentration of less than 0.01%.[2]

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least three years.

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound stock solutions prepared in DMSO (e.g., at 1 mg/mL) can be stored at -20°C for up to two months or at -80°C for longer-term storage.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable under light exposure?

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Specific data on the hydrolytic degradation of this compound at different pH values is not available. However, the stability of related β-lactam antibiotics is known to be pH-dependent, often exhibiting a U-shaped degradation profile with maximum stability at a specific pH range.[3] It is advisable to maintain the pH of aqueous working solutions within a physiologically relevant and stable range (e.g., pH 7.2-7.4) during short-term experiments unless the experimental design requires otherwise.

Troubleshooting Guides

Problem: I am having difficulty dissolving this compound.

  • Solution: For concentrations around 1 mg/mL in solvents like DMSO, chloroform, or methanol, heating and sonication may be necessary to achieve complete dissolution. Ensure the solvent is of high purity.

Problem: I am observing a loss of this compound activity in my experiments.

  • Check Storage Conditions: Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from light.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Prepare single-use aliquots.

  • Working Solution Stability: Prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use. The stability of this compound in various aqueous buffers over extended periods has not been extensively characterized.

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low and consistent across all conditions, as high concentrations can have independent cellular effects.[1]

Data on this compound Stability

While specific quantitative data on the degradation kinetics of this compound is limited in the public domain, the following tables summarize the available information on its solubility and recommended storage.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO1 mg/mLHeating and sonication may be required.
Chloroform1 mg/mLHeating and sonication may be required.
Methanol1 mg/mLHeating and sonication may be required.

Table 2: Storage and Stability of this compound

FormSolventStorage TemperatureReported Stability
Solid--20°CAt least 3 years
SolutionDMSO-20°CUp to 2 months[1]
SolutionDMSO-80°CRecommended for long-term storage[2]
SolutionAqueous BufferNot specifiedRecommended for immediate use

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), DMSO (anhydrous, high purity).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 1 mg/mL).

    • If necessary, gently warm the solution and sonicate until the this compound is completely dissolved.

    • Dispense into single-use aliquots in amber vials.

    • Store at -20°C for short-term use (up to 2 months) or at -80°C for longer-term storage.[1][2]

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following is a general protocol that can be adapted for this compound.

  • Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • High-purity water

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid or other suitable buffer components for HPLC mobile phase

    • HPLC system with a UV or MS detector

    • C18 reverse-phase HPLC column

    • Photostability chamber

    • Temperature-controlled oven

  • Procedure:

    • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration.

    • Hydrolytic Degradation:

      • Acidic: Add HCl to the this compound solution to a final concentration of 0.1 M.

      • Alkaline: Add NaOH to the this compound solution to a final concentration of 0.1 M.

      • Neutral: Use high-purity water.

      • Incubate samples at a controlled temperature (e.g., 60°C) and collect aliquots at various time points. Neutralize the acidic and alkaline samples before analysis.

    • Oxidative Degradation: Add H₂O₂ to the this compound solution to a final concentration of 3%. Incubate at room temperature and collect aliquots at different time intervals.

    • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C). Dissolve samples at different time points for analysis.

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.

    • Identify and characterize any major degradation products using techniques like LC-MS.

Protocol 3: Stability-Indicating HPLC Method (General Template)

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially with a modifier like 0.1% formic acid.

  • Gradient Program (Example):

    • Start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any nonpolar degradants, then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 1 µL.[6]

  • Detection: Monitor at the UV absorbance maxima of this compound (around 220 nm and 323 nm) or use MS detection for higher specificity and identification of degradation products.[7]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound has been shown to exert its biological effects through at least two distinct mechanisms: the inhibition of clathrin-mediated endocytosis and the inhibition of hexokinase 2, which can lead to the activation of dendritic cells.

Ikarugamycin_CME_Inhibition cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor_Proteins Adaptor Proteins (e.g., AP2) Receptor->Adaptor_Proteins Recruitment Clathrin Clathrin Adaptor_Proteins->Clathrin Recruitment Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit Assembly Dynamin Dynamin Clathrin_Coated_Pit->Dynamin Recruitment Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Dynamin->Clathrin_Coated_Vesicle Scission Endosome Endosome Clathrin_Coated_Vesicle->Endosome Uncoating & Fusion This compound This compound This compound->Clathrin_Coated_Pit Inhibition Ikarugamycin_DC_Activation cluster_Cytoplasm Dendritic Cell Cytoplasm cluster_Cellular_Response Cellular Response Glucose Glucose Hexokinase2 Hexokinase 2 (HK2) Glucose->Hexokinase2 Substrate G6P Glucose-6-Phosphate Hexokinase2->G6P Phosphorylation DC_Activation Dendritic Cell Activation (Upregulation of CD40, CD80, CD86, MHC-II) Hexokinase2->DC_Activation Negative Regulation Glycolysis Glycolysis G6P->Glycolysis This compound This compound This compound->Hexokinase2 Inhibition Antigen_Presentation Enhanced Antigen Presentation DC_Activation->Antigen_Presentation Experimental_Workflow_Stability Start Start: Prepare This compound Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Thermal Thermal (Elevated Temperature) Stress_Conditions->Thermal Sampling Collect Samples at Time Intervals Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data_Processing Calculate % Degradation and Determine Kinetics Analysis->Data_Processing End End: Stability Profile Data_Processing->End

References

troubleshooting low yields in heterologous expression of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of Ikarugamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize production yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for heterologous expression of this compound?

A high-yielding recombinant production platform has been developed that can achieve over 100 mg/L of this compound.[1][2][3][4][5] One of the most successful reported systems uses the host strain Streptomyces albus KO5 with the expression vector pSET152_ermE*::ika in Zhang medium, which yielded an average of 109.6 mg/L.[3][5]

Q2: Which host strains are recommended for this compound expression?

Screening of various Streptomyces species has shown that S. albus strains, particularly S. albus DSM 40313, S. albus KO5, and S. albus Del14, are effective hosts for this compound production.[3][5] In contrast, S. coelicolor M1154 and S. lividans TK24 have been reported to result in very low production titers.[3][5]

Q3: What expression vectors are suitable for the this compound biosynthetic gene cluster?

A study comparing four different expression vectors (pSET152_ermE, pUWL201PW, pWHM4, and pWHM1120) found that pSET152_ermE* was used in the highest-yielding systems.[3][5] The selection of an appropriate vector is a critical step in optimizing expression.

Q4: What are the key genes in the this compound biosynthetic gene cluster (BGC)?

The essential genes for this compound biosynthesis are ikaA, ikaB, and ikaC.[3][4] These genes encode a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS), an oxidoreductase, and an alcohol dehydrogenase, respectively.[4]

Troubleshooting Guide

Low or No this compound Production

My this compound yield is significantly lower than 100 mg/L. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors, ranging from the choice of host and vector to the fermentation conditions. A systematic approach to troubleshooting is recommended.

1. Host Strain and Expression Vector Compatibility:

  • Issue: The chosen host strain may not be optimal for this compound production, or the expression vector may not be driving sufficient expression of the biosynthetic genes.

  • Recommendation: If not already in use, consider switching to a proven host strain such as S. albus KO5 or S. albus DSM 40313 in combination with the pSET152_ermE* vector.[3][5]

2. Suboptimal Fermentation Medium:

  • Issue: The composition of the fermentation medium can dramatically impact secondary metabolite production.

  • Recommendation: A screening of different production media is advised. Zhang medium has been shown to be highly effective, particularly with S. albus host strains.[3][5] Other media to consider for screening include Bennett's, ISP4, and SGG.[3]

3. Inadequate Fermentation Time:

  • Issue: this compound production may not have peaked at the time of harvest.

  • Recommendation: Perform a time-course experiment to determine the optimal fermentation duration. Production has been observed to increase between 5, 7, and 9 days, depending on the specific host strain and medium combination.[3]

4. Poor Inoculation and Culture Conditions:

  • Issue: The pre-culture conditions and the inoculation ratio can affect the growth and productivity of the main culture.

  • Recommendation: For S. albus KO5, a pre-culture in CASO medium incubated at 28°C for 72 hours, followed by inoculation of the main culture at a 1:10 ratio, has been successful.[5]

Data Summary: Host and Medium Optimization

The following table summarizes the production titers of this compound in different S. albus strains using various media. This data can guide your selection of a host-medium combination.

Host StrainBest Performing MediaReported Titer (mg/L)Optimal Fermentation Time (days)
S. albus KO5Zhang109.6 ± 21.037
S. albus DSM 40313Zhang78.59 ± 3.94Not specified in detail
S. albus B2P1Bennett's, ISP4, SGG, ZhangLower than KO5 and DSM 403135, 7, or 9
S. albus Del14Bennett's, ISP4, SGG, ZhangLower than KO5 and DSM 403135, 7, or 9

Data extracted from a 2025 publication on this compound heterologous expression.[3]

Experimental Protocols

Protocol for Screening of Host Strains and Media for this compound Production

This protocol outlines a general procedure for screening different Streptomyces host strains and fermentation media to optimize this compound production.

  • Vector Construction: The this compound biosynthetic gene cluster (ikaABC) is cloned into the desired expression vector (e.g., pSET152_ermE*).

  • Host Strain Transformation: The expression construct is introduced into the selected Streptomyces host strains (e.g., S. albus KO5, S. albus DSM 40313) via conjugation.

  • Pre-culture Preparation: A single colony of the recombinant strain is inoculated into a suitable pre-culture medium (e.g., CASO) and incubated at 28°C for 72 hours with shaking.

  • Main Culture Inoculation: The pre-culture is used to inoculate various production media (e.g., Zhang, Bennett's, ISP4, SGG) at a 1:10 ratio in baffled flasks.

  • Fermentation: The main cultures are incubated at 28°C with shaking for a predetermined duration (e.g., 5, 7, and 9 days).

  • Extraction: At each time point, the culture broth is harvested. The supernatant and cell pellet are separated by centrifugation. This compound is extracted from both fractions, as a significant portion may be found in the supernatant.[3]

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the this compound yield.

Visualizations

This compound Biosynthetic Pathway

This compound Biosynthesis cluster_0 IkaA (PKS/NRPS) cluster_1 IkaB (Oxidoreductase) cluster_2 IkaC (Alcohol Dehydrogenase) Polyketide_Chain_Assembly Polyketide Chain Assembly Tetramate_Formation Tetramate Formation Polyketide_Chain_Assembly->Tetramate_Formation Iterative synthesis Oxidative_Modifications Oxidative Modifications Tetramate_Formation->Oxidative_Modifications Reductive_Cyclization Reductive Cyclization Oxidative_Modifications->Reductive_Cyclization This compound This compound Reductive_Cyclization->this compound Precursors Precursor Metabolites (e.g., Malonyl-CoA, Amino Acids) Precursors->Polyketide_Chain_Assembly

Caption: The biosynthetic pathway of this compound.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting Low this compound Yield Start Low this compound Yield Check_Host_Vector Is the host strain and vector combination optimal? (e.g., S. albus KO5 with pSET152_ermE*) Start->Check_Host_Vector Change_Host_Vector Switch to a proven host/vector combination Check_Host_Vector->Change_Host_Vector No Check_Medium Is the fermentation medium optimized? (e.g., Zhang medium) Check_Host_Vector->Check_Medium Yes Change_Host_Vector->Check_Medium Screen_Media Screen different production media (e.g., Bennett's, ISP4, SGG) Check_Medium->Screen_Media No Check_Time Is the fermentation time sufficient? Check_Medium->Check_Time Yes Screen_Media->Check_Time Time_Course Perform a time-course experiment (5, 7, 9 days) Check_Time->Time_Course No Check_Culture_Conditions Are pre-culture and inoculation conditions optimal? Check_Time->Check_Culture_Conditions Yes Time_Course->Check_Culture_Conditions Optimize_Culture Optimize pre-culture conditions and inoculation ratio Check_Culture_Conditions->Optimize_Culture No Re-evaluate Re-evaluate Yield Check_Culture_Conditions->Re-evaluate Yes Optimize_Culture->Re-evaluate

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Minimizing Off-Target Effects of Ikarugamycin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Ikarugamycin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is known to be an inhibitor of clathrin-mediated endocytosis (CME).[1] It has been shown to acutely inhibit CME in various mammalian cell lines with a reported IC50 of 2.7 µM in H1299 cells.[1][2]

Q2: What are the known or potential off-target effects of this compound?

Beyond its effects on CME, this compound has been reported to exhibit other biological activities, which may be considered off-target in the context of studying endocytosis. These include:

  • Cytotoxicity: this compound can induce cell death, particularly at higher concentrations and with longer incubation times.[3][4]

  • Antibacterial and Antifungal Activity: It was originally isolated as an antibiotic and shows activity against various bacteria and fungi.[5][6]

  • Immunomodulatory Effects: this compound has been shown to up-regulate the production of Tumor Necrosis Factor (TNF).[4]

  • Genotoxicity: In some cell lines, this compound has been observed to cause DNA damage and induce apoptosis.[3]

Q3: What is the direct molecular target of this compound?

The specific molecular target of this compound responsible for its inhibition of clathrin-mediated endocytosis has not yet been definitively identified.[1] However, it has been observed to disrupt the distribution of the clathrin adaptor protein complex AP2.[1] The lack of a known direct target makes it crucial to employ rigorous controls to validate that the observed cellular phenotype is a direct result of CME inhibition.

Q4: How can I distinguish between on-target and off-target effects in my experiment?

Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. Key strategies include:

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the IC50 for CME inhibition (around 2.7 µM), while off-target effects may appear at higher concentrations.

  • Washout Experiments: The on-target effects of this compound on CME are partially reversible.[1] If the observed phenotype can be reversed after removing the compound, it is more likely to be an on-target effect.

  • Genetic Validation: Using techniques like CRISPR-Cas9 to knock down key components of the CME pathway (e.g., clathrin heavy chain or AP2 subunits) should phenocopy the effects of this compound if the observed phenotype is on-target.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays and provides step-by-step protocols to mitigate off-target effects.

Issue 1: High level of cytotoxicity observed at the effective concentration for CME inhibition.
  • Possible Cause: The therapeutic window between the on-target effect and cytotoxicity is narrow in your specific cell line.

  • Troubleshooting Steps:

    • Optimize Concentration and Incubation Time: Perform a detailed dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time required to inhibit CME without causing significant cell death.

    • Monitor Cell Viability in Parallel: Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) using the same concentrations and incubation times as your primary experiment.

    • Perform a Washout Experiment: As the inhibitory effect on CME is partially reversible, a washout experiment can help to dissociate the on-target effect from long-term cytotoxicity.

Issue 2: Inconsistent results or a phenotype that does not align with known consequences of CME inhibition.
  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Validate with a Structurally Unrelated CME Inhibitor: Use another well-characterized CME inhibitor with a different mechanism of action (e.g., Pitstop 2) to see if it recapitulates the phenotype.

    • Employ Genetic Knockdowns: Use CRISPR-Cas9 or siRNA to knock down a key component of the CME machinery, such as the clathrin heavy chain (CLTC) or the AP2M1 subunit of the AP2 complex. If the genetic knockdown produces the same phenotype as this compound treatment, it provides strong evidence for an on-target effect.

    • Use a Structural Analog as a Negative Control: If available, use an inactive structural analog of this compound. This compound should not inhibit CME and therefore should not produce the on-target phenotype.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's on-target and off-target effects.

Table 1: On-Target Activity of this compound

Target ProcessCell LineIC50Reference
Clathrin-Mediated EndocytosisH12992.7 µM[1][2]

Table 2: Off-Target Activities of this compound

EffectOrganism/Cell LineIC50 / MICReference
CytotoxicityHL-60221.3 nM[3]
CytotoxicityMAC-T9.2 µg/mL[5]
Antibacterial (S. aureus)0.6 µg/mL (MIC)[5]
Antifungal (C. albicans)4 µg/mL (MIC)[6]
Antifungal (A. fumigatus)4-8 µg/mL (MIC)[6]

Key Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration of this compound for CME inhibition with minimal cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 3, 6, 12, 24 hours).

  • CME Assay: In a parallel plate, perform your CME assay (e.g., transferrin uptake assay) after the incubation period.

  • Cytotoxicity Assay: In another parallel plate, assess cell viability using a standard method such as an MTT or resazurin-based assay.

  • Data Analysis: Plot the dose-response curves for both CME inhibition and cytotoxicity. Determine the IC50 for each effect. The optimal concentration will be in the range where CME is significantly inhibited, but cytotoxicity is minimal.

Protocol 2: Washout Experiment

Objective: To determine if the observed phenotype is reversible, suggesting an on-target effect.

Methodology:

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound for a short period (e.g., 15-30 minutes).[1]

  • Washout: Remove the medium containing this compound. Wash the cells twice with pre-warmed, drug-free medium.[7]

  • Recovery: Add fresh, drug-free medium to the cells and incubate for various recovery time points (e.g., 30, 60, 180 minutes).[1]

  • Phenotypic Analysis: At each recovery time point, assess the phenotype of interest.

  • Control Groups: Include a "no washout" control (cells continuously exposed to this compound) and a vehicle control.

  • Data Analysis: Compare the phenotype in the washout groups to the "no washout" and vehicle controls. A return towards the vehicle control phenotype indicates reversibility.

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To confirm that the this compound-induced phenotype is a direct result of CME inhibition.

Methodology:

  • gRNA Design: Design and validate two to three different guide RNAs (gRNAs) targeting a key gene in the CME pathway (e.g., CLTC for clathrin heavy chain or AP2M1 for the µ2 subunit of AP2).

  • Vector Cloning and Transfection: Clone the gRNAs into a Cas9 expression vector. Transfect the plasmids into your cells.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Verify the knockout of the target protein in the selected clones by Western blot or qPCR.

  • Phenotypic Analysis: Perform your primary assay on the knockout clones and compare the phenotype to that observed with this compound treatment in wild-type cells.

  • Control: Use a non-targeting gRNA as a negative control.

  • Data Analysis: If the phenotype of the knockout cells mimics the phenotype of this compound-treated wild-type cells, it strongly supports an on-target mechanism.

Visualizations

Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2 AP2 Complex Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits Dynamin Dynamin Clathrin->Dynamin Assembly promotes invagination CCV Clathrin-Coated Vesicle Dynamin->CCV Scission This compound This compound This compound->AP2 Disrupts Localization Off_Target Potential Off-Targets This compound->Off_Target Cytotoxicity Cytotoxicity Off_Target->Cytotoxicity Antibacterial Antibacterial Activity Off_Target->Antibacterial Immunomodulation Immunomodulation Off_Target->Immunomodulation

Caption: this compound's mechanism of action and potential off-target effects.

Experimental_Workflow Start Start: Phenotype Observed with this compound Dose_Response Step 1: Perform Dose-Response & Cytotoxicity Assays Start->Dose_Response Washout Step 2: Conduct Washout Experiment Dose_Response->Washout Analogs Step 3: Use Inactive Structural Analog Washout->Analogs Genetic_Validation Step 4: CRISPR/siRNA Knockdown of CME Component Analogs->Genetic_Validation Conclusion Is the effect On-Target? Genetic_Validation->Conclusion On_Target High Confidence On-Target Effect Conclusion->On_Target Yes Off_Target Potential Off-Target Effect Conclusion->Off_Target No

Caption: Workflow for validating the on-target effects of this compound.

Troubleshooting_Logic cluster_Cyto Troubleshooting Cytotoxicity cluster_Pheno Troubleshooting Inconsistent Phenotype Issue Issue Encountered High_Cytotoxicity High Cytotoxicity Issue->High_Cytotoxicity Inconsistent_Phenotype Inconsistent Phenotype Issue->Inconsistent_Phenotype Optimize_Conc Optimize Concentration & Incubation Time High_Cytotoxicity->Optimize_Conc Orthogonal_Inhibitor Use Orthogonal CME Inhibitor Inconsistent_Phenotype->Orthogonal_Inhibitor Parallel_Viability Run Parallel Viability Assay Optimize_Conc->Parallel_Viability Perform_Washout_Cyto Perform Washout Experiment Parallel_Viability->Perform_Washout_Cyto Genetic_KO Perform Genetic Knockdown Orthogonal_Inhibitor->Genetic_KO Inactive_Analog Use Inactive Analog Genetic_KO->Inactive_Analog

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Validating Ikarugamycin Specificity in Clathrin-Mediated Endocytosis (CME) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ikarugamycin (B608069) to inhibit Clathrin-Mediated Endocytosis (CME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit CME?

A1: this compound is a natural product antibiotic that has been identified as an inhibitor of Clathrin-Mediated Endocytosis (CME).[1][2][3] It has been shown to disrupt the morphology of clathrin-coated pits (CCPs) and cause a redistribution of essential CME proteins like AP2 and clathrin heavy chain to the plasma membrane.[1] While its precise molecular target within the CME machinery is still under full investigation, its effect is a dose-dependent decrease in the uptake of CME-specific cargo.[1]

Q2: What is the recommended working concentration and treatment time for this compound?

A2: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. A good starting point is the reported half-maximal inhibitory concentration (IC50). For example, in H1299 human non-small cell lung cancer cells, the IC50 for transferrin receptor uptake inhibition is approximately 2.7 µM after a 1-hour pre-incubation.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. Short-term incubations are often preferred to minimize potential off-target effects and cytotoxicity.[2]

Q3: Is this compound specific to CME?

A3: this compound has been shown to selectively inhibit CME over other endocytic pathways.[1] However, like any chemical inhibitor, it's crucial to perform control experiments to validate its specificity in your experimental system. This includes assessing its effect on clathrin-independent endocytosis pathways and monitoring for potential off-target effects.

Q4: What are the potential off-target effects of this compound?

A4: At higher concentrations and with long-term incubation, this compound can exhibit cytotoxicity.[2] It has also been reported to alter Golgi morphology.[1] Some studies have also explored its effects on other cellular processes, such as stimulating the antigen-presenting function of dendritic cells by potentially inhibiting hexokinase 2.[4][5] Therefore, it is essential to include viability assays and controls for Golgi integrity in your experiments.

Troubleshooting Guides

Problem 1: No or weak inhibition of CME observed.
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a concentration range around the reported IC50 of 2.7 µM.[1]
Insufficient Pre-incubation Time Ensure adequate pre-incubation with this compound before adding the CME cargo. A 1-hour pre-incubation is a good starting point.[1]
This compound Degradation Prepare fresh this compound solutions for each experiment. Store stock solutions properly, protected from light and repeated freeze-thaw cycles.
Cell Line Resistance The efficacy of this compound can vary between cell lines.[1] Consider testing a different CME inhibitor or using a genetic approach (e.g., siRNA against clathrin heavy chain) as a positive control for CME inhibition.
Problem 2: High cell death or signs of cytotoxicity observed.
Possible Cause Troubleshooting Step
This compound Concentration is Too High Reduce the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve.
Prolonged Incubation Time Decrease the incubation time with this compound. Short-term treatments are less likely to cause cytotoxicity.[2]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect.
Cell Health Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug toxicity.
Problem 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent this compound Preparation Prepare a large batch of this compound stock solution to use across multiple experiments to minimize variability. Aliquot and store properly.
Variability in Cell Culture Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
Inconsistent Assay Protocol Strictly adhere to the experimental protocol, including incubation times, temperatures, and washing steps.
Subjective Data Analysis Use quantitative and unbiased methods for data analysis, such as automated image analysis to measure fluorescence intensity.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of this compound on Transferrin Receptor Uptake

Cell LineIC50 (µM)Pre-incubation TimeReference
H12992.7 ± 0.31 hour[1]

Table 2: Effect of this compound on Transferrin Uptake in Various Cell Lines

Cell LineThis compound Concentration (µM)Inhibition of Transferrin Uptake (%)Reference
H12994~70[1]
HCC3664~60[1]
H14374~50[1]
ARPE-194~80[1]
HBEC3KT4~75[1]

Experimental Protocols

Protocol 1: Transferrin Uptake Assay for CME Validation

This protocol is adapted from established methods to measure the internalization of fluorescently labeled transferrin, a classic marker for CME.[6][7][8][9]

Materials:

  • Cells cultured on glass coverslips

  • Serum-free medium (SFM)

  • Fluorescently labeled Transferrin (e.g., Alexa Fluor 488-Transferrin)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Wash cells twice with pre-warmed PBS and incubate in SFM for 1 hour at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Replace the SFM with fresh SFM containing the desired concentration of this compound or vehicle control. Incubate for 1 hour at 37°C.

  • Transferrin Internalization: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to each well and incubate for 5-15 minutes at 37°C. The optimal time should be determined empirically for your cell line.

  • Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.

  • Acid Wash (Optional): To remove surface-bound transferrin, incubate the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 5 minutes on ice.[10] Wash three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ).

Protocol 2: Epidermal Growth Factor (EGF) Receptor Internalization Assay

This protocol measures the ligand-induced endocytosis of the EGF receptor, another well-established CME cargo.[11][12][13][14]

Materials:

  • Cells cultured on glass coverslips

  • Serum-free medium (SFM)

  • Fluorescently labeled EGF (e.g., Alexa Fluor 555-EGF)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on glass coverslips to reach 70-80% confluency.

  • Serum Starvation: Wash cells with PBS and incubate in SFM for at least 2 hours at 37°C.

  • Inhibitor Treatment: Pre-incubate the cells with this compound or vehicle control in SFM for 1 hour at 37°C.

  • EGF Binding: Cool the cells to 4°C. Add fluorescently labeled EGF (e.g., 20 ng/mL) in cold SFM and incubate for 30 minutes at 4°C to allow binding but prevent internalization.

  • Induce Internalization: Wash the cells with cold PBS to remove unbound EGF. Add pre-warmed SFM (containing this compound or vehicle) and transfer the cells to a 37°C incubator for 15-30 minutes to allow internalization.

  • Stop Internalization and Fixation: Place the plate on ice, wash with ice-cold PBS, and fix with 4% PFA for 15 minutes at room temperature.

  • Staining and Mounting: Wash with PBS and mount the coverslips with a DAPI-containing mounting medium.

  • Imaging and Analysis: Visualize the internalized EGF using fluorescence microscopy and quantify the intracellular fluorescence per cell.

Visualizations

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding AP2 AP2 Receptor->AP2 2. Recruitment Clathrin Clathrin AP2->Clathrin 3. Assembly CCP Clathrin-Coated Pit Clathrin->CCP 4. Invagination Dynamin Dynamin Dynamin->CCP CCV Clathrin-Coated Vesicle CCP->CCV 5. Fission Early_Endosome Early Endosome CCV->Early_Endosome 6. Uncoating & Fusion This compound This compound This compound->CCP Inhibition

Caption: Clathrin-Mediated Endocytosis (CME) Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells on coverslips Serum_Starve 2. Serum starve cells Seed_Cells->Serum_Starve Add_this compound 3. Pre-incubate with this compound or Vehicle Control Serum_Starve->Add_this compound Add_Cargo 4. Add fluorescent cargo (e.g., Transferrin, EGF) Add_this compound->Add_Cargo Internalization 5. Allow internalization at 37°C Add_Cargo->Internalization Stop_and_Fix 6. Stop internalization (ice) and fix cells Internalization->Stop_and_Fix Imaging 7. Fluorescence Microscopy Stop_and_Fix->Imaging Quantification 8. Quantify intracellular fluorescence Imaging->Quantification

Caption: General experimental workflow for validating this compound's effect on CME.

Control_Experiments cluster_specificity Specificity Controls cluster_off_target Off-Target Controls Ikarugamycin_Treatment This compound Treatment CME_Assay CME Assay (e.g., Transferrin uptake) Ikarugamycin_Treatment->CME_Assay Inhibition Expected CIE_Assay Clathrin-Independent Endocytosis Assay (e.g., Dextran uptake) Ikarugamycin_Treatment->CIE_Assay No Inhibition Expected Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Ikarugamycin_Treatment->Viability_Assay No significant change expected at working concentration Golgi_Staining Golgi Integrity Stain (e.g., Giantin) Ikarugamycin_Treatment->Golgi_Staining No significant change expected with short-term treatment

References

impact of DMSO concentration on Ikarugamycin activity and cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Ikarugamycin (B608069), focusing on the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on its activity and overall cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO to use when preparing this compound solutions for cell-based assays?

A: It is crucial to maintain a low final concentration of DMSO in your cell culture medium. For experiments with this compound, a final DMSO concentration of less than 0.01% has been shown to be effective while minimizing solvent-induced artifacts.[1][2] It is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce significant toxicity or off-target effects.

Q2: Can the concentration of DMSO affect the activity of this compound?

A: While direct studies systematically evaluating the impact of a range of DMSO concentrations on the IC50 of this compound are limited, it is a standard practice to maintain a consistent and low concentration of DMSO across all experimental and control groups.[3] DMSO itself can have biological effects, including altering gene expression and influencing signaling pathways, which could potentially confound the interpretation of this compound's activity.[4]

Q3: What are the known cellular effects of this compound?

A: this compound is primarily known as an inhibitor of clathrin-mediated endocytosis (CME).[3][5][6] Beyond this, it has been reported to have several other cellular effects, including:

  • Inducing an increase in cytosolic Ca2+ concentration.[1]

  • Activating CaMKKβ and AMPK pathways, leading to the promotion of autophagy.[1]

  • Inhibiting hexokinase 2 in dendritic cells, which stimulates their antigen-presenting potential.[7]

  • Exhibiting antibacterial and antifungal properties.[8][9]

Q4: Is this compound cytotoxic?

A: Yes, this compound can be cytotoxic. For example, the half-maximal inhibitory concentration (IC50) for cytotoxicity in MAC-T cells was determined to be 9.2 μg/mL.[1][10] However, its antibacterial effect against intracellular S. aureus was observed at a lower concentration of 5 μg/mL, where it killed 85-90% of the bacteria.[2][10]

Troubleshooting Guide

Issue 1: High variability in experimental results between replicates.

  • Possible Cause: Inconsistent final DMSO concentrations across wells.

  • Troubleshooting Step: Prepare a master mix of your this compound dilution in media to ensure that each well receives the exact same final concentration of both the compound and DMSO. Always include a vehicle control with the same final DMSO concentration as the experimental wells.

Issue 2: The vehicle control (DMSO only) shows a significant effect on cell viability or the signaling pathway under investigation.

  • Possible Cause: The DMSO concentration is too high for the cell line being used, or the cells are particularly sensitive to DMSO.

  • Troubleshooting Steps:

    • Perform a DMSO dose-response curve: Determine the highest concentration of DMSO that does not significantly affect the viability or baseline signaling of your specific cell line.

    • Lower the DMSO concentration: If possible, reduce the final DMSO concentration in your working solutions. A final concentration of ≤ 0.1% is generally recommended for many cell lines, though some may be more sensitive.[4]

Issue 3: this compound activity is lower than expected based on published data.

  • Possible Cause 1: Suboptimal DMSO concentration affecting this compound solubility or activity.

  • Troubleshooting Step: Ensure that the final DMSO concentration is kept low and consistent, ideally below 0.01% for this compound experiments.[1]

  • Possible Cause 2: The specific cell line used has a different sensitivity to this compound.

  • Troubleshooting Step: Determine the IC50 for this compound in your specific cell line and experimental conditions. IC50 values can vary significantly between different cell lines.[11][12][13][14][15]

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability in Various Cell Lines

Cell LineDMSO ConcentrationExposure TimeEffect on Cell ViabilityReference
hAPC0.1%Up to 7 daysNot significantly reduced[16]
hAPC0.5%Up to 7 daysNot significantly reduced (except for a minor reduction at 72h)[16]
hAPC1%72 hours and 7 daysSignificantly reduced (cytotoxic)[16]
hAPC5%24h, 48h, 72h, 7 daysCytotoxic (reduced viability by >30%)[16]
hAPC10%24h, 48h, 72h, 7 daysCytotoxic (reduced viability from 48h onwards)[16]
H9c2≤ 0.5%6 daysNo significant cytotoxic effect[17]
MCF-7≤ 0.5%6 daysNo significant cytotoxic effect[17]
MCF-70.3125%48h and 72hReduced viability by >30%[18]
HepG22.5%24h and 48hReduced viability by >30%[18]
HepG20.625%72hReduced viability by >30%[18]
Huh75%24h, 48h, 72hReduced viability by >30%[18]
Huh72.5%48h and 72hReduced viability by >30%[18]

Table 2: Activity of this compound and its Derivatives

CompoundOrganism/Cell LineActivityValueReference
This compoundS. aureusMIC0.6 μg/mL[2][10][19]
This compoundMAC-T cellsIC50 (Cytotoxicity)9.2 μg/mL[1][10]
This compoundH1299 cellsIC50 (CME inhibition)2.7 µM[3][5][6]
Isothis compoundMRSAMIC2-4 μg/mL[8][9]
28-N-methylikaguramycinMRSAMIC1-2 μg/mL[8][9]
This compoundMRSAMIC2-4 μg/mL[8][9]
Isothis compoundC. albicansMIC2-4 μg/mL[8][9]
28-N-methylikaguramycinC. albicansMIC4 μg/mL[8][9]
This compoundC. albicansMIC4 μg/mL[8][9]
Isothis compoundA. fumigatusMIC4-8 μg/mL[8][9]
28-N-methylikaguramycinA. fumigatusMIC4-8 μg/mL[8][9]
This compoundA. fumigatusMIC4-8 μg/mL[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve this compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).[1][2]

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final DMSO concentration in the highest this compound concentration does not exceed the predetermined non-toxic limit for your cell line (ideally <0.1%, and for this compound specifically, <0.01% has been used). [1][2]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound treatment group.

Protocol 2: Cell Viability Assay (Resazurin Assay)

This protocol is adapted for determining the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the DMSO vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well and incubate for the recommended time, protected from light.

  • Data Acquisition:

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media with resazurin but no cells).

    • Normalize the readings of the treated wells to the vehicle control wells (which represent 100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Ikarugamycin_Signaling_Pathway This compound This compound Clathrin Clathrin-Mediated Endocytosis This compound->Clathrin Inhibits CytosolicCa Cytosolic Ca2+ This compound->CytosolicCa Increases HK2 Hexokinase 2 This compound->HK2 Inhibits CaMKKb CaMKKβ CytosolicCa->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates Autophagy Autophagy AMPK->Autophagy Promotes DendriticCell Dendritic Cell Maturation HK2->DendriticCell Inhibits

Caption: Signaling pathways affected by this compound.

Experimental_Workflow_DMSO_Control Stock This compound Stock in 100% DMSO Dilution Serial Dilution in Media Stock->Dilution Treatment Cell Treatment Groups (Varying Ika Conc.) Dilution->Treatment Vehicle Vehicle Control (Same final DMSO conc.) Dilution->Vehicle Assay Cell-Based Assay Treatment->Assay Vehicle->Assay Analysis Data Analysis Assay->Analysis

Caption: Experimental workflow with appropriate DMSO control.

References

Technical Support Center: Ikarugamycin and Clathrin-Mediated Endocytosis (CME)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the partial recovery of Clathrin-Mediated Endocytosis (CME) activity following Ikarugamycin (IKA) washout.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect CME?

This compound (IKA) is a natural product antibiotic that has been identified as a potent and selective inhibitor of Clathrin-Mediated Endocytosis (CME).[1][2] It has an IC50 of approximately 2.7 µM in H1299 cells.[1][2] IKA inhibits the uptake of various CME-specific receptors, such as the transferrin receptor (TfnR), epidermal growth factor receptor (EGFR), and low-density lipoprotein receptor (LDLR).[1] While it effectively inhibits CME, it does not significantly affect other endocytic pathways like caveolae-mediated endocytosis (CavME) or clathrin-independent endocytosis (CIE) at concentrations that inhibit CME.[1]

Q2: Is the inhibition of CME by this compound reversible?

Yes, the inhibitory effects of this compound on CME are partially reversible upon washout.[1][2] The extent of recovery depends on the concentration of IKA used and the duration of the treatment. Shorter incubation times with IKA lead to a more complete recovery of CME activity after the drug is removed.[1]

Q3: Why is the recovery of CME activity only partial after prolonged this compound treatment?

Prolonged incubation with this compound can lead to cytotoxic effects, which may contribute to the incomplete recovery of CME.[1][2] High concentrations or long-term exposure to IKA can decrease cell viability, which in turn would impair the cell's ability to fully restore endocytic function after the inhibitor is washed out.[1]

Q4: How quickly does this compound inhibit CME?

This compound can act rapidly to inhibit CME. Acute treatment with 4 µM IKA can reduce transferrin receptor (TfnR) uptake by 40% in H1299 cells, with inhibition increasing to 80% after a 3-hour preincubation period.[1] Complete inhibition of TfnR uptake requires higher concentrations (>30 µm) if there is no preincubation period.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low CME recovery after IKA washout. Cell viability is compromised. Long exposure or high concentrations of IKA can be toxic to cells.[1]Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to assess the health of your cells after IKA treatment and washout. Reduce the IKA concentration or the incubation time.
Inefficient washout. Residual this compound may still be present, continuing to inhibit CME.Increase the number and duration of washes with fresh, pre-warmed media. Consider using a medium containing a component that can help sequester the drug, if available.
High variability in CME recovery rates between experiments. Inconsistent cell conditions. Cell density, passage number, and overall health can affect their response to drug treatment and their ability to recover.Standardize your cell culture conditions. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Use cells within a narrow passage number range.
Inconsistent timing of washout and recovery periods. Precisely control the timing of this compound incubation, washout, and the subsequent recovery period. Use a timer to ensure consistency across all experiments.
Unexpected morphological changes in cells after IKA treatment. IKA can alter cellular morphology. this compound has been shown to affect the distribution of clathrin-coated pits and alter Golgi morphology.[1]These morphological changes are a known effect of IKA. Document these changes with microscopy. If they are interfering with your downstream analysis, consider reducing the IKA concentration or incubation time.
Difficulty reproducing published CME inhibition and recovery data. Differences in experimental parameters. Cell line, IKA concentration, incubation time, washout procedure, and the specific CME cargo being assayed can all influence the results.Carefully review and replicate the experimental conditions reported in the literature.[1] Pay close attention to details such as the specific cell line used (e.g., H1299, ARPE-19), the concentration of IKA, and the duration of treatment and washout.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibition and partial recovery of CME activity after this compound treatment and washout, based on transferrin receptor (TfnR) uptake assays in H1299 cells.[1]

Table 1: Inhibition of TfnR Uptake by this compound in H1299 Cells

IKA Concentration (µM)Pre-incubation Time% Inhibition of TfnR Uptake (relative to control)
410 min~55%
430 min~65%
4180 minFull inhibition
1015 minSignificant inhibition

Table 2: Recovery of TfnR Uptake after this compound Washout in H1299 Cells

Pre-treatment with 4 µM IKAWashout Time% Recovery of TfnR Uptake (relative to control)
10 min180 minComplete recovery
30 min180 minComplete recovery
180 min180 min~60% recovery

Table 3: Effect of High Concentration this compound on CME Recovery

Cell LinePre-treatment with 10 µM IKAWashout Time% Recovery of TfnR Uptake (relative to control)
ARPE-1915 min3 hPartial recovery
H129915 min3 hPartial recovery

Experimental Protocols

Protocol 1: Assay for Clathrin-Mediated Endocytosis Inhibition and Recovery

This protocol is adapted from the methodology used to assess the effect of this compound on transferrin receptor (TfnR) uptake.[1]

Materials:

  • H1299 or ARPE-19 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (IKA) stock solution

  • Transferrin (Tfn) conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • This compound Treatment:

    • Prepare working concentrations of IKA in pre-warmed cell culture medium.

    • Aspirate the medium from the cells and replace it with the IKA-containing medium.

    • Incubate for the desired time (e.g., 10 min, 30 min, 180 min).

  • Washout Procedure:

    • Aspirate the IKA-containing medium.

    • Wash the cells three times with pre-warmed, drug-free medium.

    • Add fresh, pre-warmed medium and incubate for the desired recovery period (e.g., 30 min, 180 min).

  • Tfn Uptake Assay:

    • After the recovery period, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add pre-chilled medium containing fluorescently labeled Tfn.

    • Incubate on ice for 30 minutes to allow Tfn to bind to surface receptors.

    • To initiate endocytosis, transfer the plate to a 37°C incubator for a short period (e.g., 5-10 minutes).

    • To stop endocytosis, immediately place the plate back on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash:

    • To remove any surface-bound, non-internalized Tfn, wash the cells with ice-cold acid wash buffer for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Quantification:

    • For microplate reader-based quantification, lyse the cells and measure the fluorescence intensity.

    • For microscopy-based analysis, acquire images and quantify the intracellular fluorescence per cell using image analysis software.

  • Data Analysis:

    • Normalize the fluorescence signal of treated cells to that of untreated control cells to determine the percentage of inhibition or recovery.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_washout Washout & Recovery cluster_assay CME Assay (Tfn Uptake) cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plate ika_treatment Incubate with this compound cell_seeding->ika_treatment washout Wash cells with drug-free medium ika_treatment->washout recovery Incubate in drug-free medium washout->recovery tfn_binding Bind fluorescent Tfn on ice recovery->tfn_binding tfn_uptake Initiate uptake at 37°C tfn_binding->tfn_uptake stop_uptake Stop uptake on ice tfn_uptake->stop_uptake acid_wash Remove surface-bound Tfn stop_uptake->acid_wash quantification Quantify intracellular fluorescence acid_wash->quantification normalization Normalize to control quantification->normalization

Caption: Experimental workflow for assessing CME recovery after this compound washout.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor coated_pit Clathrin-Coated Pit receptor->coated_pit Recruitment clathrin Clathrin clathrin->coated_pit ap2 AP2 ap2->coated_pit endosome Endosome coated_pit->endosome Endocytosis ika This compound ika->coated_pit Inhibition

Caption: Simplified diagram of this compound's inhibitory effect on CME.

References

Validation & Comparative

comparative analysis of Ikarugamycin and its synthetic derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ikarugamycin and Its Derivatives: Antimicrobial Activity and Mechanism of Action

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the polycyclic tetramate macrolactam antibiotic, this compound, and its recently identified derivatives. This document synthesizes performance data from experimental studies, outlines detailed methodologies for key assays, and visualizes relevant biological pathways and workflows.

This compound, first isolated from Streptomyces phaeochromogenes, is a natural product known for its potent antiprotozoal and antimicrobial activities.[1][2] Recent research has led to the isolation of new derivatives, providing an opportunity for a comparative analysis of their biological profiles. This guide focuses on a comparison between this compound and three of its derivatives: isothis compound, 28-N-methylthis compound, and 30-oxo-28-N-methylthis compound.[1] Notably, 28-N-methylthis compound has been previously described in a patent as a synthetic derivative, blurring the lines between natural and synthetic analogs and highlighting the potential for synthetic modification of this scaffold.[1]

Performance Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a panel of clinically relevant fungal and bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this comparison. The data reveals that this compound and its derivatives exhibit potent activity against the fungus Candida albicans and the Gram-positive bacterium Methicillin-Resistant Staphylococcus aureus (MRSA), while showing moderate activity against the fungus Aspergillus fumigatus.[1]

CompoundAspergillus fumigatus MIC (µg/mL)Candida albicans MIC (µg/mL)MRSA MIC (µg/mL)
This compound4-842-4
isothis compound4-82-42-4
28-N-methylthis compound4-841-2
30-oxo-28-N-methylthis compound>64>6432-64

Data summarized from Lacret, R., et al. (2015).[1]

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

Beyond its antimicrobial effects, this compound is a known inhibitor of clathrin-mediated endocytosis (CME), a fundamental cellular process for the uptake of extracellular molecules.[2] This inhibition is crucial for its antiviral and potential anticancer activities. Experimental data has shown that this compound inhibits the uptake of the transferrin receptor, a hallmark of CME, with a half-maximal inhibitory concentration (IC50) of 2.7 µM in H1299 cells.[2]

CompoundAssayCell LineIC50 (µM)
This compoundTransferrin Receptor UptakeH12992.7

Data from Elkin, S. R., et al. (2016).[2]

The inhibitory effect of this compound on CME also has implications for inflammatory signaling. Specifically, this compound has been shown to up-regulate the expression of membrane-bound Tumor Necrosis Factor (mTNF) by preventing its internalization via CME. This effect is independent of the activity of ADAM17, the primary sheddase of TNF.

This compound's Impact on TNF Signaling via CME Inhibition cluster_cell Cell Membrane cluster_intracellular Intracellular mTNF Membrane TNF (mTNF) TNFR TNF Receptor (TNFR) mTNF->TNFR Binds sTNF Soluble TNF (sTNF) mTNF->sTNF Shedding CME Clathrin-Mediated Endocytosis (CME) mTNF->CME Internalization Signaling Downstream Signaling TNFR->Signaling Activates ADAM17 ADAM17 (TACE) ADAM17->mTNF Cleaves Endosome Endosome CME->Endosome This compound This compound This compound->CME Inhibits

This compound inhibits CME, leading to increased mTNF.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are grown on potato dextrose agar (B569324) for 7 days.

  • Conidia are harvested and suspended in sterile saline containing 0.05% Tween 20.

  • The suspension is adjusted spectrophotometrically to a transmission of 80-82% at 530 nm.

  • The final inoculum is prepared by diluting the adjusted suspension in RPMI 1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

2. Microdilution Plate Preparation:

  • The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well receives 100 µL of the fungal inoculum.

3. Incubation:

  • Plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which there is a prominent decrease in turbidity (for yeasts) or complete inhibition of visible growth (for molds) compared to the growth control.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (7 days on PDA) Inoculum_Prep Inoculum Preparation (Spectrophotometric adjustment) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of plates with fungal suspension Inoculum_Prep->Inoculation Compound_Dilution Compound Serial Dilution in 96-well plate Compound_Dilution->Inoculation Incubation Incubation (35°C, 48-72h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis Clathrin-Mediated Endocytosis Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed H1299 cells in 96-well plate Compound_Treatment Pre-incubate with compounds (1 hour, 37°C) Cell_Seeding->Compound_Treatment Tfn_Uptake Add fluorescent Transferrin (10 min, 37°C) Compound_Treatment->Tfn_Uptake Acid_Wash Acid wash to remove surface-bound Transferrin Tfn_Uptake->Acid_Wash Fixation Fix cells with PFA Acid_Wash->Fixation Fluorescence_Quant Quantify internalized fluorescence Fixation->Fluorescence_Quant IC50_Calc Calculate IC50 values Fluorescence_Quant->IC50_Calc

References

Ikarugamycin: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This guide provides a comparative analysis of the efficacy of Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, against MRSA. The information presented herein is compiled from preclinical studies to assist in the evaluation of its potential as a therapeutic candidate.

I. In Vitro Efficacy of this compound against S. aureus

This compound has demonstrated potent antibacterial activity against S. aureus in various in vitro assays. Key performance metrics are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound
ParameterTest OrganismConcentrationCitation
MIC S. aureus0.6 µg/mL[1][2][3][4]
MIC Range MRSA2–4 µg/mL[5]
MBC S. aureus5 µg/mL
Table 2: Time-Kill Kinetics of this compound against S. aureus

Time-kill assays reveal the bactericidal nature of this compound, showing a rapid reduction in bacterial viability.

ConcentrationTime PointLog Reduction in CFU/mLCitation
4 x MIC 6 hours3[1][2][3][4]
8 x MIC 6 hours5[1][2][3][4]
Table 3: Intracellular Efficacy and Cytotoxicity

A critical challenge in treating S. aureus infections is its ability to survive within host cells. This compound has shown promise in eradicating these intracellular bacteria at concentrations that are well-tolerated by host cells.

ParameterAssay/Cell LineConcentration / ResultCitation
Intracellular Killing Gentamicin (B1671437) Protection Assay (Bovine Mammary Epithelial Cells)90% killing of intracellular S. aureus at 5 µg/mL[2][3][6]
Cytotoxicity (IC50) Bovine Mammary Epithelial Cells (Mac-T)9.2 µg/mL[1][3][6]

II. Comparative Efficacy with Standard-of-Care Antibiotics

While direct head-to-head comparative studies are limited, a comparison of reported MIC values provides a preliminary assessment of this compound's potency relative to commonly used anti-MRSA agents.

Disclaimer: The data in the following table is compiled from different studies and does not represent a direct comparative experiment. MIC ranges can vary significantly based on the specific strains tested and the laboratory methods used.

Table 4: Cross-Study Comparison of MICs against MRSA
AntibioticClassTypical MIC90 Range (µg/mL)This compound MIC Range (µg/mL)
Vancomycin Glycopeptide1–22–4[5]
Linezolid Oxazolidinone1–42–4[5]
Daptomycin Lipopeptide0.5–12–4[5]
This compound Polycyclic Tetramate Macrolactam2–4[5]N/A

III. Proposed Mechanism of Action

The antibacterial activity of this compound is hypothesized to be multifactorial, targeting key bacterial processes.[2][6] The primary proposed mechanisms include:

  • Disruption of Membrane Potential: The tetramic acid moiety is thought to interfere with the bacterial cell membrane's proton gradient, disrupting the proton motive force essential for ATP synthesis and transport.[2][6]

  • Inhibition of Peptidoglycan Synthesis: The macrocyclic lactam ring may bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis.[1][2][6]

Ikarugamycin_Mechanism_of_Action cluster_this compound This compound cluster_Bacteria Staphylococcus aureus Cell IKA This compound Tetramic_Acid Tetramic Acid Moiety IKA->Tetramic_Acid Macrolactam_Ring Macrolactam Ring IKA->Macrolactam_Ring Cell_Membrane Cell Membrane (Proton Gradient) Tetramic_Acid->Cell_Membrane Interferes with Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Macrolactam_Ring->Peptidoglycan_Precursor Binds to ATP_Synth ATP Synthesis & Transport Cell_Membrane->ATP_Synth Disrupts Cell_Wall Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall Inhibits Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death ATP_Synth->Cell_Death

Caption: Proposed dual-action mechanism of this compound against S. aureus.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the MRSA strain from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the agent in CAMHB directly in a 96-well microtiter plate to achieve the desired concentration range.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Intracellular Activity by Gentamicin Protection Assay

This assay quantifies the ability of an antibiotic to kill bacteria that have invaded host cells.

  • Cell Culture and Infection:

    • Seed bovine mammary epithelial cells (Mac-T) in 24-well plates and grow to confluence.

    • Wash the cells and infect with S. aureus at a specified multiplicity of infection (MOI) for approximately 1-2 hours to allow for bacterial invasion.

    • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular bacteria.

    • Treat the cells with a medium containing gentamicin (an antibiotic that does not penetrate eukaryotic cells) to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Replace the gentamicin-containing medium with a fresh medium containing various concentrations of this compound.

    • Incubate for a defined period (e.g., 3-6 hours).

  • Quantification of Intracellular Bacteria:

    • Wash the cells thoroughly to remove this compound.

    • Lyse the host cells with a detergent (e.g., Triton X-100) to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on nutrient agar (B569324) to determine the number of surviving colony-forming units (CFU).

    • Calculate the percentage of bacterial killing compared to an untreated control.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo Preclinical In Vivo Assessment MIC 1. MIC Determination (Broth Microdilution) Time_Kill 2. Time-Kill Kinetics Assay MIC->Time_Kill Intracellular 3. Intracellular Efficacy (Gentamicin Protection Assay) Time_Kill->Intracellular Toxicity 4. Cytotoxicity Assay (e.g., on Mac-T cells) Intracellular->Toxicity Proceed if promising Animal_Model 5. Animal Infection Model (e.g., Murine Skin Infection) Toxicity->Animal_Model Efficacy_Eval 6. Efficacy Evaluation (Reduction in Bacterial Load) Animal_Model->Efficacy_Eval

Caption: General experimental workflow for evaluating a novel antibiotic.

V. Conclusion and Future Directions

The available in vitro data suggests that this compound is a potent bactericidal agent against S. aureus, including intracellular forms, with a favorable preliminary cytotoxicity profile.[1][2][3][4][6] Its hypothesized dual mechanism of action, targeting both the cell membrane and cell wall synthesis, could be advantageous in overcoming resistance.[2][6]

However, a significant data gap exists regarding its in vivo efficacy. Further research, including studies in established animal models of MRSA infection (e.g., skin, sepsis, or pneumonia models), is essential to validate these promising in vitro findings and determine the therapeutic potential of this compound. Direct comparative studies against standard-of-care antibiotics are also critically needed to accurately position it within the current treatment landscape for MRSA infections.

References

A Comparative Analysis of the Biological Activities of Ikarugamycin and Isoikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the distinct biological profiles of the polycyclic tetramate macrolactams, Ikarugamycin and its isomer, isothis compound. This report synthesizes available experimental data to highlight their comparative antimicrobial and cellular activities.

Introduction

This compound, a polycyclic tetramate macrolactam isolated from Streptomyces phaeochromogenes, has garnered significant attention for its diverse biological activities, including antiprotozoal and antimicrobial properties. A structurally related isomer, isothis compound, has also been identified and characterized. This guide provides a comparative overview of the biological activities of these two compounds, presenting quantitative data, outlining general experimental methodologies, and visualizing the known mechanism of action for this compound.

Data Presentation: A Comparative Summary

The antimicrobial activities of this compound and isothis compound have been evaluated against a panel of pathogenic bacteria and fungi. Furthermore, this compound has been identified as a potent inhibitor of clathrin-mediated endocytosis. The available quantitative data are summarized in the table below.

Biological ActivityOrganism/Cell LineThis compoundIsothis compound
Antibacterial Activity (MIC, µg/mL) Methicillin-resistant Staphylococcus aureus (MRSA)2-4[1]2-4[1]
Escherichia coli>64[1]>64[1]
Antifungal Activity (MIC, µg/mL) Candida albicans4[1]2-4[1]
Aspergillus fumigatus4-8[1]4-8[1]
Inhibition of Clathrin-Mediated Endocytosis (IC50, µM) H1299 (Human non-small cell lung carcinoma)2.7[2][3]No data available

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

While the precise, detailed experimental protocols from the original research publications are not fully available, the following outlines the general methodologies employed for determining the biological activities cited above.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound and isothis compound was likely determined using a broth microdilution method. In this assay, a standardized suspension of the target microorganism (bacteria or fungi) is exposed to serial dilutions of the test compounds in a liquid growth medium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Clathrin-Mediated Endocytosis (CME) Inhibition Assay

The IC50 of this compound for the inhibition of CME was determined in H1299 cells.[2][3] A common method for assessing CME is to monitor the uptake of a fluorescently labeled ligand that is known to be internalized via this pathway, such as transferrin. Cells are pre-incubated with varying concentrations of the inhibitor (this compound) before the addition of the fluorescent ligand. After a defined incubation period, the amount of internalized ligand is quantified, typically using fluorescence microscopy or a plate reader. The IC50 value is then calculated as the concentration of the inhibitor that reduces the uptake of the ligand by 50% compared to untreated control cells.

Signaling Pathway Visualization

This compound has been shown to be a specific inhibitor of clathrin-mediated endocytosis (CME).[4] This is a crucial cellular process for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. The precise molecular target of this compound within the CME machinery is still under investigation. There is currently no available information on the effects of isothis compound on CME or any other signaling pathway.

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP2 Adaptor Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Clathrin->Clathrin Polymerization Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV Vesicle Scission Endosome Endosome CCV->Endosome Uncoating & Fusion This compound This compound This compound->Clathrin Inhibition

Figure 1. this compound inhibits clathrin-mediated endocytosis.

Conclusion

This compound and isothis compound exhibit comparable antibacterial activity against MRSA, while both are ineffective against E. coli. In terms of antifungal activity, isothis compound shows slightly better or equivalent potency against C. albicans compared to this compound, with both compounds having similar activity against A. fumigatus. A significant distinction in their known biological activities lies in the potent inhibition of clathrin-mediated endocytosis by this compound, a property for which there is currently no available data for isothis compound. This suggests that while structurally similar, these two isomers may have distinct cellular targets and mechanisms of action beyond their antimicrobial effects. Further research is warranted to elucidate the specific molecular targets of both compounds and to investigate the potential effects of isothis compound on cellular signaling pathways.

References

Ikarugamycin: A Comparative Guide to its Specificity for Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Ikarugamycin on Clathrin-Mediated Endocytosis (CME) versus other major endocytic pathways. The data presented herein demonstrates the high specificity of this compound as a potent inhibitor of CME, making it a valuable tool for cell biology research and a potential starting point for therapeutic development.

Quantitative Comparison of this compound's Inhibitory Effects

This compound exhibits a strong, dose-dependent inhibition of Clathrin-Mediated Endocytosis, with minimal impact on other endocytic pathways at effective concentrations. The following table summarizes the quantitative data on the specificity of this compound.

Endocytic PathwayMarker/LigandCell LineThis compound Concentration (µM)Inhibition (%)Reference
Clathrin-Mediated Endocytosis (CME) Transferrin Receptor (TfnR)H12992.7 (IC50)50[1][2]
Transferrin Receptor (TfnR)H12994~80[1]
Transferrin Receptor (TfnR)HCC3664~80[1]
Transferrin Receptor (TfnR)ARPE-194~80[1]
Epidermal Growth Factor Receptor (EGFR)H12994Significant Inhibition[1]
Low-Density Lipoprotein Receptor (LDLR)ARPE-194Significant Inhibition[1]
Caveolae-Mediated Endocytosis AlbuminH1299up to 10No Significant Inhibition[1]
Clathrin-Independent Endocytosis CD44H1299up to 10No Significant Inhibition[1]
CD59H1299up to 10No Significant Inhibition[1]
Macropinocytosis Not Reported----

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Elkin et al., 2016.[1]

Clathrin-Mediated Endocytosis (CME) Inhibition Assay
  • Objective: To quantify the inhibitory effect of this compound on the internalization of CME-specific cargo.

  • Cell Line: H1299 human non-small cell lung carcinoma cells.

  • Marker: Transferrin receptor (TfnR).

  • Protocol:

    • H1299 cells were seeded in 96-well plates.

    • Cells were pre-incubated with varying concentrations of this compound (or DMSO as a control) for 1 hour at 37°C.

    • Biotinylated transferrin was bound to the cell surface on ice.

    • Internalization of transferrin was initiated by incubating the cells at 37°C for 5 minutes.

    • Remaining surface-bound transferrin was stripped by an acidic wash on ice.

    • Cells were lysed, and the amount of internalized biotinylated transferrin was quantified using a colorimetric assay with HRP-conjugated streptavidin.

    • The IC50 value was determined by fitting the dose-response curve.

Specificity Assays for Other Endocytic Pathways
  • Objective: To assess the effect of this compound on non-CME pathways.

  • Cell Line: H1299 cells.

  • Markers:

    • Caveolae-Mediated Endocytosis: Fluorescently labeled albumin.

    • Clathrin-Independent Endocytosis: Antibodies against CD44 and CD59.

  • Protocol:

    • H1299 cells were treated with this compound for 3 hours.

    • For caveolae-mediated endocytosis, cells were incubated with fluorescently labeled albumin for 5 minutes at 37°C.

    • For clathrin-independent endocytosis, cells were incubated with primary antibodies against CD44 or CD59 on ice, followed by a 5-minute internalization period at 37°C.

    • Surface-bound ligands/antibodies were removed.

    • The amount of internalized marker was quantified by fluorescence measurement after cell lysis.

    • Results were normalized to control cells (no this compound treatment).

Visualizing the Impact of this compound

The following diagrams illustrate the specificity of this compound and the experimental workflow used to determine this.

Mechanism of this compound Action cluster_cme Clathrin-Mediated Endocytosis (CME) CME_cargo Cargo (e.g., Transferrin) CME_receptor Receptor CME_cargo->CME_receptor Binds Clathrin_pit Clathrin-Coated Pit CME_receptor->Clathrin_pit Recruits Clathrin CME_vesicle Clathrin-Coated Vesicle Clathrin_pit->CME_vesicle Invaginates & Fissions Caveolae Caveolae-Mediated Macropinocytosis Macropinocytosis CIE Clathrin-Independent This compound This compound This compound->Clathrin_pit Inhibits

Caption: this compound specifically inhibits the formation of clathrin-coated vesicles in CME.

Experimental Workflow for Specificity Testing cluster_markers Pathway-Specific Markers start Start: Seed Cells treatment Treat with this compound (or DMSO control) start->treatment add_marker Add Pathway-Specific Fluorescent Marker treatment->add_marker incubate Incubate at 37°C (Allow Internalization) add_marker->incubate TfnR Transferrin (CME) add_marker->TfnR Albumin Albumin (Caveolae) add_marker->Albumin CD44_59 α-CD44/59 (CIE) add_marker->CD44_59 strip Remove Surface-Bound Marker incubate->strip lyse Lyse Cells strip->lyse quantify Quantify Internalized Marker lyse->quantify end End: Compare Treated vs. Control quantify->end

Caption: Workflow for quantifying the effect of this compound on different endocytic pathways.

Concluding Remarks

The available evidence strongly supports the use of this compound as a specific and acute inhibitor of Clathrin-Mediated Endocytosis.[1][3] Its utility in dissecting the roles of CME in various cellular processes is significant.[1] While long-term exposure can lead to cytotoxicity, short-term application provides a reversible inhibition of CME, offering a powerful tool for researchers.[1] Further investigation into its precise molecular mechanism of action will undoubtedly enhance its application in cell biology and potential therapeutic strategies targeting CME-dependent pathologies.

References

Ikarugamycin antibacterial spectrum compared to conventional antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antibacterial Spectrum of Ikarugamycin versus Conventional Antibiotics

For researchers, scientists, and drug development professionals, understanding the antibacterial spectrum of a novel compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of the antibacterial activity of this compound, a polycyclic tetramate macrolactam antibiotic, against that of conventional antibiotics. The comparison is based on quantitative data from in vitro studies, specifically the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the available MIC values for this compound and a selection of conventional antibiotics against various bacterial strains. This data provides a direct comparison of their potency.

MicroorganismThis compound (µg/mL)Vancomycin (µg/mL)Penicillin G (µg/mL)Ciprofloxacin (B1669076) (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.6[1][2][3]-0.4 - 24[4]0.6[5]
Methicillin-Resistant Staphylococcus aureus (MRSA)2 - 4[6][7]0.5 - 2[8]-12.5 (µM)[9]
Gram-Negative Bacteria
Escherichia coli>64[6][7]--0.012 - 0.08[5][10]

Note: A lower MIC value indicates greater potency. The data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Interpretation of Antibacterial Spectrum

Based on the available data, this compound demonstrates notable activity against Gram-positive bacteria, including the multidrug-resistant pathogen MRSA.[6][7] Its efficacy against Staphylococcus aureus is comparable to that of some conventional antibiotics.[1][2][3][5] However, this compound shows limited to no activity against the Gram-negative bacterium Escherichia coli at the concentrations tested.[6][7]

In comparison, conventional antibiotics exhibit a broader range of activity. Vancomycin is a glycopeptide antibiotic with a strong focus on Gram-positive bacteria, including MRSA.[8] Penicillin G, a classic narrow-spectrum antibiotic, is primarily active against Gram-positive bacteria, although resistance is widespread.[4] Ciprofloxacin, a broad-spectrum fluoroquinolone, demonstrates potent activity against both Gram-positive and Gram-negative bacteria.[5][9][10]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using standardized laboratory procedures, primarily the broth microdilution or agar (B569324) dilution methods, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture antibiotic_dilution Antibiotic Serial Dilution start->antibiotic_dilution inoculation Inoculation bacterial_culture->inoculation antibiotic_dilution->inoculation incubation Incubation inoculation->incubation read_results Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Structural Showdown: Ikarugamycin Versus Other Polycyclic Tetramate Macrolactams

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural intricacies and biological performance of a fascinating class of natural products.

Polycyclic tetramate macrolactams (PTMs) are a diverse family of bacterial natural products that have garnered significant attention from the scientific community for their complex chemical architectures and potent biological activities. Among these, Ikarugamycin stands out as a foundational member, distinguished by its unique 5/6/5 tricyclic ring system. This guide provides a detailed structural comparison of this compound with other notable PTMs, supported by available experimental data on their biological activities.

At the Core: The Defining Features of Polycyclic Tetramate Macrolactams

All PTMs share a common biosynthetic origin, arising from a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. This results in a characteristic macrocyclic lactam ring containing a tetramic acid moiety. The remarkable structural diversity within this family stems from the varied fusion of carbocyclic ring systems to this core scaffold.[1][2][3]

Structural Comparison: A Tale of Rings

The defining structural feature that differentiates this compound from many other PTMs is its fused polycyclic system. While this compound possesses a distinctive 5/6/5-membered ring arrangement, other members of the PTM family exhibit alternative ring fusions, most commonly 5/5/6 or 5/5 systems.[1][2][3][4] This variation in the carbocyclic skeleton plays a crucial role in determining the molecule's three-dimensional shape and, consequently, its biological activity.

Compound FamilyPolycyclic Ring SystemRepresentative Members
This compound 5/6/5This compound, Clifednamides[1][5]
HSAF 5/5/6Heat-Stable Antifungal Factor (HSAF), Dihydromaltophilin, Frontalamides, Lysobacteramide B, Pactamides[2][3][4][6][7][8][9]
Alteramide 5/5Alteramide A, Cylindramide, Lysobacteramide A[2][3][7][10]
Capsimycin 5/6/5 (modified)Capsimycin, Capsimycin B[11][12]

Biological Activity: A Comparative Overview

The structural diversity of PTMs is mirrored in their broad spectrum of biological activities, which include antifungal, antibacterial, and cytotoxic properties. While a direct, comprehensive comparison of all PTMs under standardized conditions is challenging due to the variability in reported assays, the available data provides valuable insights into their relative potencies.

Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)Reference
This compound Bacillus subtilis2.5[8]
Xanthobaccin A Bacillus subtilis10[8]
Equesetin Bacillus subtilis0.62[8]
Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
This compound NCI-H460~3.0 (1.43 µg/mL)[2]
28-N-methylthis compound NCI-H460~3.7 (1.78 µg/mL)[2]
30-oxo-28-N-methylthis compound NCI-H460~14.2 (7.17 µg/mL)[2]
Clifednamide A NCI-H460~32.1 (16.29 µg/mL)[2]
HSAF A549, Hep-G2, MCF-70.26 - 4.1[2]
3-dehydroxy HSAF A549, Hep-G2, MCF-70.26 - 4.1[2]
Lysobacteramide A A549, Hep-G2, MCF-77.6 - 10.3[2]
Lysobacteramide B A549, Hep-G2, MCF-70.26 - 4.1[2]
Pactamides A–F Hep-G2, SF-268, MCF-7, NCI-H4600.24 - 0.26[2]
Combamide G HeLa, HCT116, SW4804.4 ± 0.9[2]
Combamide H HeLa, HCT116, SW4805.8 ± 0.9[2]
Combamide I HeLa, HCT116, SW4804.7 ± 0.5[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial potency. A common method is the broth microdilution assay.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of PTMs C Inoculate microtiter plate wells with microbial suspension and PTM dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the PTM in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted PTM. Include a positive control (microorganism without PTM) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the PTM that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[1][3][4][7][13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of PTMs A->B C Add MTT solution to each well and incubate B->C D Solubilize formazan (B1609692) crystals with a suitable solvent (e.g., DMSO) C->D E Measure absorbance at ~570 nm using a microplate reader D->E F Calculate cell viability and determine IC50 values E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PTM dissolved in the culture medium. Include a vehicle control (solvent used to dissolve the PTM) and an untreated control.

  • Incubation: Incubate the cells with the PTM for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the PTM that inhibits 50% of cell growth, can then be determined by plotting cell viability against the logarithm of the PTM concentration.[5][6][10][14][15]

Conclusion

This compound and its fellow polycyclic tetramate macrolactams represent a rich source of structurally diverse and biologically active molecules. The distinct polycyclic architectures, from this compound's 5/6/5 system to the 5/5/6 and 5/5 arrangements of other PTMs, are key determinants of their biological profiles. While the available data highlights their potential as antimicrobial and anticancer agents, further standardized comparative studies are needed to fully elucidate the structure-activity relationships within this fascinating class of natural products and to guide the development of new therapeutic agents.

References

Unveiling the Differential Effects of Ikarugamycin Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a compound across various cellular contexts is paramount. This guide provides a comprehensive cross-validation of the effects of Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, in different cell lines. We present a comparative analysis of its cytotoxic and mechanistic impacts, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Quantitative Comparison of this compound's Effects

This compound exhibits a range of biological activities, from cytotoxicity to the inhibition of clathrin-mediated endocytosis. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines, offering a clear comparison of its potency.

Cell LineCell TypeEffect MeasuredIC50 Value
HL-60 Human Promyelocytic LeukemiaCytotoxicity~220 nM[1]
H1299 Human Non-Small Cell Lung CarcinomaInhibition of Transferrin Receptor Uptake (Clathrin-Mediated Endocytosis)2.7 ± 0.3 µM[1]
MDA-MB-231 Human Breast Adenocarcinoma (Triple-Negative)Cytotoxicity24.1 µM
MCF-7 Human Breast Adenocarcinoma (ER-positive)Cytotoxicity19.25 µM
ARPE-19 Human Retinal Pigment EpithelialCytotoxicityNot explicitly quantified, but viability decreased over time with 4 µM treatment[1]
HeLa Human Cervical CancerCytotoxicityNot explicitly quantified, but viability decreased over time with 4 µM treatment[1]
Pancreatic Cancer Cells (unspecified) Human Pancreatic Ductal AdenocarcinomaAnti-proliferative activityNot explicitly quantified, but this compound was shown to inhibit glycolytic flux[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through distinct signaling pathways in different cell types. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Apoptosis Induction in HL-60 Cells

In human promyelocytic leukemia (HL-60) cells, this compound induces apoptosis through a pathway involving DNA damage and the activation of a cascade of caspases.[3]

Ikarugamycin_Apoptosis_HL60 This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Caspase9 Caspase-9 (Initiator) DNA_Damage->Caspase9 Activation Caspase8 Caspase-8 (Initiator) DNA_Damage->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage & Activation Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway in HL-60 cells.
Inhibition of Glycolysis in Cancer Cells

In pancreatic and breast cancer cells, this compound targets Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway. This inhibition leads to a reduction in glucose metabolism, which is critical for the high proliferative rate of cancer cells.

Ikarugamycin_Glycolysis_Inhibition cluster_cell Cancer Cell This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibition G6P Glucose-6-Phosphate HK2->G6P Phosphorylation Glucose Glucose Glucose->HK2 Glycolysis Glycolysis G6P->Glycolysis ATP Reduced ATP Production Glycolysis->ATP Cell_Proliferation Decreased Cell Proliferation ATP->Cell_Proliferation

Mechanism of this compound-mediated glycolysis inhibition.
Experimental Workflow for Assessing this compound's Effects

The following workflow outlines the general experimental process for comparing the effects of this compound in different cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HL-60, H1299, MCF-7) Ika_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Ika_Treatment Viability_Assay Cell Viability Assay (MTT) Ika_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Ika_Treatment->Apoptosis_Assay Mechanism_Assay Mechanistic Studies (e.g., Western Blot for Caspases, Metabolic Assays) Ika_Treatment->Mechanism_Assay IC50 IC50 Determination Viability_Assay->IC50 Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Mechanism_Assay->Pathway_Analysis Comparison Cross-Cell Line Comparison IC50->Comparison Pathway_Analysis->Comparison

General workflow for cross-validating this compound's effects.

References

The Decisive Role of IkaC in Ikarugamycin's Reductive Cyclization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in natural product biosynthesis and drug development now have a clearer understanding of the critical role of the enzyme IkaC in the formation of the potent antibiotic ikarugamycin (B608069). This NAD(P)H-dependent dehydrogenase is instrumental in catalyzing a key reductive cyclization step, shaping the unique polycyclic architecture of the molecule. This guide provides a comparative analysis of IkaC's function, supported by available data and detailed experimental protocols, to offer a comprehensive resource for professionals in the field.

This compound, a member of the polycyclic tetramate macrolactam family, is biosynthesized through a pathway involving a trio of key enzymes: IkaA, IkaB, and IkaC.[1] IkaA, a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS), generates the linear precursor. IkaB, a phytoene (B131915) dehydrogenase homolog, is responsible for the formation of the two outer rings. The final and crucial step in constructing the inner five-membered ring is catalyzed by IkaC through a reductive cyclization mechanism resembling a Michael addition.[1]

Performance of IkaC: A Biocatalytic Perspective

While detailed kinetic parameters for IkaC are not extensively reported in publicly available literature, the successful heterologous expression of the ikaABC gene cassette in hosts like Escherichia coli and Streptomyces species demonstrates the enzyme's efficiency in the context of the overall biosynthetic pathway.[2][3][4] The biocatalytic total synthesis of this compound, utilizing the PKS/NRPS machinery and two reductases (including IkaC), has been achieved in a one-pot reaction, underscoring the potential of this enzymatic approach.[5]

To provide a framework for comparison, the following table summarizes the key aspects of IkaC-mediated cyclization versus potential alternative approaches.

FeatureIkaC-Mediated Reductive CyclizationAlternative Enzymatic SystemsChemical Synthesis
Catalyst IkaC (NAD(P)H-dependent dehydrogenase)Other reductive cyclases (e.g., from other polyketide pathways)Various chemical reagents and catalysts
Reaction Type Reductive cyclization (Michael addition-like)Varies (e.g., aldol (B89426) condensation, radical cyclization)Varies (e.g., radical cyclization, transition-metal-catalyzed cyclization)
Stereoselectivity High (Enzyme-controlled)Generally highCan be challenging to control; may require chiral auxiliaries or catalysts
Reaction Conditions Aqueous buffer, physiological pH and temperatureVaries depending on the enzymeOften requires anhydrous organic solvents, inert atmospheres, and/or extreme temperatures
Efficiency High within the biosynthetic pathwayPotentially high, but substrate compatibility is a major factorOverall yields can be low due to the multi-step nature of total synthesis
Substrate Specificity Likely specific to the this compound precursorOften exhibit a degree of substrate promiscuityNot applicable

Alternative Approaches: A Comparative Overview

Enzymatic Alternatives: The search for alternative enzymes capable of catalyzing a similar reductive cyclization on the this compound precursor is an ongoing area of research. While other cyclases exist in natural product biosynthesis, their substrate specificity often limits their direct application.[6] The promiscuity of some enzymes could potentially be exploited, but this would likely require significant protein engineering efforts to achieve efficient catalysis on the this compound intermediate.[7]

Synthetic Alternatives: The total synthesis of this compound has been accomplished through various chemical routes. These multi-step syntheses often involve complex strategies for the formation of the five-membered ring, such as radical cyclizations or intramolecular nucleophilic additions.[8][9] While these methods provide a means to produce this compound and its analogs, they often suffer from lower overall yields and require stringent reaction conditions compared to the elegant efficiency of the biosynthetic pathway.

Experimental Protocols

For researchers aiming to study IkaC or similar enzymes, the following protocols provide a general framework for heterologous expression, purification, and activity assays.

Heterologous Expression and Purification of IkaC

This protocol is adapted from general methods for expressing and purifying recombinant proteins from E. coli.[10][11][12]

  • Gene Cloning: The ikaC gene is cloned into a suitable expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Cells are grown at 37°C with shaking until they reach the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Induction of Protein Expression: Protein expression is induced by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight to enhance soluble protein production.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is separated by centrifugation and the tagged IkaC protein is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted.

  • Protein Characterization: The purity and concentration of the purified protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro IkaC Activity Assay

This protocol outlines a general method for assaying the activity of the NAD(P)H-dependent IkaC enzyme.[13][14]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at the optimal pH for the enzyme. The mixture contains the purified IkaC enzyme, the substrate (the bicyclic intermediate produced by IkaA and IkaB), and the cofactor NADPH or NADH.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate or the enzyme.

  • Monitoring the Reaction: The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+. This can be done using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the initial rates at varying substrate concentrations.[7][15][16][17]

  • Product Analysis: The formation of the this compound product can be confirmed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the this compound Biosynthesis and IkaC's Role

The following diagrams illustrate the key steps in the biosynthesis of this compound and the workflow for characterizing IkaC.

Ikarugamycin_Biosynthesis cluster_PKS_NRPS IkaA (PKS/NRPS) cluster_IkaB IkaB (Phytoene Dehydrogenase) cluster_IkaC IkaC (Dehydrogenase) Acetyl-CoA Acetyl-CoA Linear_Polyketide_Chains Linear_Polyketide_Chains Acetyl-CoA->Linear_Polyketide_Chains Linear_Precursor Linear_Precursor Linear_Polyketide_Chains->Linear_Precursor Attachment Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear_Polyketide_Chains L-Ornithine L-Ornithine L-Ornithine->Linear_Precursor Bicyclic_Intermediate Bicyclic_Intermediate Linear_Precursor->Bicyclic_Intermediate Cyclization This compound This compound Bicyclic_Intermediate->this compound Reductive Cyclization (Michael Addition-like) NADPH NADPH NADP+ NADP+ NADPH->NADP+

Caption: Biosynthetic pathway of this compound highlighting the sequential action of IkaA, IkaB, and IkaC.

IkaC_Characterization_Workflow ikaC_Gene ikaC Gene Expression_Vector Cloning into Expression Vector ikaC_Gene->Expression_Vector E_coli_Host Transformation into E. coli Host Expression_Vector->E_coli_Host Induction Induction of Protein Expression E_coli_Host->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Purified_IkaC Purified IkaC Protein Purification->Purified_IkaC Activity_Assay In Vitro Activity Assay Purified_IkaC->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for the heterologous expression, purification, and characterization of the IkaC enzyme.

References

Evaluating the Antibacterial Activity of Ikarugamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bactericidal versus bacteriostatic activity of Ikarugamycin, a polycyclic tetramate macrolactam antibiotic. It is intended to offer an objective comparison with alternative antibiotics, supported by available experimental data, to inform research and drug development efforts in the search for novel antimicrobial agents.

Executive Summary

This compound has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA). Its mechanism of action is multifaceted, differentiating it from many conventional antibiotics. While direct comparative studies with agents like vancomycin (B549263) and linezolid (B1675486) are limited, this guide synthesizes available data to provide a comparative overview of its in vitro efficacy.

In Vitro Antibacterial Activity of this compound

This compound exhibits a clear bactericidal effect against Staphylococcus aureus, as evidenced by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, as well as time-kill kinetic studies.

Quantitative Analysis of Antibacterial Potency

The following tables summarize the in vitro activity of this compound against key bacterial pathogens. For comparative purposes, data for vancomycin and linezolid, common antibiotics used for MRSA infections, are included from separate studies. It is important to note that variations in experimental conditions between studies can influence results, and therefore, these comparisons should be interpreted with caution.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

AntibioticBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference
This compoundS. aureus0.6[1][2]5[2]8.3[1][2]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. While the ratio for this compound is greater than 4, time-kill assays confirm its bactericidal effect.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC (µg/mL)Reference
This compound2 - 4
Vancomycin≤ 1.0 - 2.0[3][3]
Linezolid1 - 4[4][4]

Disclaimer: The MIC values for Vancomycin and Linezolid are derived from different studies than those for this compound. Direct, head-to-head comparative studies are needed for a definitive assessment of relative potency.

Time-Kill Kinetics

Time-kill assays confirm the bactericidal nature of this compound against S. aureus. At concentrations of 4x and 8x the MIC, this compound demonstrated a significant reduction in bacterial viability over a 24-hour period. Specifically, at these concentrations, it caused a 3-log10 and 5-log10 reduction in CFU/mL, respectively, within the first six hours of exposure[1].

Mechanism of Action

The bactericidal activity of this compound is attributed to a unique combination of mechanisms targeting essential bacterial processes.

Proposed Mechanisms of Antibacterial Action
  • Inhibition of Peptidoglycan Synthesis: The macrocyclic lactam ring of this compound is proposed to bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis. This mechanism is conceptually similar to that of glycopeptide antibiotics like vancomycin.

  • Induction of Oxidative Stress via Fenton Chemistry: A novel proposed mechanism for polycyclic tetramate macrolactams, including this compound, involves their function as metallophores. They can chelate iron and facilitate its reduction from Fe(III) to Fe(II), which in turn can catalyze the Fenton reaction, generating highly reactive hydroxyl radicals that lead to oxidative damage and cell death[5][6][7][8].

The following diagram illustrates the proposed dual mechanism of action:

Proposed Bactericidal Mechanism of this compound cluster_0 Cell Wall Inhibition cluster_1 Oxidative Stress Induction Ikarugamycin_CW This compound PG_precursor D-Ala-D-Ala Peptidoglycan Precursor Ikarugamycin_CW->PG_precursor Binds to CellWall_Synth Cell Wall Synthesis Ikarugamycin_CW->CellWall_Synth Inhibits CellLysis Cell Lysis CellWall_Synth->CellLysis Disruption leads to Ikarugamycin_OS This compound (Metallophore) Fe3 Fe(III) Ikarugamycin_OS->Fe3 Chelates & Reduces Fe2 Fe(II) H2O2 H2O2 Fe2->H2O2 Catalyzes Fenton Reaction with OH_radical Hydroxyl Radical (•OH) OxidativeDamage Oxidative Damage (DNA, proteins, lipids) OH_radical->OxidativeDamage Causes

Caption: Proposed dual bactericidal mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method as per CLSI guidelines.

MIC Determination Workflow start Start prep_ika Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) start->prep_ika prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate 96-well plate with bacterial suspension and This compound dilutions prep_ika->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC is assessed to determine the concentration of this compound that results in bacterial death.

MBC Determination Workflow start Start (from MIC plate) subculture Subculture aliquots from clear wells (at and above MIC) onto agar (B569324) plates start->subculture incubate Incubate agar plates at 37°C for 24 hours subculture->incubate read_mbc Count colonies. MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. incubate->read_mbc end End read_mbc->end

Caption: Workflow for MBC determination following MIC testing.

Conclusion and Future Directions

This compound demonstrates promising bactericidal activity against clinically relevant pathogens like S. aureus and MRSA. Its proposed dual mechanism of action, combining cell wall synthesis inhibition with the induction of oxidative stress, presents a potentially valuable strategy to combat bacterial resistance.

However, to fully ascertain its therapeutic potential, further research is warranted. Specifically, direct comparative in vitro and in vivo studies against standard-of-care antibiotics are crucial. A deeper elucidation of its bactericidal mechanism and an assessment of its spectrum of activity against a broader range of clinical isolates will be vital for its future development as a novel antimicrobial agent.

References

Ikarugamycin: An In Vitro Examination of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ikarugamycin's performance against alternative compounds, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a polycyclic tetramate macrolactam antibiotic, has demonstrated varied and complex interactions with the inflammatory cascade. While some studies have pointed to a potential pro-inflammatory role through the upregulation of membrane-bound tumor necrosis factor (mTNF), compelling in vitro evidence validates its anti-inflammatory capacity through the induction of A20 (also known as tumor necrosis factor alpha-induced protein 3 or TNFAIP3), a critical negative regulator of the NF-κB signaling pathway.[1][2] This guide provides a comparative analysis of this compound's anti-inflammatory effects, focusing on its A20-mediated mechanism, with supporting data from key in vitro studies.

Comparative Analysis of A20 Induction and Anti-Inflammatory Effects

A pivotal study by Malcomson et al. (2016) utilized a connectivity mapping approach to identify compounds capable of inducing the anti-inflammatory protein A20.[1][3] Among the predicted compounds, this compound and Quercetin were validated for their ability to induce A20 and subsequently reduce inflammation in human bronchial epithelial cells. Fluvastatin was used as a negative control.[1]

The study demonstrated that this compound's anti-inflammatory effects are directly linked to its ability to induce A20, as the reduction in pro-inflammatory cytokine release was not observed in cells with A20 knockdown.[1][3]

Table 1: Effect of this compound and Quercetin on A20 and NF-κB p65 Protein Expression
CompoundConcentrationCell LineA20 Protein InductionCytosolic p65 Protein Expression
This compound 0.01 µM16HBE14o-InducedIncreased
CFBE41o-InducedIncreased
1 µM16HBE14o-Less InductionIncreased
CFBE41o-Less InductionIncreased
Quercetin 0.1 µM16HBE14o-Strong Induction-
CFBE41o-Lower Induction-
100 µM16HBE14o-Strong InductionReduced
CFBE41o-Lower InductionReduced
Fluvastatin 0.1 µM16HBE14o-No Induction-
CFBE41o-No Induction-
1 µM16HBE14o-No Induction-
CFBE41o-No Induction-

Data summarized from Malcomson et al., 2016.[1]

Table 2: Effect of this compound and Quercetin on LPS-Induced A20 mRNA Expression
Cell LineTreatmentA20 mRNA Induction (vs. Medium)A20 mRNA Induction (vs. LPS alone)
CFBE41o- This compound (1 µM) - 4hSignificant (P < 0.05)-
This compound (1 µM) - 24hSignificant (P < 0.05)-
This compound (1 µM) + LPS - 4h-Significant (P < 0.05)
This compound (1 µM) + LPS - 24h-Significant (P < 0.01)
Quercetin (0.1 µM) - 4hSignificant (P < 0.05)-
Quercetin (100 µM) - 4hSignificant (P < 0.01)-
Quercetin (100 µM) + LPS - 24h-Significant (P < 0.05)

Data summarized from Malcomson et al., 2016.[1]

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is primarily mediated through the upregulation of A20, which in turn inhibits the NF-κB pathway, a central regulator of inflammatory responses.[4][5][6]

Ikarugamycin_A20_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Cytokines (e.g., IL-8) Nucleus->Inflammation This compound This compound A20 A20 (TNFAIP3) This compound->A20 induces A20->TRAF6

This compound's A20-mediated inhibition of the NF-κB pathway.

The following diagram illustrates the general workflow used to validate the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow start Start: Culture Bronchial Epithelial Cells treatment Treat cells with this compound, Quercetin, or Fluvastatin start->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate for specified time (e.g., 4h, 24h) stimulation->incubation harvest Harvest cell lysates and supernatant incubation->harvest analysis Analyze harvest->analysis western Western Blot: A20 & p65 protein analysis->western qpcr qPCR: A20 mRNA analysis->qpcr elisa ELISA: IL-8 cytokine release analysis->elisa end End: Quantify and Compare Results western->end qpcr->end elisa->end

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Ikarugamycin, ensuring the protection of laboratory personnel and the environment.

This compound is an antibiotic that requires careful handling and disposal due to its acute oral toxicity.[1][2][3] Adherence to proper disposal protocols is crucial not only for regulatory compliance but also for preventing environmental contamination and ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Hazard Classification

Before handling, it is essential to recognize the primary hazard associated with this compound.

Hazard Classification GHS Code Signal Word Hazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed

Source: this compound Safety Data Sheets.[2][3]

Disposal Procedures for this compound Waste

All materials contaminated with this compound, including stock solutions, unused media, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[4][5] Never dispose of this compound or its contaminated materials down the drain or in regular trash.[6][7][8]

Step 1: Segregation and Collection

Proper segregation at the point of generation is the first critical step in managing this compound waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media, first rinse from cleaning contaminated containers) in a designated, leak-proof, and chemically compatible container.[8][9]

    • The container must be clearly labeled "Hazardous Waste: this compound" and include the date when waste was first added.[6]

    • Do not mix this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[10]

  • Solid Waste:

    • Collect all this compound-contaminated solid waste (e.g., gloves, pipette tips, flasks, vials, absorbent paper) in a separate, durable, leak-proof container lined with a heavy-duty plastic bag (e.g., a minimum of 2 mm thick for polypropylene (B1209903) bags).[11][12]

    • Clearly label the container "Hazardous Waste: this compound" and mark it with the cytotoxic hazard symbol.[11][13]

  • Sharps Waste:

    • Any sharps (e.g., needles, scalpels) contaminated with this compound must be placed directly into a designated, puncture-resistant cytotoxic sharps container.[12]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][10]

  • Storage Requirements:

    • Keep waste containers securely closed except when adding waste.[9][10]

    • Ensure secondary containment is used for all liquid waste containers to prevent spills.[8][14]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (which includes this compound) in an SAA.[6]

    • Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[10][14]

Step 3: Disposal of Empty Containers

Containers that once held this compound must be managed carefully to be considered "empty."

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[9]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid this compound waste.[8] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original product label on the empty container.[8]

  • Final Disposal: Dispose of the rinsed and dried container as solid waste or according to your institution's specific guidelines for decontaminated labware.[8]

Step 4: Arranging for Final Disposal

The final disposal of this compound waste must be handled by professionals.

  • Contact EHS: When waste containers are full or have been in storage for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department for pickup.[6][8]

  • Professional Disposal: The EHS department will arrange for the waste to be transported to a licensed professional waste disposal company. The recommended method of disposal for this compound is typically chemical incineration in a facility equipped with an afterburner and scrubber.[1]

Experimental Protocols: Spill Decontamination

In the event of a spill, immediate and proper decontamination is essential.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Don PPE: Wear appropriate personal protective equipment, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.[11][12]

  • Contain Spill: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Decontaminate: Once the liquid is absorbed, decontaminate the area. While a specific deactivating agent for this compound is not documented, a common practice for cytotoxic agents is to use a 1% sodium hypochlorite (B82951) solution, followed by a rinse with a neutralizing agent like sodium thiosulfate, and finally a water rinse.[5]

  • Dispose of Materials: All materials used for cleanup (absorbent pads, PPE, etc.) must be disposed of as solid this compound waste.[8]

  • Report: Document and report the spill to your laboratory supervisor and EHS department.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_generation Point of Generation cluster_segregation Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal WasteGen This compound Waste Generated Liquid Liquid Waste (Solutions, Media, Rinsate) WasteGen->Liquid Solid Solid Waste (PPE, Labware) WasteGen->Solid Sharps Sharps Waste (Needles, Blades) WasteGen->Sharps LiqCont Labeled, Leak-Proof Liquid Waste Container Liquid->LiqCont Collect in SolCont Labeled, Lined Solid Waste Container Solid->SolCont Collect in SharpCont Puncture-Resistant Sharps Container Sharps->SharpCont Collect in SAA Satellite Accumulation Area (SAA) - Secure & Segregated - Secondary Containment - Weekly Inspection LiqCont->SAA Store in SolCont->SAA Store in SharpCont->SAA Store in EHS Contact EHS for Pickup SAA->EHS When full or time limit reached Incineration Licensed Hazardous Waste Facility (Chemical Incineration) EHS->Incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Ikarugamycin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent antibiotic with acute oral toxicity.[1][2][3] The chemical, physical, and toxicological properties have not been exhaustively investigated, warranting a cautious approach to handling.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks associated with this compound.

Essential Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. This is a mandatory requirement for all procedures, including weighing, reconstitution, and administration to cell cultures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact. This compound may be harmful if absorbed through the skin and can cause skin irritation.[1]
Double gloving is recommended.Provides an additional layer of protection against contamination.[4]
Eye and Face Protection Safety glasses with side-shields and a face shield.Protects against splashes and aerosols.[1]
Body Protection A complete suit protecting against chemicals or a lab coat with a disposable gown.Prevents contamination of personal clothing and skin.[1][4]
Respiratory Protection A NIOSH-approved respirator is necessary when there is a risk of aerosolization or if working outside a certified chemical fume hood.This compound may be harmful if inhaled and can cause respiratory tract irritation.[1]

Hazard Identification and Classification

Properly understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed.[1][2][3]

Potential Health Effects:

  • Ingestion: Toxic if swallowed.[1][2][3]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Ikarugamycin_Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Pre-Handling Preparation cluster_handling Handling Procedures cluster_disposal Post-Handling and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated Workspace in a Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound in a Ventilated Enclosure prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve in an Appropriate Solvent (e.g., DMSO) handling_weigh->handling_dissolve handling_use Perform Experimental Procedures handling_dissolve->handling_use post_decontaminate Decontaminate Workspace and Equipment handling_use->post_decontaminate After experiment completion post_ppe Doff and Dispose of PPE as Hazardous Waste post_decontaminate->post_ppe post_waste Dispose of this compound Waste in Accordance with Institutional and Local Regulations post_ppe->post_waste

Caption: This diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Detailed Experimental Protocols

1. Weighing and Reconstitution:

  • Preparation: Before handling, ensure the designated chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the this compound vial, appropriate solvent (e.g., DMSO), and calibrated weighing equipment.[1]

  • Weighing: Perform all weighing activities within the fume hood to minimize inhalation exposure. Use anti-static weigh paper or a tared container.

  • Reconstitution: Slowly add the desired volume of solvent to the this compound powder to avoid splashing. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.[1]

2. Spill Management:

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Containment: If safe to do so, prevent the further spread of the spill.

  • Cleanup: Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Do not create dust.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

3. Disposal Plan:

  • Waste Collection: All materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be collected as hazardous chemical waste.

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[2]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[1]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Consult a physician.[1][3]

By implementing these safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.